molecular formula C₄₈H₈₇D₅O₆ B1156263 Tripentadecanoin-d5

Tripentadecanoin-d5

Cat. No.: B1156263
M. Wt: 770.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tripentadecanoin-d5 is a high-value, deuterium-labeled chemical standard specifically designed for quantitative lipidomic research. This compound is a glycerol ester where three pentadecanoic acid (C15:0) chains are attached to a glycerol backbone, with five deuterium atoms (d5) incorporated at specific molecular positions to create a distinct mass signature. Its primary application is serving as a stable isotope-labeled internal standard in mass spectrometry-based lipid analysis. Researchers use this compound to achieve precise and accurate quantification of triacylglycerols (TAGs) in complex biological samples such as plasma, serum, and tissue extracts. By adding a known amount of this deuterated standard to a sample prior to lipid extraction, scientists can correct for variations in sample processing and instrument response, thereby significantly improving the reliability of their data. Pentadecanoic acid, the fatty acid component of this standard, is an odd-chain saturated fatty acid of growing research interest due to its established presence in dairy fat and its association with positive health outcomes in scientific literature, including potential roles in cardiometabolic and liver health . Non-deuterated tripentadecanoin (CAS 7370-46-9) is a well-established reference standard used in lipidomic analysis protocols . The deuterated (d5) version provides the same chemical properties as natural triacylglycerols while being distinguishable by mass spectrometry, making it an indispensable tool for modern lipidomics. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C₄₈H₈₇D₅O₆

Molecular Weight

770.27

Synonyms

Pentadecanoic Acid 1,2,3-Propanetriyl Ester-d5;  1,2,3-Tris(pentadecanoyl)glycerol-d5;  Triglyceride-d5 PdPdPd;  Pentadecanoic Acid 1,1’,1’’-(1,2,3-Propanetriyl) Ester-d5

Origin of Product

United States

Foundational & Exploratory

Tripentadecanoin-d5 chemical structure and isotopic purity

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure, Isotopic Purity, and Application in Quantitative Lipidomics[1]

Executive Summary

Tripentadecanoin-d5 (Glyceryl-d5 Tripentadecanoate) is a synthetic, isotopically labeled triacylglycerol (TAG) utilized primarily as an internal standard (IS) in quantitative lipidomics.[] Comprising a deuterated glycerol backbone esterified with three odd-chain pentadecanoic acid (C15:[][2]0) moieties, it serves as an ideal "blank" reference for mammalian samples where odd-chain fatty acids are negligible.[] This guide details its chemical architecture, critical isotopic purity requirements, and standardized protocols for its deployment in LC-MS/MS workflows.

Chemical Architecture & Properties[1]

The utility of this compound rests on its structural distinctiveness.[][2] Unlike common biological lipids derived from C16 and C18 fatty acids, the C15:0 chains provide chromatographic separation, while the deuterium labeling on the glycerol backbone (+5 Da) ensures mass spectral differentiation from naturally occurring isotopes.

1.1 Structural Specifications
  • Systematic Name: 1,1,1-Tripentadecanoyl-glycerol-d5[]

  • Chemical Formula: C

    
    H
    
    
    
    D
    
    
    O
    
    
    [][3]
  • Molecular Weight: 770.28 g/mol (Labeled) vs. 765.24 g/mol (Unlabeled)[]

  • Labeling Position: The five deuterium atoms replace the protons on the glycerol backbone (propane-1,2,3-triyl-d5).[]

1.2 Structural Visualization

The following diagram illustrates the molecular connectivity, highlighting the deuterated core which confers the mass shift.

Tripentadecanoin_Structure cluster_backbone Deuterated Core (d5) Glycerol Glycerol Backbone (C3 D5) FA1 Pentadecanoic Acid (C15:0) sn-1 Position Glycerol->FA1 Ester Bond FA2 Pentadecanoic Acid (C15:0) sn-2 Position Glycerol->FA2 Ester Bond FA3 Pentadecanoic Acid (C15:0) sn-3 Position Glycerol->FA3 Ester Bond

Figure 1: Schematic representation of this compound showing the stable isotope labeling on the glycerol backbone.

1.3 Physicochemical Comparison
PropertyTripentadecanoin (Native)This compound (IS)Significance
CAS Number 7370-46-91219804-57-5Unique identifier for regulatory compliance.[][3][4][5]
Monoisotopic Mass 764.6894 Da769.7208 Da+5.0314 Da shift prevents signal overlap.
Solubility Chloroform, Hexane, TolueneChloroform, Hexane, TolueneMust be dissolved in organic solvents; insoluble in water.[]
Physical State White crystalline solidWhite crystalline solidRequires precise weighing; often supplied as solution.
Isotopic Purity & Quality Control

For mass spectrometry, chemical purity (>99%) is insufficient; isotopic purity is paramount.[] The presence of under-deuterated isotopologues (d0, d1, d2, d3, d4) can interfere with the quantitation of native lipids if their mass envelopes overlap.[]

2.1 The "Atom % D" Standard

Commercial standards typically specify ≥98 atom % D . This means 98% of the hydrogen positions intended to be deuterium are successfully labeled.

  • Calculation: If purity is low, the signal for the "M+0" (unlabeled) or "M+4" species increases.

  • Impact: In high-sensitivity assays, even 1% of unlabeled Tripentadecanoin could generate a false positive signal for a native lipid of the same mass (though rare for C15:0, this principle applies broadly).[]

2.2 QC Protocol: Direct Infusion MS

Before using a new lot for critical studies, validate isotopic distribution.

  • Preparation: Dilute standard to 1 µM in Chloroform:Methanol (1:1) + 10 mM Ammonium Acetate.

  • Infusion: Syringe pump infusion at 10 µL/min into ESI source (Positive Mode).

  • Scan: Collect spectra across m/z 750–800.

  • Criteria:

    • Dominant Peak: m/z 788.28 ([M+NH

      
      ]
      
      
      
      ).[]
    • Contaminant Check: Signals at m/z 783.24 (d0 adduct) should be <0.5% of the base peak.

Experimental Protocol: Lipidomics Internal Standard

The following workflow integrates this compound into a high-throughput lipidomics pipeline. The internal standard is introduced prior to extraction to normalize for recovery losses and ionization efficiency variances (Matrix Effects).

3.1 Workflow Diagram

Lipidomics_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS (this compound) Sample->Spike 10 µL IS Mix Extract Biphasic Extraction (MTBE or Folch) Spike->Extract Homogenize PhaseSep Phase Separation (Collect Organic Layer) Extract->PhaseSep Centrifuge Dry Evaporation (N2 Stream) PhaseSep->Dry Supernatant Recon Reconstitution (MeOH:Tol 9:1) Dry->Recon LCMS LC-MS/MS Analysis (ESI+ Mode) Recon->LCMS

Figure 2: Step-by-step lipidomics extraction workflow incorporating the internal standard.

3.2 Detailed Methodology (MTBE Extraction)

This protocol is adapted from the Matyash method, offering better recovery for TAGs than traditional Folch methods [1].

Reagents:

  • Methanol (LC-MS grade)[]

  • MTBE (Methyl-tert-butyl ether)[]

  • Ammonium Formate[][6]

  • This compound Stock (1 mg/mL in Chloroform)[]

Step-by-Step:

  • IS Working Solution: Dilute Stock to 10 µg/mL in Methanol.

  • Sample Prep: Aliquot 20 µL plasma into a glass tube.

  • Spiking (Critical): Add 10 µL of IS Working Solution to the sample before adding extraction solvents. Vortex 10s.

    • Why? Ensures the IS equilibrates with the sample matrix.

  • Extraction: Add 1.5 mL Methanol, vortex. Add 5 mL MTBE. Incubate 1 hour at room temp (shaking).

  • Phase Separation: Add 1.25 mL MS-grade water. Centrifuge at 1000 x g for 10 min.

  • Collection: Collect the upper organic phase (MTBE layer).

    • Note: Unlike Chloroform methods, the lipids are in the top layer, reducing contamination risk from the protein pellet.

  • Drying: Evaporate under Nitrogen stream at 20°C.

  • Reconstitution: Dissolve in 100 µL Methanol:Toluene (9:1) containing 10 mM Ammonium Formate.[6]

Mass Spectrometry Implementation

Triacylglycerols (TAGs) are neutral lipids and ionize poorly as protonated species [M+H]


.[] They are best detected as ammonium adducts [M+NH

]

in ESI positive mode.[]
4.1 MS/MS Transitions

When using a Triple Quadrupole (QqQ) or Q-TOF, specific transitions are required. For this compound, the fragmentation typically involves the neutral loss of one fatty acid side chain + ammonia, yielding a diacylglycerol (DAG) fragment.[]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Type
This compound 788.3 [M+NH

]

529.5 [DAG-d5]

25-30Quantifier
This compound 788.3 [M+NH

]

242.2 [RCOO+H]

35-40Qualifier (FA chain)
  • Mechanism:

    • Precursor: 770.28 (MW) + 18.03 (NH

      
      ) = 788.31.[]
      
    • Product (DAG): The glycerol backbone retains the d5 label. Loss of one C15:0 FA (242 Da) + NH

      
       (17 Da).[]
      
    • Calculation: 788.3 - 17 - 242.2 = 529.1.[]

    • Note: The FA fragment (242.2) is unlabeled because the deuterium is on the glycerol, not the chain.

4.2 Chromatography[]
  • Column: C30 Reverse Phase (e.g., Accucore C30, 2.1 x 150mm).[] C30 offers superior shape selectivity for TAG isomers compared to C18.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.[6]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.

  • Gradient: 30% B to 99% B over 15 minutes. This compound typically elutes earlier than long-chain TAGs (C50-C60) due to its shorter C15 chain length.[]

References
  • Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137-1146.[]

  • LIPID MAPS® Lipidomics Gateway. "Fatty Acid Mass Spectrometry Protocol."

  • C/D/N Isotopes. "Glyceryl-d5 Tripentadecanoate Product Specifications." []

  • Cajka, T., & Fiehn, O. (2014). "Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry." Trends in Analytical Chemistry, 61, 192-206.[]

  • Avanti Polar Lipids. "UltimateSPLASH™ ONE Mass Spec Standard Protocol."

Sources

TG(15:0/15:0/15:0)-d5 in Quantitative Lipidomics: Molecular Dynamics, Physicochemical Properties, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of mass spectrometry-based lipidomics, precise absolute quantification requires internal standards that perfectly mimic the physicochemical behavior of endogenous lipids while remaining analytically distinct. Tripentadecanoin-d5 , commonly abbreviated as TG(15:0/15:0/15:0)-d5 , serves as the gold-standard internal standard for triacylglycerol (TAG) profiling. This technical guide details its molecular properties, its mechanistic role in overcoming ion suppression, and provides a field-validated workflow for its application in high-throughput lipidomics.

Physicochemical Properties & Molecular Dynamics

TG(15:0/15:0/15:0)-d5 is a synthetically deuterated triglyceride. Its structure consists of a glycerol backbone labeled with five deuterium atoms, esterified to three pentadecanoic acid (C15:0) chains.

The Rationale for C15:0 and d5 Labeling: Mammalian lipid metabolism predominantly synthesizes even-chain fatty acids (e.g., C16:0, C18:0). Odd-chain fatty acids like C15:0 are present in negligible amounts, originating mostly from dietary sources or minor microbiome contributions. This creates a "silent" background in biological samples, minimizing endogenous interference . Furthermore, the addition of five deuterium atoms on the glycerol backbone provides a +5 Da mass shift. Placing the heavy isotopes on the backbone rather than the acyl chains prevents deuterium scrambling or loss during collision-induced dissociation (CID), ensuring robust precursor-to-product ion transitions .

Table 1: Physicochemical Specifications of TG(15:0/15:0/15:0)-d5
ParameterSpecification
Chemical Name 1,2,3-Tripentadecanoyl-glycerol-d5
CAS Number 1219804-57-5
Molecular Formula C48H87D5O6
Molecular Weight 770.27 g/mol
Exact Mass 769.721 Da
Ionization Mode ESI Positive (+)
Typical Precursor Ion [M+NH4]+ at m/z 788.30
Primary Neutral Loss Loss of C15:0 + NH3

Mechanistic Role in LC-MS/MS Quantification

In Electrospray Ionization (ESI), analytes compete for charge droplets. Matrix components and co-eluting lipids cause unpredictable ion suppression , which heavily skews quantitative accuracy.

TG(15:0/15:0/15:0)-d5 resolves this through Isotope Dilution Mass Spectrometry (IDMS). Because deuterium substitution does not significantly alter lipophilicity, TG-d5 co-elutes chromatographically with endogenous TGs of similar equivalent carbon numbers (ECN). It experiences the exact same ionization microenvironment as the target analytes. By calculating the ratio of the endogenous lipid peak area to the TG-d5 peak area, researchers mathematically cancel out the matrix effect and extraction losses .

G A Endogenous Triglycerides (Variable m/z) C Co-Extraction (Accounts for Physical Loss) A->C B TG-d5 Internal Standard (Known Conc., +5 Da) B->C D LC Separation (Chromatographic Co-elution) C->D E ESI-MS/MS Detection (Ion Suppression Normalized) D->E F Absolute Quantification (Peak Area Ratio) E->F

Fig 1. Logical workflow of Isotope Dilution Mass Spectrometry using TG-d5.

Experimental Protocol: Self-Validating Lipid Extraction & Quantification

To ensure high recovery and reproducibility, the Methyl tert-butyl ether (MTBE) biphasic extraction is preferred over the traditional Folch (chloroform) method. MTBE places the lipid-rich organic phase in the upper layer, allowing for automated or manual pipetting without disturbing the protein pellet, thereby preventing contamination and improving reproducibility .

Step-by-Step MTBE Extraction Workflow

System Validation Note: To ensure this protocol acts as a self-validating system, always process a "Method Blank" (water + IS) to monitor background contamination, and a "Matrix Spike" (pooled sample + IS) to calculate absolute recovery efficiencies.

  • Sample Aliquoting & IS Spiking:

    • Transfer 50 µL of plasma/serum (or homogenized tissue) into a clean glass vial.

    • Critical Step: Add 10 µL of TG(15:0/15:0/15:0)-d5 working solution (e.g., 10 µg/mL in methanol). Spiking before extraction ensures the internal standard accounts for any physical losses during the subsequent steps.

  • Protein Precipitation:

    • Add 225 µL of ice-cold Methanol. Vortex vigorously for 30 seconds to precipitate proteins and disrupt lipid-protein complexes.

  • Organic Partitioning:

    • Add 750 µL of MTBE. Incubate on a shaker at room temperature for 15 minutes to allow lipids to partition into the organic solvent.

  • Phase Separation:

    • Add 188 µL of MS-grade H2O to induce phase separation.

    • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection:

    • Carefully transfer the upper organic layer (containing TG-d5 and endogenous lipids) to a new glass vial.

    • Dry the extract completely under a gentle stream of nitrogen gas.

  • Reconstitution & LC-MS/MS:

    • Reconstitute the dried pellet in 100 µL of Isopropanol/Acetonitrile/Water (2:1:1, v/v/v).

    • Inject into an LC-MS/MS system equipped with a C18 or C30 reverse-phase column. Ensure ammonium formate or ammonium acetate is present in the mobile phase to promote stable [M+NH4]+ adduct formation .

G S1 1. Biological Sample + TG-d5 IS Spike S2 2. Add Methanol & MTBE (Vortex & Incubate) S1->S2 S3 3. Add H2O & Centrifuge (Phase Separation) S2->S3 S4 4. Upper Organic Phase (Contains TG-d5 & Lipids) S3->S4 Extract S5 5. Lower Aqueous Phase (Proteins/Polar Metabolites) S3->S5 Discard/Save S6 6. Dry & Reconstitute for LC-MS/MS Analysis S4->S6

Fig 2. Step-by-step MTBE biphasic lipid extraction workflow.

Data Processing & Normalization Logic

Once raw MS data is acquired, isotopic deconvolution must be applied. Because natural carbon-13 (¹³C) isotopes from highly abundant endogenous lipids can occasionally overlap with the +5 Da mass of the internal standard, specialized lipidomics software tools are used to correct the isotopic overlap. The final concentration of the target TAG is calculated using the established formula:

Target Concentration = (Area_Target / Area_IS) × Concentration_IS × Adjustment Factor

This rigorous normalization guarantees that the final reported concentrations reflect true biological variance rather than analytical artifacts.

References

  • Castro-Perez, J. M., et al. "Comprehensive LC−MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection." Journal of Proteome Research, ACS Publications. URL: [Link]

  • Chen, S., et al. "Development of a High Coverage Pseudotargeted Lipidomics Method Based on Ultra-High Performance Liquid Chromatography–Mass Spectrometry." Analytical Chemistry, ACS Publications. URL: [Link]

  • Kyle, J. E., et al. "Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values." National Institutes of Health (PMC). URL: [Link]

Technical Guide: Precision Lipidomics using Tripentadecanoin-d5

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of Tripentadecanoin-d5 in quantitative lipidomics.

Executive Summary

In the high-stakes field of lipidomics, absolute quantification of Triacylglycerols (TGs) is frequently compromised by extraction inefficiencies, ionization suppression, and the immense structural diversity of endogenous lipids. This compound (1,1,1-tripentadecanoyl-glycerol-d5) has emerged as the premier internal standard (IS) for TG profiling.[] Its utility stems from a unique "Goldilocks" profile: it possesses an odd-chain fatty acid structure (C15:[]0) that is virtually absent in mammalian biology, coupled with a stable isotope label (d5) that shifts it out of the spectral noise. This guide provides a rigorous, field-proven protocol for integrating this compound into high-throughput LC-MS/MS workflows.

Chemical Profile & Mechanistic Rationale[1][2]

The Molecule
  • Systematic Name: 1,2,3-Tripentadecanoyl-glycerol-d5[]

  • Molecular Formula: C

    
    H
    
    
    
    D
    
    
    O
    
    
    [][2]
  • Molecular Weight: ~812.34 Da (varies slightly by isotope enrichment)[]

  • Structure: A glycerol backbone (fully deuterated, d5) esterified with three pentadecanoic acid (C15:0) chains.

Why this compound?

The selection of this specific standard is not arbitrary; it addresses three critical analytical challenges:

  • The "Null Background" Principle: Mammalian lipidomes are dominated by even-chain fatty acids (C16, C18).[] Endogenous C15:0 TGs exist but at negligible trace levels. Using a C15:0 standard minimizes the risk of the IS signal being contaminated by the biological sample itself.

  • Isotopic Orthogonality: The deuterium labeling (+5 Da) provides a mass spectral shift that separates the IS from any naturally occurring trace Tripentadecanoin.

  • Physicochemical Mimicry: TGs are highly hydrophobic. A C15:0 TG mimics the phase-partitioning behavior of the abundant C16 and C18 TGs during extraction (Folch/MTBE) more accurately than short-chain (C12) or very long-chain (C24) standards.[]

Experimental Workflow

Reconstitution and Storage

Protocol:

  • Solvent: Dissolve the neat standard in 1:1 (v/v) Chloroform:Methanol or pure Toluene. Note: Avoid pure methanol as TGs have limited solubility.[]

  • Concentration: Prepare a primary stock at 1.0 mg/mL.

  • Storage: Store at -20°C in amber glass vials with PTFE-lined caps to prevent hydrolysis and evaporation.

The "Reverse-Spike" Extraction Strategy

To validate extraction efficiency, the IS must be introduced before the sample is processed.

Methodology (MTBE Extraction for TGs):

  • Rationale: Methyl-tert-butyl ether (MTBE) extraction is superior to Folch for TGs because the lipid-rich organic layer floats on top, preventing contamination from the protein pellet during retrieval.[]

Step-by-Step:

  • Sample: Aliquot 50 µL of plasma/serum or homogenized tissue lysate.

  • Spike: Add 10 µL of this compound working solution (e.g., 10 µM). Vortex immediately.

  • Phase 1: Add 300 µL Methanol (ice-cold). Vortex.

  • Phase 2: Add 1000 µL MTBE. Incubate on a shaker for 1 hour at room temperature.

  • Phase Separation: Add 250 µL MS-grade water. Vortex and centrifuge at 3,000 x g for 10 mins.

  • Collection: Collect the upper organic phase (MTBE).

  • Dry & Reconstitute: Evaporate under nitrogen stream. Reconstitute in 100 µL Isopropanol:Acetonitrile:Water (65:30:5).

Visualization: Analytical Workflow

The following diagram illustrates the critical path for quantitative lipidomics using this compound.

LipidomicsWorkflow cluster_mechanisms Mechanistic Control Points Sample Biological Sample (Plasma/Tissue) Spike Spike IS: This compound Sample->Spike 1. Pre-Extraction Extract Biphasic Extraction (MTBE/MeOH) Spike->Extract 2. Equilibrate LCMS LC-MS/MS Analysis (C18 Column, ESI+) Extract->LCMS 3. Inject Organic Phase Data Data Processing (Peak Integration) LCMS->Data 4. Target m/z 812.x Quant Absolute Quantification Data->Quant 5. Ratio Calculation

Caption: Workflow ensuring the Internal Standard undergoes the exact same matrix effects and extraction losses as the analyte.

LC-MS/MS Acquisition Parameters

Chromatography (LC)

TGs are best separated using Reversed-Phase Chromatography (RPLC) to resolve species by Equivalent Carbon Number (ECN).[]

ParameterSettingRationale
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)Strong hydrophobic retention required for TGs.[]
Mobile Phase A 60:40 ACN:H2O + 10mM Ammonium FormateWater content aids separation of polar lipids from TGs.
Mobile Phase B 90:10 IPA:ACN + 10mM Ammonium FormateIsopropanol (IPA) is essential to elute sticky TGs.
Gradient 40% B to 99% B over 15 minEnsures elution of TGs (typically elute late, 80-99% B).[]
Mass Spectrometry (MS)

This compound is detected in Positive Ion Mode (ESI+) .[] TGs predominantly form ammonium adducts


.
  • Target Ion:

    
     (Check exact mass based on isotope purity).
    
  • Fragmentation (MS/MS):

    • Upon Collision Induced Dissociation (CID), TGs lose a fatty acid chain as a neutral loss (

      
      ).
      
    • Diagnostic Fragment: The loss of one C15:0 chain results in a Diacylglycerol (DAG) ion.

    • Note: Since the glycerol backbone is d5-labeled, the resulting DAG fragment retains the d5 label, confirming the ion identity.

Fragmentation Parent Precursor Ion [M+NH4]+ m/z ~829.8 Transition Collision Cell (CID Energy) Parent->Transition Fragment Product Ion [DAG]+ (Loss of FA 15:0) Transition->Fragment Neutral Loss: Pentadecanoic Acid + NH3

Caption: MS/MS fragmentation pathway of this compound ammonium adduct.

Data Processing & Quantification Logic

Normalization Equation

The concentration of an unknown TG species (


) is calculated using the ratio of its peak area (

) to the IS peak area (

).

[]
  • 
    :  Concentration of this compound spiked into the sample.
    
  • 
     (Response Factor):  Ideally derived from a calibration curve. For high-throughput profiling, 
    
    
    
    is often assumed to be 1.0 for TGs with similar chain lengths (C40-C54), but this assumption must be validated.[]
Handling Isotopic Overlap

While d5 labeling is robust, Type II isotopic overlap (where the M+2 isotope of a lighter lipid overlaps with the monoisotopic peak of a heavier one) is common in lipidomics.

  • Check: Ensure no endogenous TG(14:0/14:0/15:0) or similar species overlaps with your IS. The "odd-chain" nature of Tripentadecanoin makes this overlap highly unlikely in mammalian samples.[]

References

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Link

  • LIPID MAPS® Lipidomics Gateway. (n.d.). Lipid Classification and Internal Standards. LIPID MAPS. Link

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. Link

  • Avanti Polar Lipids. (n.d.). SPLASH™ Lipidomix® Mass Spec Standard. Avanti Polar Lipids.[3] Link[]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. Link[]

Sources

Technical Guide: Tripentadecanoin-d5 vs. Unlabeled Tripentadecanoin in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In high-precision lipidomics, the selection of Internal Standards (ISTDs) is the single most critical factor determining the accuracy of absolute quantification. While Tripentadecanoin (15:0/15:0/15:0 TAG) has historically been used as a cost-effective surrogate due to the relative scarcity of odd-chain fatty acids in mammalian tissue, it suffers from a fatal flaw in clinical applications: dietary interference.[1]

Tripentadecanoin-d5 , the deuterated analog, resolves this by introducing a stable isotopic mass shift (typically +5 Da on the glycerol backbone). This guide details the physicochemical and mass spectrometric distinctions between these two molecules, aiming to transition researchers from legacy unlabeled standards to isotopically labeled workflows for robust clinical validity.

Part 1: Molecular Architecture & Physicochemical Properties[1]

To understand the analytical divergence, we must first establish the structural homology. Both molecules are Triacylglycerols (TAGs) comprising a glycerol backbone esterified to three pentadecanoic acid (C15:0) chains.

Structural Comparison
FeatureTripentadecanoin (Unlabeled)This compound (Labeled)
CAS Number 7370-46-91219804-57-5 (varies by label position)
Molecular Formula


Molecular Weight ~765.25 g/mol ~770.28 g/mol
Label Position NoneGlycerol backbone (

)
Lipophilicity (LogP) ~21.5~21.5 (Identical)
Chromatographic RT Reference (

)
Co-eluting (

)
The Criticality of Co-Elution

In Reverse Phase Liquid Chromatography (RPLC), retention is driven by the hydrophobicity of the fatty acyl chains. Since the deuterium labeling is typically located on the hydrophilic glycerol backbone (Glyceryl-d5), the interaction with the C18 stationary phase remains virtually unchanged.

Why this matters: The d5-analog co-elutes perfectly with the unlabeled analyte.[1] This ensures that the ISTD experiences the exact same matrix suppression and ionization efficiency as the target lipid at that specific moment in the gradient.

Part 2: Mass Spectrometry Dynamics

The functional difference between these molecules exists solely within the mass spectrometer.

Ionization and Adduct Formation

In Electrospray Ionization (ESI) positive mode, TAGs rarely form protonated ions


. Instead, they predominantly form ammoniated adducts 

when ammonium formate/acetate is used in the mobile phase.
  • Unlabeled Tripentadecanoin:

    • Monoisotopic Mass: 765.25 Da[1]

    • Detected Ion

      
      
      
  • This compound:

    • Monoisotopic Mass: 770.28 Da[1]

    • Detected Ion

      
      
      
The "Dairy Interference" Vector

A common misconception is that odd-chain fatty acids (C15:0, C17:[1][2]0) are absent in humans. This is factually incorrect.

  • Mechanism: Ruminant bacteria produce odd-chain fatty acids, which accumulate in dairy fat.[1]

  • Impact: Human plasma contains endogenous Tripentadecanoin (ranging from 0.1% to 0.5% of total TAGs) depending on diet.

  • The Error: If you use unlabeled Tripentadecanoin as an ISTD, your mass spectrometer cannot distinguish between the standard you spiked in and the lipid the patient ate for breakfast. This leads to overestimation of recovery and erroneous quantification.

This compound is immune to this interference. Its mass (


 788) does not exist in nature.[1]

Part 3: Experimental Workflow (The Matyash Protocol)

Diagram 1: Lipidomics Extraction Workflow

The following diagram illustrates the critical "Spike Before Extraction" logic required for valid normalization.

LipidomicsWorkflow cluster_prep Sample Preparation cluster_extract Matyash Extraction cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Tissue) Mix Homogenization Sample->Mix ISTD ADD ISTD NOW: This compound ISTD->Mix Corrects for Extraction Loss Solvent Add MTBE:MeOH (10:3) Mix->Solvent PhaseSep Phase Separation (Add H2O) Solvent->PhaseSep Centrifuge Centrifugation PhaseSep->Centrifuge Layers Top Layer: Lipids (MTBE) Bottom Layer: Matrix Centrifuge->Layers Inject Injection (LC-MS) Layers->Inject Detection Simultaneous Detection: Target TAGs & d5-ISTD Inject->Detection

Caption: Workflow emphasizing the addition of this compound prior to extraction to normalize for recovery efficiency.

Detailed Protocol Steps
  • Preparation of ISTD Stock:

    • Dissolve this compound in 1:1 Chloroform:Methanol to create a 1 mM stock.[1]

    • Store at -20°C.

  • Sample Spiking (Crucial Step):

    • Aliquot 50 µL of plasma into a glass tube.

    • Immediately add 10 µL of this compound working solution (e.g., 10 µM).

    • Why: The ISTD must equilibrate with the sample matrix before solvents are added.

  • Matyash Extraction:

    • Add 1.5 mL Methanol . Vortex.

    • Add 5.0 mL MTBE (Methyl tert-butyl ether).[1] Incubate for 1 hour at room temp (shaking).

    • Add 1.25 mL MS-grade Water to induce phase separation.[1]

    • Centrifuge at 1000 x g for 10 minutes.

  • Collection:

    • Collect the upper organic phase (MTBE).

    • Re-extract the lower phase (optional for higher recovery, usually unnecessary for TAGs).

    • Dry under nitrogen stream. Reconstitute in 2:1 Isopropanol:Methanol for LC-MS.

Part 4: Quantification & Data Analysis[1][4]

Using the d5-standard allows for the calculation of the Response Factor (RF) .

Diagram 2: The Logic of Isotopic Normalization

This diagram visualizes how the d5-standard corrects for ionization suppression, a common issue in lipidomics where co-eluting matrix components "steal" charge from the analytes.

SuppressionCorrection cluster_coelution Co-Elution Zone (RT: 12.5 min) Matrix Biological Matrix (Salts/Proteins) MS_Source ESI Source (Ionization Competition) Matrix->MS_Source Suppression Target Endogenous TAG (Analyte) Target->MS_Source ISTD This compound (Standard) ISTD->MS_Source Signal_Target Target Signal (Suppressed by 20%) MS_Source->Signal_Target Signal_ISTD ISTD Signal (Suppressed by 20%) MS_Source->Signal_ISTD Result Ratio Calculation: (Target / ISTD) Error Cancels Out Signal_Target->Result Signal_ISTD->Result

Caption: Mechanism by which co-eluting d5-ISTD cancels out matrix effects (ionization suppression) during ESI.

Calculation

To quantify a target TAG (e.g., Tripalmitin), use the ratio of peak areas:



  • Area_Target: Integrated peak area of the endogenous lipid.

  • Area_ISTD: Integrated peak area of this compound (

    
     788.28).[1]
    
  • RF (Response Factor): A correction factor accounting for differences in ionization efficiency between chain lengths (though for C15 vs C16/C18, RF is often assumed to be ~1.0).

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. [Link][3]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. [Link]

  • PubChem. (n.d.). Tripentadecanoin Compound Summary. [Link]

  • Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease.[3][4][5][6][7][8][9][10] Molecules. [Link]

Sources

Technical Whitepaper: Tripentadecanoin-d5 in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tripentadecanoin-d5 (1,1,2,3,3-Pentadeutero-1,2,3-tripentadecanoylglycerol) is a high-precision stable isotope-labeled internal standard (IS) used in mass spectrometry-based lipidomics. Its primary utility lies in the absolute quantification of triacylglycerols (TAGs).

This guide addresses a critical gap in supplier data: the confusion between labeled and unlabeled CAS registries and the specific isotopic positioning required for valid normalization. Unlike standard odd-chain lipids (e.g., C15:0 or C17:0 TAGs) which rely solely on biological rarity, This compound incorporates a deuterated glycerol backbone, providing a mass-shifted signal (


) that is chemically identical to the analyte but spectrally distinct, eliminating matrix interference and ionization suppression bias.

Chemical Identity & Specifications

Core Identifiers
  • Chemical Name: 1,2,3-Tripentadecanoyl-glycerol-d5

  • Synonyms: Glycerol-d5 tripentadecanoate; TG(15:0/15:0/15:0)-d5

  • CAS Number (Labeled): 1219804-57-5 [1]

    • Critical Note: Some databases erroneously link CAS 66687-07-8 to this compound. That CAS refers to Aniline Blue diammonium salt.[2][3][4][5] Always verify the chemical structure before procurement.

  • CAS Number (Unlabeled Parent): 7370-46-9[6]

  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 770.28 g/mol (Calculated) vs. 765.24 g/mol (Unlabeled)

Structural Integrity

The deuterium labeling is located exclusively on the glycerol backbone (


), ensuring that the fatty acid chains (pentadecanoic acid) remain native. This is crucial for fragmentation analysis; upon collision-induced dissociation (CID), the diacylglycerol (DAG) fragment retains the deuterium label, allowing specific tracking of the glycerol headgroup.
PropertySpecification
Isotopic Purity

deuterated forms (

); typically

Chemical Purity

(determined by TLC/GC)
Form White crystalline solid or powder
Solubility Soluble in Chloroform, Methanol, Ethanol, Hexane; Insoluble in Water
Melting Point

(consistent with unlabeled Tripentadecanoin)

Supplier Landscape & Procurement Strategy

When sourcing this compound, "catalogue" specifications often lack the detail required for GMP or GLP assays. The following table synthesizes data from primary isotope manufacturers.

SupplierCatalog RefCAS CitedLabeling PositionFormatStorage
MedChemExpress HY-146737S1219804-57-5Glycerol-d5Solid (10mg)-20°C
CDN Isotopes D-5662N/AGlycerol-d5SolidRoom Temp*
Toronto Research (TRC) T8084021219804-57-5Glycerol-d5Solid-20°C, Hygroscopic

*Note: While some suppliers list room temperature stability, long-term storage at -20°C in amber glass is mandatory to prevent hydrolysis or transesterification.

Quality Control Check (Self-Validation)

Upon receipt of the standard, perform a Precursor Ion Scan to validate isotopic enrichment.

  • Acceptance Criteria: The intensity of the

    
     peak (m/z 783.3 for ammonium adduct of unlabeled) must be 
    
    
    
    of the
    
    
    peak (m/z 788.3). High levels of unlabeled material will artificially inflate calculated concentrations of endogenous odd-chain TAGs.

Experimental Workflow: Lipidomics Internal Standard

Rationale for Use

This compound is the "Gold Standard" for TAG quantification because:

  • Odd-Chain Specificity: Mammalian systems contain negligible endogenous C15:0 TAGs, reducing background noise.

  • Deuterium Shift: The +5 Da shift moves the isotope envelope away from the M+2 natural abundance peaks of any potential trace endogenous C15 TAGs.

  • Extraction Normalization: Being a neutral lipid, it mimics the phase partitioning behavior of endogenous triglycerides perfectly during chloroform/methanol (Folch or Bligh-Dyer) extractions.

Preparation of Stock Solutions

Step 1: Primary Stock (1 mg/mL)

  • Dissolve 1 mg this compound in 1 mL of Chloroform:Methanol (2:1 v/v) .

  • Why: Pure chloroform evaporates too quickly for accurate pipetting; methanol stabilizes the solution volume.

  • Storage: -20°C in a Teflon-lined screw-cap vial. Stable for 6 months.

Step 2: Working Internal Standard (IS) Spike

  • Dilute Primary Stock to 10 µg/mL in Methanol/Isopropanol (1:1).

  • Spiking Protocol: Add 10 µL of Working IS to the biological sample (plasma/tissue homogenate) before adding extraction solvents. This ensures the IS corrects for extraction efficiency losses.

LC-MS/MS Methodology

Ionization Source: Electrospray Ionization (ESI) – Positive Mode. Adduct Formation: TAGs preferentially form Ammonium adducts


 in the presence of Ammonium Formate/Acetate.
Optimized MRM Transitions

Unlike phospholipids, TAGs do not have a single "headgroup" fragment. The dominant fragmentation channel is the neutral loss of one fatty acid side chain (plus ammonia), leaving a deuterated Diacylglycerol (DAG) ion.

Precursor Ion

Product Ion

Collision Energy (eV)Mechanism
788.3 m/z 529.1 m/z 20 - 30 eVNeutral loss of C15:0 FA +

788.3 m/z225.2 m/z35 - 45 eVFormation of Acylium ion

(Unlabeled C15 chain)

Note: The 788 -> 529 transition is more specific because the product ion retains the d5-glycerol backbone. The 225 ion is just the fatty acid chain and could theoretically come from other C15-containing lipids.

Visualization: Quantitative Workflow

The following diagram illustrates the critical control points where this compound ensures data integrity.

LipidomicsWorkflow Sample Biological Sample (Plasma/Tissue) Spike SPIKE: this compound (Correction for Extraction Loss) Sample->Spike Step 1 Extract Biphasic Extraction (CHCl3/MeOH/H2O) Spike->Extract Step 2 PhaseSep Phase Separation (Lipids in Organic Phase) Extract->PhaseSep Centrifugation DryDown Evaporation & Reconstitution (MeOH:IPA) PhaseSep->DryDown N2 Stream LCMS LC-MS/MS Analysis (ESI+ MRM: 788.3 -> 529.1) DryDown->LCMS Injection DataProc Quantification (Area Ratio: Analyte/IS) LCMS->DataProc Raw Data

Caption: Critical path for Internal Standard (IS) integration. Spiking occurs pre-extraction to normalize all downstream variances.

Fragmentation Logic & Mass Calculation

Understanding the mass shift is vital for method development.

  • Unlabeled Tripentadecanoin (C48H92O6):

    • MW = ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      
      
  • This compound (C48H87D5O6):

    • Mass Shift =

      
       Da
      
    • MW =

      
      
      
  • Fragmentation (Neutral Loss):

    • The transition involves the loss of one Pentadecanoic Acid (

      
      , MW 242.2) and Ammonia (
      
      
      
      ).
    • Total Neutral Loss =

      
      
      
    • Product Ion =

      
      
      
    • Verification: The product is a

      
      -Diacylglycerol (
      
      
      
      -DAG).

FragmentationPathway Parent Precursor Ion [M+NH4]+ m/z 788.3 (Glycerol-d5 + 3x C15 FA) Transition Collision Cell (Neutral Loss) Parent->Transition Product Product Ion [DAG-d5]+ m/z 529.1 (Glycerol-d5 + 2x C15 FA) Transition->Product Loss Loss: Pentadecanoic Acid + NH3 Transition->Loss

Caption: MS/MS fragmentation pathway showing the specific retention of the d5-glycerol backbone in the product ion.

References

  • MedChemExpress (MCE). this compound Product Datasheet. Catalog No. HY-146737S.[7] Accessed 2024.[8] Link

  • CymitQuimica. Tripentadecanoin (C15:0) CAS 7370-46-9 Specifications. Link

  • LIPID MAPS®. Internal Standards for Lipidomic Analysis. Lipidomics Gateway. Link

  • BenchChem. High-Throughput Analysis Enabled by Deuterated Internal Standards. Link

  • Cayman Chemical. General Lipidomics Standards & Protocols. (Contextual reference for Triheptadecanoin-d5 usage). Link

Sources

Deuterated Tripentadecanoin: A Novel Probe and Potential Therapeutic in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases (NDDs) present a formidable challenge to modern medicine, characterized by complex pathologies including mitochondrial dysfunction, neuroinflammation, and impaired energy metabolism. The study of these intricate processes requires sophisticated tools that can trace metabolic fates and elucidate mechanisms in vivo. This technical guide explores the multifaceted role of deuterated tripentadecanoin (d-TPD), a stable isotope-labeled odd-chain fatty acid, as a pivotal research tool and emerging therapeutic candidate. We delve into the core mechanisms of its action, from replenishing tricarboxylic acid (TCA) cycle intermediates (anaplerosis) in energy-deficient neurons to modulating neuroinflammation and inducing potent neuroprotective pathways. This document provides not only the theoretical framework but also actionable, step-by-step protocols for leveraging d-TPD in experimental settings, complete with data interpretation guidelines and advanced visualization of key pathways.

Introduction: The Metabolic Crisis in Neurodegeneration

A growing body of evidence implicates systemic metabolic dysregulation and impaired brain bioenergetics as central features in the pathogenesis of diseases like Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[1] Neurons, with their high energy demands, are exquisitely sensitive to disruptions in fuel supply and mitochondrial function.[2][3] This "metabolic crisis" manifests as reduced glucose utilization, oxidative stress, and a pro-inflammatory microenvironment, creating a vicious cycle that drives neuronal death.[4]

Odd-chain fatty acids, particularly pentadecanoic acid (C15:0), have emerged as molecules of interest due to their unique metabolic properties and observed associations with improved cardiometabolic and liver health.[5][6][7] Unlike even-chain fatty acids, the β-oxidation of C15:0 yields not only acetyl-CoA but also propionyl-CoA, a key anaplerotic substrate capable of replenishing the TCA cycle. Furthermore, tripentadecanoin (TPD), a triglyceride of C15:0, has demonstrated direct neuroprotective effects by protecting neurons from amyloid oligomer toxicity.[8][9]

To harness the full potential of this molecule for research, stable isotope labeling is employed. Deuteration, the replacement of hydrogen with its heavy, non-radioactive isotope deuterium, provides a powerful tool for tracing the metabolic journey of C15:0 through complex biological systems using mass spectrometry.[10][11] This guide elucidates the synthesis, application, and mechanistic significance of deuterated tripentadecanoin (d-TPD) in the context of NDD research.

The Deuterium Advantage: More Than Just a Label

Deuterating a molecule like tripentadecanoin serves two primary purposes in drug development and metabolic research:

  • Metabolic Tracing: Deuterium acts as a "heavy" tag.[12] Since it is chemically almost identical to hydrogen but has double the mass, d-TPD and its downstream metabolites can be distinguished from their endogenous, non-labeled counterparts by mass spectrometry (MS).[13][14] This allows for precise metabolic flux analysis, enabling researchers to track where and how C15:0 is utilized within the cell, a process that is crucial for understanding its contribution to neuronal energy homeostasis.[15]

  • Therapeutic Enhancement (The Kinetic Isotope Effect): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[10] For metabolic reactions where C-H bond cleavage is the rate-limiting step (e.g., oxidation by cytochrome P450 enzymes), substituting hydrogen with deuterium can slow the reaction rate.[16][] This "Kinetic Isotope Effect" (KIE) can enhance a drug's metabolic stability, increase its half-life, and potentially reduce the formation of toxic metabolites.[11][18] While the primary focus of this guide is on d-TPD as a tracer, its potential for improved pharmacokinetics as a therapeutic agent is a significant area of interest.

Core Mechanisms of Action in Neurodegeneration

The therapeutic and research utility of d-TPD in NDDs is rooted in the biological activities of its constituent fatty acid, C15:0.

Anaplerosis: Refueling the Neuronal Engine

In many NDDs, the TCA cycle, the central hub of cellular energy production, becomes impaired.[19] Anaplerosis is the process of replenishing TCA cycle intermediates that have been diverted for other biosynthetic processes (cataplerosis).[19][20][21]

Upon entering the cell and undergoing β-oxidation, C15:0 generates molecules of acetyl-CoA until the final three-carbon remnant, propionyl-CoA, is produced. Propionyl-CoA is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA. Succinyl-CoA enters the TCA cycle directly, boosting its capacity and enhancing the cell's ability to generate ATP. This is particularly vital for neurons under metabolic stress.

Anaplerosis_Pathway cluster_Mitochondria Mitochondrial Matrix dTPD Deuterated Tripentadecanoin (d-TPD) dC15 Deuterated C15:0 dTPD->dC15 Lipolysis beta_ox β-Oxidation dC15->beta_ox d_acetyl d-Acetyl-CoA beta_ox->d_acetyl x6 d_propionyl d-Propionyl-CoA beta_ox->d_propionyl x1 TCA TCA Cycle d_acetyl->TCA succinyl d-Succinyl-CoA d_propionyl->succinyl Carboxylation & Isomerization succinyl->TCA Anaplerotic Input

Caption: Anaplerotic metabolism of deuterated C15:0 in mitochondria.

Neuroprotection via Neuroglobin Induction

Perhaps the most direct evidence for TPD's role in NDDs comes from research showing its ability to protect neurons against the toxicity of amyloid oligomers, a hallmark of many proteinopathies like Alzheimer's disease.[8] Tripentadecanoin achieves this by inducing the expression of Neuroglobin (Ngb), an endogenous neuroprotective protein.[8][9][22] This mechanism provides a tangible target for assessing the efficacy of d-TPD in experimental models. The induction is mediated by cellular stress-response elements known as P-bodies, which regulate mRNA stability.[9]

Neuroprotection_Pathway TPD Tripentadecanoin P_bodies P-bodies (mRNA regulation) TPD->P_bodies Influences Ngb_mRNA Neuroglobin mRNA P_bodies->Ngb_mRNA Stabilizes Ngb_protein Neuroglobin Protein Ngb_mRNA->Ngb_protein Translation Neuron Neuron Ngb_protein->Neuron Protects Amyloid Amyloid Oligomers (Toxic) Amyloid->Neuron Induces Toxicity

Caption: Tripentadecanoin induces neuroglobin expression to protect neurons.

Anti-Inflammatory and Pleiotropic Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key driver of neurodegeneration.[1] C15:0 has demonstrated broad anti-inflammatory activities in various human cell-based systems.[23][24] Its mechanisms are pleiotropic, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), as well as the inhibition of mTOR and histone deacetylase 6 (HDAC6).[5][25][26] These pathways are central to regulating cellular energy, inflammation, and autophagy, all of which are dysfunctional in NDDs.[4]

Experimental Protocols & Methodologies

The following sections provide generalized, self-validating protocols for utilizing d-TPD. Researchers must adapt and optimize these methods for their specific models and analytical instrumentation.

Protocol 1: Metabolic Tracing of d-TPD in a Murine Model

This protocol outlines an in vivo workflow to trace the incorporation of deuterium from orally administered d-TPD into brain tissue lipids and TCA cycle intermediates.

Step-by-Step Methodology:

  • Animal Dosing:

    • Acquire a mouse model relevant to an NDD (e.g., 5XFAD for Alzheimer's) and wild-type controls.

    • Prepare a dosing formulation of d-TPD (e.g., Tripentadecanoin-d29) in a suitable vehicle (e.g., corn oil).[12]

    • Administer d-TPD via oral gavage at a predetermined dose (e.g., 100-300 mg/kg).

    • At specified time points post-dosing (e.g., 2, 6, 12, 24 hours), euthanize animals and harvest tissues (brain, liver, plasma). Snap-freeze tissues immediately in liquid nitrogen and store at -80°C.

  • Lipid Extraction from Brain Tissue:

    • Homogenize a weighed portion of frozen brain tissue (~50 mg) in ice-cold methanol.

    • Perform a Bligh-Dyer or similar biphasic lipid extraction using a chloroform:methanol:water solvent system.

    • Add a known amount of a non-deuterated odd-chain internal standard (e.g., C17:0) to the organic phase to correct for extraction efficiency.

    • Evaporate the organic (lipid-containing) phase to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water).

    • Utilize a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a liquid chromatography system.

    • Develop a chromatographic method to separate different lipid classes.

    • Set up the mass spectrometer to perform untargeted or targeted analysis, looking for the specific mass shifts corresponding to the deuterated parent compound (d-C15:0 incorporated into various lipids) and its deuterated metabolites (e.g., d-succinyl-CoA).[27] The mass difference between a deuterated and non-deuterated isotopologue is a key parameter.[27]

    • Use specialized lipidomics software for data processing to identify and quantify the peak areas of both endogenous and deuterated lipids.[13]

  • Data Analysis & Interpretation:

    • Calculate the isotopic enrichment (IE) or fractional synthesis rate (FSR) for each identified deuterated species.

    • IE (%) = [Peak Area (Deuterated) / (Peak Area (Deuterated) + Peak Area (Endogenous))] * 100.

    • Compare the IE across different brain regions, time points, and experimental groups (NDD vs. wild-type).

Caption: Workflow for in vivo metabolic tracing using d-TPD and LC-MS/MS.

Protocol 2: Assessing Neuroprotective Efficacy in a Cell Culture Model

This protocol uses a primary neuron or human iPSC-derived neuron culture to test the ability of TPD to rescue cells from amyloid-induced toxicity.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate primary cortical neurons or iPSC-derived neurons at an appropriate density in multi-well plates.

    • Allow cells to mature and form synaptic connections as per standard protocols.

  • Treatment:

    • Prepare stock solutions of TPD (non-deuterated is sufficient for this assay) and a toxic agent (e.g., pre-aggregated Aβ1-42 oligomers).

    • Design treatment groups: (1) Vehicle Control, (2) Toxin Only, (3) TPD Pre-treatment + Toxin, (4) TPD Co-treatment with Toxin, (5) TPD Post-treatment after toxin exposure.[8]

    • Treat cells with TPD at various concentrations (e.g., 1 µM, 10 µM, 30 µM) for the specified duration (e.g., 24 hours).[8]

    • Add the toxic agent (e.g., 1 µM Aβ oligomers) and incubate for an additional 24-48 hours.

  • Viability Assessment:

    • Measure cell viability using a standard assay such as MTT, PrestoBlue, or LDH release.

    • Normalize all results to the vehicle control group, which is set to 100% viability.

  • Mechanistic Readout (Optional):

    • For mechanistic validation, lyse a parallel set of treated cells and perform a Western blot or ELISA to quantify the protein levels of Neuroglobin to confirm its upregulation by TPD.[9]

Data Presentation and Quantitative Summary

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Example Data for d-TPD Metabolic Tracing in Mouse Brain

AnalyteTime Point (hours)Isotopic Enrichment (IE %) - WTIsotopic Enrichment (IE %) - NDD Model
d-C15:0 Phosphatidylcholine 21.5 ± 0.31.2 ± 0.2
65.8 ± 0.93.9 ± 0.7
128.2 ± 1.15.5 ± 1.0
d-Succinyl-CoA 20.5 ± 0.10.3 ± 0.1
62.1 ± 0.41.1 ± 0.3
123.5 ± 0.61.8 ± 0.5
Data are presented as mean ± SD. *p < 0.05 vs. WT at the same time point.

Table 2: Example Data for Neuroprotection Assay

Treatment GroupToxin (Aβ 1µM)TPD (10µM)Cell Viability (% of Control)
Vehicle Control --100 ± 5.2
Toxin Only +-45.3 ± 6.8
TPD Pre-treatment ++ (24h before)78.9 ± 7.1
TPD Co-treatment ++ (simultaneous)72.4 ± 5.9
Data are presented as mean ± SD. *p < 0.01 vs. Toxin Only.

Future Directions and Therapeutic Outlook

The dual role of deuterated tripentadecanoin as both a sophisticated research probe and a potential therapeutic agent places it at the forefront of metabolic approaches to neurodegeneration. Future research should focus on:

  • Human Studies: Translating the metabolic tracing protocols to human subjects using safe, stable isotope administration to understand brain C15:0 metabolism in patients.

  • Combination Therapies: Investigating whether d-TPD can synergize with other therapeutic strategies, such as anti-inflammatory drugs or anti-amyloid agents.

  • Pharmacokinetic Optimization: Leveraging the kinetic isotope effect to design deuterated C15:0 analogues with optimized metabolic stability and brain bioavailability for chronic dosing.

Conclusion

Deuterated tripentadecanoin is a uniquely powerful molecule for neurodegenerative disease research. It provides an unprecedented window into the complex world of neuronal lipid metabolism and bioenergetics. By enabling the precise tracing of anaplerotic pathways, coupled with the inherent neuroprotective and anti-inflammatory properties of its C15:0 backbone, d-TPD allows scientists to dissect disease mechanisms and evaluate a promising therapeutic strategy simultaneously. As our understanding of the metabolic underpinnings of neurodegeneration deepens, tools like d-TPD will be indispensable in the development of the next generation of effective treatments.

References

  • Venn-Watson, S., et al. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients. Available at: [Link]

  • Venn-Watson, S. & Butterworth, C. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS One. Available at: [Link]

  • MDPI. (2025). Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities. MDPI. Available at: [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates Blog. Available at: [Link]

  • Venn-Watson, S., et al. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PMC. Available at: [Link]

  • CABI Digital Library. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. CABI. Available at: [Link]

  • Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. Available at: [Link]

  • Wikipedia. (n.d.). Deuterated drug. Wikipedia. Available at: [Link]

  • Oamen, H. P., et al. (2022). A rare natural lipid induces neuroglobin expression to prevent amyloid oligomers toxicity and retinal neurodegeneration. Aging Cell. Available at: [Link]

  • Arnold, M., et al. (2026). Citric Acid Cycle Genes and Nutrigenetics. MDPI. Available at: [Link]

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. PMC. Available at: [Link]

  • World Journal of Cardiology. (2025). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. World Journal of Cardiology. Available at: [Link]

  • Lipid Labs. (n.d.). C15:0 - Exploring the Science and Potential of an Odd-Chain Fatty Acid. Lipid Labs. Available at: [Link]

  • Diagnostic Solutions Laboratory. (2025). Short Chain Fatty Acids and Brain Health. YouTube. Available at: [Link]

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2025). The role of fatty acids in neurodegenerative diseases: mechanistic insights and therapeutic strategies. PMC. Available at: [Link]

  • Guzman, E., et al. (2022). Fatty Acids: An Insight into the Pathogenesis of Neurodegenerative Diseases and Therapeutic Potential. MDPI. Available at: [Link]

  • IGMM. (2022). Tripentadecanoin, a promising molecule to fight neurodegenerative diseases. IGMM. Available at: [Link]

  • Lound, B., et al. (2016). Fatty acids and their therapeutic potential in neurological disorders. Neurochemistry International. Available at: [Link]

  • Scilit. (n.d.). Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry. Scilit. Available at: [Link]

  • Haertlein, M., et al. (2019). Synthesis of novel deuterated lipids and surfactants. ESS. Available at: [Link]

  • eScholarship.org. (n.d.). NIH Public Access. eScholarship.org. Available at: [Link]

  • Varma, R., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PMC. Available at: [Link]

  • Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JSciMed Central. Available at: [Link]

  • Cifkova, E., et al. (2023). Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Polyunsaturated Fatty Acid Deuteration against Neurodegeneration. ResearchGate. Available at: [Link]

  • Yang, M., et al. (2010). Synthesis and evaluation of 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid: a potential PET tracer for studying myocardial fatty acid metabolism. PubMed. Available at: [Link]

  • Frontiers. (n.d.). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine. Available at: [Link]

  • Oamen, H. P., et al. (2021). A rare natural lipid induces neuroglobin expression to prevent amyloid oligomers toxicity and retinal neurodegeneration. bioRxiv. Available at: [Link]

  • precisionFDA. (n.d.). TRIPENTADECANOIN. precisionFDA. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds. ResolveMass. Available at: [Link]

  • ResearchGate. (n.d.). The inputs (anaplerosis) and outputs (cataplerosis) of the TCA cycle... ResearchGate. Available at: [Link]

  • Ehret, V., et al. (2025). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2025). Photocatalytic decarboxylative deuteration of lauric acid with heavy water for sustainable synthesis of deuterated alkanes. Catalysis Science & Technology. Available at: [Link]

  • Scitechdaily. (2026). New Drug Slashes Dangerous Blood Fats by Nearly 40% in First Human Trial. Scitechdaily. Available at: [Link]

  • De Feyter, H., et al. (2018). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. MDPI. Available at: [Link]

  • YouTube. (2020). CHEM 407 - Krebs Cycle - 6 - Anaplerosis & Cataplerosis. YouTube. Available at: [Link]

  • Restorative Medicine. (2017). Autophagy and Proteostasis: A Unifying Theory of Neurodegenerative Disease. Restorative Medicine. Available at: [Link]

  • MedUni Wien ePub. (2025). Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. MedUni Wien ePub. Available at: [Link]

  • Frontiers. (n.d.). Analysis of shared underlying mechanism in neurodegenerative disease. Frontiers in Neuroscience. Available at: [Link]

  • ClinicalTrials.gov. (n.d.). Efficacy and Safety Study of DHA-O in Adults With Hypertriglyceridemia. ClinicalTrials.gov. Available at: [Link]

Sources

OCFA Tracers: Decoding the Propionyl-CoA Flux and Nutritional Biomarkers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying Odd-Chain Fatty Acid (OCFA) Tracers in Biological Systems Content Type: Technical Whitepaper Audience: Researchers, Lipidomics Scientists, Drug Development Professionals

Executive Summary

Odd-Chain Fatty Acids (OCFAs), specifically Pentadecanoic acid (C15:[1][2][3][4][5][6]0) and Heptadecanoic acid (C17:0), have transcended their historical status as mere "internal standards." They are now recognized as bioactive tracers of metabolic health, dietary intake (specifically dairy fats), and gut microbiota activity. For drug development professionals, accurately quantifying these lipids offers a window into mitochondrial function, propionate metabolism, and anaplerotic flux.

This guide details the physiological origins of OCFAs, delineates the "Propionyl-CoA Primer" mechanism, and provides a rigorous, self-validating GC-MS protocol for their identification and quantification in biological matrices.

Part 1: The Biological Context – Why OCFAs Matter

The Dual Origin Hypothesis

Unlike Even-Chain Fatty Acids (ECFAs), which are synthesized almost exclusively from Acetyl-CoA, OCFAs require a specific primer.[7] Understanding this causality is essential for interpreting data.

  • Exogenous (Dietary) Tracers: C15:0 is primarily a biomarker of dietary intake, specifically ruminant fats (dairy/meat).[4] Recent studies suggest C15:0 may be an essential fatty acid, critical for attenuating inflammation and fibrosis (Venn-Watson et al., 2020).[1]

  • Endogenous (Metabolic) Tracers: C17:0 serves as a dual tracer. While influenced by diet, a significant portion is synthesized endogenously via the elongation of Propionate (produced by gut microbiota fermentation of fiber) or the catabolism of branched-chain amino acids (BCAAs).

The Mechanistic Pathway: Propionyl-CoA as the Primer

The synthesis of OCFAs is a "leakage" or specific redirection of the Fatty Acid Synthase (FAS) complex. Instead of loading Acetyl-CoA (2-carbon), the enzyme loads Propionyl-CoA (3-carbon) as the primer, followed by successive additions of Malonyl-CoA (2-carbon donor).

Visualization: The OCFA Biosynthetic & Anaplerotic Pathway

The following diagram illustrates the flow from Gut Microbiota and Diet into the OCFA pool and the TCA cycle.

OCFA_Pathway cluster_sources Sources cluster_gut Gut Microbiota cluster_liver Hepatic Metabolism Diet Dietary Intake (Dairy/Ruminant Fat) C15 C15:0 (Pentadecanoic) Diet->C15 Direct Absorption Fiber Dietary Fiber Microbes Bacterial Fermentation Fiber->Microbes BCAA BCAAs (Val, Ile) PropCoA Propionyl-CoA BCAA->PropCoA Catabolism Propionate Propionate (C3) Microbes->Propionate Propionate->PropCoA Activation FAS Fatty Acid Synthase (Elongation) PropCoA->FAS Primer Loading Succinyl Succinyl-CoA (TCA Cycle Entry) PropCoA->Succinyl Anaplerosis (B12 Dependent) Malonyl Malonyl-CoA (+C2) Malonyl->FAS Chain Extension FAS->C15 C17 C17:0 (Heptadecanoic) C15->C17 Elongation (+C2)

Caption: Figure 1. Metabolic flux of OCFAs. Propionate derived from gut fermentation acts as the C3 primer for Fatty Acid Synthase, generating C15:0 and C17:0, distinguishing them from Acetyl-CoA derived lipids.

Part 2: Analytical Methodology

To use OCFAs as reliable tracers, one must distinguish them from the massive background of even-chain lipids. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to its superior chromatographic resolution, essential for separating linear OCFAs from their branched-chain isomers (iso- and anteiso- forms).

Internal Standard Selection (Critical)

Do not use C15:0 or C17:0 as internal standards (IS) if you intend to measure them. This is a common historical error.

  • Recommended IS: Deuterated analogs (d3-C15:0 and d3-C17:0 ) or a non-physiological odd-chain fatty acid like C19:0 (Nonadecanoic acid) or C21:0 (Heneicosanoic acid), provided preliminary screening confirms their absence in your specific matrix.

  • Why: Deuterated standards correct for extraction efficiency and ionization suppression in MS without interfering with the endogenous analyte signal.

Sample Preparation: FAME Synthesis

Fatty acids must be derivatized into Fatty Acid Methyl Esters (FAMEs) to increase volatility for GC analysis.

Protocol: Acid-Catalyzed Methylation (One-Step)

Note: This method is preferred over base-catalyzed methods as it methylates both Free Fatty Acids (FFAs) and esterified lipids (TAGs, Phospholipids).

StepActionMechanistic Rationale
1. Lysis & Spike Add 50 µL plasma/tissue homogenate to a glass tube. Immediately add 10 µL of d3-C17:0 Internal Standard (100 µM). Spiking before extraction ensures the IS tracks all losses during the workflow (Self-Validating).
2. Transesterification Add 1 mL of 14% Boron Trifluoride (BF3) in Methanol . Cap tightly (Teflon-lined). Incubate at 100°C for 60 mins.BF3 acts as a Lewis acid catalyst, driving the cleavage of ester bonds and the methylation of the carboxyl group.
3. Quench Cool to RT. Add 1 mL of H2O .Water stops the reaction and increases the polarity of the aqueous phase, forcing FAMEs into the organic phase.
4. Extraction Add 1 mL of Hexane . Vortex vigorously for 1 min. Centrifuge at 3000 x g for 5 mins.FAMEs are highly non-polar and partition exclusively into the hexane layer.
5. Recovery Transfer the top Hexane layer to a GC vial containing a glass insert.Glass inserts minimize dead volume for low-abundance tracers.

Part 3: Experimental Workflow & Visualization

The following diagram outlines the rigorous workflow required to validate OCFA tracers, ensuring separation from branched-chain isomers.

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS: d3-C15:0 / d3-C17:0 Sample->Spike Normalization Deriv Derivatization (BF3-MeOH, 100°C) Spike->Deriv FAME Formation Extract LLE Extraction (Hexane/Water) Deriv->Extract Phase Partition GC GC Separation (High Polarity Column) Extract->GC Injection MS MS Detection (SIM Mode) GC->MS Elution Data Quantification (Target/IS Ratio) MS->Data Integration

Caption: Figure 2. Analytical workflow for OCFA quantification. Critical control point: Spiking deuterated standards prior to derivatization to account for reaction efficiency.

Instrumental Parameters (GC-MS)

To separate C17:0 from iso-C17:0 (a branched isomer often confused with the linear form), a high-polarity column is required.

  • Column: CP-Sil 88 or DB-23 (Cyanopropyl polysiloxane), 60m x 0.25mm.

  • Carrier Gas: Helium @ 1 mL/min (Constant Flow).

  • Oven Ramp:

    • 100°C (Hold 2 min)

    • Ramp 10°C/min to 180°C

    • Critical Slow Ramp: 2°C/min to 220°C (This slow ramp separates isomers).

  • MS Mode: SIM (Selected Ion Monitoring) .

    • Target Ions: m/z 74 (McLafferty rearrangement), m/z 87, and Molecular Ion (M+).

    • C15:0 FAME: m/z 256 (M+)

    • C17:0 FAME: m/z 284 (M+)

Part 4: Data Interpretation & Validation

Distinguishing Sources

When analyzing data, the ratio of C15:0 to C17:0 provides insight into the tracer's origin.[8]

Biomarker ProfileLikely Physiological Driver
High C15:0 High dietary intake of dairy fat (butter, cream).
High C17:0 / Low C15:0 Increased gut fermentation (fiber intake) or upregulated propionyl-CoA carboxylase activity.
Low C15:0 & C17:0 "Cellular Fragility," potential essential fatty acid deficiency (Venn-Watson hypothesis).
Self-Validating Quality Control
  • Linearity: The response ratio (Analyte Area / IS Area) must be linear (

    
    ) across the physiological range (0.5 µM – 100 µM).
    
  • Resolution Check: Inspect the chromatogram at the C17:0 retention time. If a "shoulder" peak appears immediately prior, it is likely anteiso-C17:0. Integration must exclude this shoulder to ensure accuracy.

References

  • Venn-Watson, S., et al. (2020).[4][9] Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? Scientific Reports.[9][10] [Link]

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[2][5][6][10][11]0) in Health and Disease.[2] Molecules.[7][12][13][14][15][16][17] [Link]

  • Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition. [Link]

  • LIPID MAPS® . (2023). Fatty Acid Mass Spectrometry Protocol.[12][14] Lipidomics Gateway. [Link]

  • Weitkunat, K., et al. (2017). Odd-chain fatty acids as a biomarker for dietary fiber intake: a novel pathway for endogenous production from propionate.[6] American Journal of Clinical Nutrition.[6] [Link]

Sources

Tripentadecanoin-d5: A Metabolic Tracer for Neuroglobin (Ngb) Expression Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of Tripentadecanoin-d5 as a stable isotope-labeled metabolic tracer. This methodology is designed to validate and quantify the delivery of Tripentadecanoin—a rare odd-chain triglyceride recently identified as a potent inducer of Neuroglobin (Ngb)—into the central nervous system (CNS).

Technical Guide & Application Protocol

Executive Summary

Tripentadecanoin (1,2,3-tripentadecanoyl-glycerol) has emerged as a breakthrough pharmacological agent capable of inducing Neuroglobin (Ngb) expression, a neuroprotective hemoprotein critical for scavenging reactive oxygen species (ROS) and preventing hypoxic injury.[1] Recent studies (Oamen et al., 2022) confirm that this rare C15:0 lipid modulates P-body formation to stabilize Ngb mRNA.

However, validating the pharmacokinetics (PK) and blood-brain barrier (BBB) penetrance of lipid therapeutics is notoriously difficult due to the interference of endogenous lipids. This compound —the deuterated isotopologue—serves as the essential metabolic tracer and internal standard . It allows researchers to definitively distinguish the exogenous therapeutic lipid from endogenous pools, quantify its precise uptake in neuronal tissue, and correlate its concentration with Ngb upregulation.

Mechanistic Rationale

The Biological Target: Neuroglobin via P-Body Modulation

Unlike traditional transcription factor agonists, Tripentadecanoin functions through a post-transcriptional mechanism. It impacts Processing bodies (P-bodies) , cytoplasmic granules involved in mRNA decay. Tripentadecanoin treatment reduces P-body assembly, thereby preventing the degradation of Ngb mRNA and leading to increased translation of the Neuroglobin protein.

The Tracer: this compound
  • Chemical Structure: Glycerol backbone esterified with three pentadecanoic acid chains, with five deuterium atoms (

    
    H
    
    
    
    ) incorporated (typically on the terminal methyl group or glycerol backbone).
  • Role:

    • Bio-distribution Tracer: Tracks the lipid's transport across the BBB.

    • Metabolic Flux Probe: Monitors hydrolysis into Pentadecanoic acid-d5 (C15:0-d5).

    • Mass Spectrometry Standard: Provides a mass shift (+5 Da) for absolute quantification via LC-MS/MS, eliminating matrix effects.

Mechanism of Action Diagram

The following diagram illustrates the pathway from systemic administration of the tracer to the induction of Neuroglobin in the neuron.

Ngb_Pathway Tracer This compound (Systemic Circulation) Hydrolysis Lipolysis (Lipoprotein Lipase) Tracer->Hydrolysis Metabolism FA_d5 Pentadecanoic Acid-d5 (Free Fatty Acid) Hydrolysis->FA_d5 Releases BBB Blood-Brain Barrier (Transport) FA_d5->BBB Crosses Neuron Neuronal Cytoplasm BBB->Neuron PBodies P-Bodies (mRNA Decay Centers) Neuron->PBodies Inhibits Assembly mRNA Ngb mRNA (Stabilized) PBodies->mRNA Reduced Decay Protein Neuroglobin Protein (Upregulated) mRNA->Protein Translation Protection Neuroprotection (ROS Scavenging) Protein->Protection

Figure 1: Mechanism of this compound uptake and subsequent Neuroglobin induction via P-body modulation.

Experimental Protocol: Tracer Validation Workflow

This protocol describes the use of this compound to validate target engagement in a murine model of neurodegeneration.

Phase 1: Preparation & Administration

Objective: Deliver the tracer in a bioavailable formulation.

  • Emulsification: Tripentadecanoin is highly lipophilic. Dissolve this compound (10 mg) in ethanol/DMSO (1:1), then slowly dilute into sterile PBS containing 5% PEG-400 or prepare lipid micelles using sonication.

  • Dosing: Administer 50 mg/kg via oral gavage (PO) or intraperitoneal (IP) injection to C57BL/6 mice.

  • Time-Course: Harvest tissues at

    
     hours to map PK profiles.
    
Phase 2: Tissue Extraction & Lipidomics

Objective: Isolate the deuterated lipid from brain tissue.

  • Perfusion: Transcardial perfusion with saline is mandatory to remove blood-pool lipids and ensure the signal originates from parenchyma.

  • Homogenization: Homogenize brain tissue (cortex/hippocampus) in cold methanol.

  • Lipid Extraction (Folch Method):

    • Add Chloroform:Methanol (2:1 v/v).

    • Vortex and centrifuge to separate phases.

    • Collect the lower organic phase containing this compound and free fatty acids.

  • Reconstitution: Evaporate solvent under nitrogen; reconstitute in Isopropanol:Acetonitrile (1:1) for LC-MS.

Phase 3: LC-MS/MS Quantification

Objective: Detect the d5-tracer and distinguish it from endogenous C15:0.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (for TAGs) or Negative Mode (for free FA).

  • MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Rationale
This compound ~812.7 [M+NH4]+~539.5Loss of one FA chain (d5-labeled)
Endogenous Tripentadecanoin ~807.7 [M+NH4]+~534.5Loss of natural FA chain
Pentadecanoic Acid-d5 ~246.4 [M-H]-~246.4SIM mode for Free Fatty Acid
Phase 4: Biological Correlation (Ngb Expression)

Objective: Link tracer concentration to biological effect.

  • Split Sample: Use the contralateral hemisphere for RNA/Protein analysis.

  • qPCR: Quantify Ngb mRNA levels relative to housekeeping genes (GAPDH).

  • Western Blot: Blot for Neuroglobin protein (17 kDa).

  • Data Synthesis: Plot [this compound]

    
     vs. [Ngb]
    
    
    
    .

Analytical Workflow Diagram

The following flowchart details the step-by-step experimental logic for using the tracer.

Workflow Start Start: this compound Formulation Admin In Vivo Administration (Mouse Model) Start->Admin Harvest Tissue Harvest & Perfusion (T = 0-24h) Admin->Harvest Split Sample Splitting Harvest->Split Extract Lipid Extraction (Folch Method) Split->Extract Hemisphere A Lysis Protein/RNA Lysis Split->Lysis Hemisphere B LCMS LC-MS/MS Analysis (Target: m/z 812.7) Extract->LCMS Quant Quantify d5-Uptake (pmol/mg tissue) LCMS->Quant Correlate Data Correlation: PK/PD Modeling Quant->Correlate Assay qPCR & Western Blot (Target: Ngb) Lysis->Assay Expr Quantify Ngb Expression (Fold Change) Assay->Expr Expr->Correlate

Figure 2: Integrated workflow for correlating this compound biodistribution with Neuroglobin expression.

Data Interpretation & Troubleshooting

Interpreting the Tracer Signal
  • High d5-TAG / Low Ngb: Indicates successful delivery but failure of the biological mechanism (potential receptor/P-body saturation or non-responder).

  • Low d5-TAG / Low Ngb: Indicates bioavailability failure. Revisit the formulation (e.g., switch to liposomal delivery) or check for rapid hepatic clearance.

  • High d5-FFA (Free Fatty Acid): If the d5-TAG is low but d5-Pentadecanoic acid is high, this confirms rapid hydrolysis. Since the free acid is also bioactive, this is a valid therapeutic pathway.

Critical Controls
  • Vehicle Control: Essential to establish baseline Ngb levels.

  • Non-Deuterated Standard: Run a standard curve of unlabeled Tripentadecanoin to ensure the d5 isotope effect on retention time is negligible (usually <0.1 min shift).

References

  • Oamen, H. P., et al. (2022). "A rare natural lipid induces neuroglobin expression to prevent amyloid oligomers toxicity and retinal neurodegeneration."[2][3][4] Aging Cell, 21(7), e13645.[2][4]

  • Ecker, J., & Liebisch, G. (2014). "Application of stable isotope labeling in lipidomics." Progress in Lipid Research, 54, 14-31.

  • Greenberg, D. A., et al. (2008). "Neuroglobin and the ischemic brain." Annals of Neurology, 63(4), 432-439.

  • Molecular Depot. "Tripentadecanoin (Highly Pure) Product Data."

  • Blue Tiger Scientific. "Tripentadecanoin – Highly Pure – 50 mg."

Sources

Methodological & Application

Protocol for preparing Tripentadecanoin-d5 internal standard solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation and Standardization of Tripentadecanoin-d5 Internal Standard

Introduction: The Strategic Role of this compound

In quantitative lipidomics, the accuracy of triglyceride (TG) measurement is frequently compromised by extraction losses, ionization suppression, and instrument drift. This compound (Glyceryl-d5 tripentadecanoate; TG(15:0/15:0/15:0)-d5) is the "Gold Standard" internal standard (IS) for this application for three mechanistic reasons:

  • Exogenous Nature: The odd-chain fatty acid (C15:[1][2]0) is virtually absent in mammalian plasma, preventing interference from endogenous isomers.

  • Deuterium Stability: The d5 label is located on the glycerol backbone.[3] Unlike fatty acyl deuteration, which can be subject to metabolic exchange or scrambling during ionization, the glycerol backbone remains distinct.

  • Chromatographic Equivalence: It co-elutes or elutes in close proximity to mid-chain triglycerides, experiencing the exact matrix effects (ion suppression/enhancement) as the analytes of interest.

Physicochemical Properties & Handling

  • Chemical Name: 1,1,1-tripentadecanoyl-glycerol-d5[1]

  • Molecular Formula: C

    
    H
    
    
    
    D
    
    
    O
    
    
    [1][2][4]
  • Molecular Weight: ~812.34 g/mol (varies slightly by isotope enrichment)[1]

  • Solubility Profile:

    • Highly Soluble: Chloroform, Toluene, Dichloromethane (DCM), Methyl tert-butyl ether (MTBE).[1]

    • Moderately Soluble: Isopropanol (IPA), Hexane.

    • Insoluble: Water, pure Methanol (at high concentrations).

  • Stability: Susceptible to hydrolysis (lipase activity or extreme pH). Store neat powder at -20°C.

Protocol: Solution Preparation

Solvent Selection Logic

Do not default to 100% Methanol. Triglycerides are highly hydrophobic.[5] Using a polar solvent for high-concentration stocks will result in "silent precipitation"—where the lipid crashes out of solution but remains suspended as invisible micro-aggregates, leading to massive quantitation errors.

Recommended Solvent System:

  • Primary Stock: Chloroform:Methanol (2:1 v/v) or Toluene.

  • Working Solution: Isopropanol:Methanol (1:1 v/v) or pure Isopropanol (IPA).[1]

Step-by-Step Preparation Workflow

Materials Required:

  • This compound (Neat powder, >99% purity).[1][][7]

  • Class A Volumetric Glassware (Do not use plastic; plasticizers like phthalates interfere with Lipidomics).

  • Solvents: LC-MS Grade Chloroform, Methanol, Isopropanol.[1][3]

Step 1: Primary Stock Solution (1.0 mg/mL)

  • Equilibrate the this compound vial to room temperature (prevent condensation).

  • Weigh 1.0 mg (±0.01 mg) of powder into a silanized glass amber vial.

  • Add 1.0 mL of Chloroform:Methanol (2:1) .

    • Why? Chloroform dissolves the lipid; Methanol breaks potential static interactions and aids later miscibility.

  • Vortex for 30 seconds. Sonicate for 5 minutes at room temperature.

  • QC Check: Inspect for clarity. Any turbidity indicates incomplete solvation.

  • Storage: -20°C (Stable for 6 months).[1]

Step 2: Working Standard Solution (10 µg/mL) Target: This is the solution you will spike into samples.[8]

  • Pipette 100 µL of Primary Stock (1.0 mg/mL) into a new glass tube.

  • Dilute with 9.9 mL of Isopropanol (IPA) .

    • Why IPA? IPA is the "universal bridge." It is compatible with the hydrophobic stock and miscible with the aqueous/organic extraction mixtures used later (e.g., Folch/Bligh-Dyer).

  • Vortex for 20 seconds.

  • Storage: -20°C (Stable for 1 month).[1][9]

Visualization: Workflow & Decision Logic

Figure 1: Preparation & Dilution Workflow

G Neat Neat this compound (Powder, -20°C) Weigh Weigh 1.0 mg (Class A Glass Vial) Neat->Weigh Solvent1 Add 1 mL Solvent: CHCl3:MeOH (2:1) Weigh->Solvent1 Stock Primary Stock Solution (1.0 mg/mL) Solvent1->Stock Vortex & Sonicate Dilute Dilute 1:100 Solvent: 100% Isopropanol Stock->Dilute Working Working Solution (10 µg/mL) Dilute->Working Spike Spike into Sample (Pre-Extraction) Working->Spike 10 µL per 100 µL plasma

Caption: Step-by-step dilution scheme ensuring solubility maintenance from solid state to biological matrix.

Application: Spiking & Extraction[8][10][11][12]

To serve as a true internal standard, this compound must be added before any sample manipulation.[1]

Protocol:

  • Aliquot 50 µL of plasma/serum into a glass centrifuge tube.

  • Add 10 µL of Working Solution (10 µg/mL).

    • Final Mass on Column: 100 ng (assuming 100% recovery, useful for calculation).

  • Equilibrate for 10 minutes on ice.

    • Mechanism:[1][9][10][11] Allows the IS to integrate into the endogenous lipoproteins.

  • Proceed with extraction (e.g., add 1 mL Methyl tert-butyl ether (MTBE) + 300 µL Methanol).[1]

Quality Control: A Self-Validating System

Trustworthiness is established through rigorous QC. Implement these three checks:

QC 1: The "Zero-Injection" Blank

  • Procedure: Inject a solvent blank containing only the Internal Standard (no sample).

  • Acceptance Criteria:

    • Retention time must match the expected TG(15:0/15:0/15:0) window.

    • Critical: Check the M+0 mass channel (native Tripentadecanoin). Signal in M+0 must be <0.5% of the M+5 signal. This confirms isotopic purity and ensures the IS is not contributing to the analyte signal.

QC 2: Linearity Verification

  • Procedure: Prepare a 5-point calibration curve of the IS itself (1, 5, 10, 25, 50 µg/mL) in IPA.

  • Acceptance Criteria: R² > 0.99. If the curve plateaus, your detector is saturating, or the solubility limit in the solvent has been reached.

QC 3: Retention Time Stability

  • Procedure: Monitor the RT of this compound across the entire batch.

  • Acceptance Criteria: RT shift < 0.1 min. A shifting RT indicates column fouling or mobile phase composition drift (evaporation of organic modifier).

Troubleshooting Guide

IssueSymptomRoot CauseCorrective Action
Low Recovery IS peak area is <50% of expected.[1]Precipitation in aqueous step.Ensure IS is dissolved in IPA before adding to aqueous samples.
Signal Drift IS area decreases over run time.Hydrolysis of ester bonds.Keep autosampler at 4°C. Ensure solvents are acid-free.
Split Peaks Doublet peak in chromatogram.Solvent mismatch.Reconstitute final extract in starting mobile phase (e.g., 60:40 ACN:H2O).

References

  • Lipid Maps Consortium. (2023). Lipidomics Standards and Protocols. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Deuterated Lipid Standards: Handling and Storage. Retrieved from [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192-206.[1] Retrieved from [Link]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.[1] Retrieved from [Link][1]

Sources

Using Tripentadecanoin-d5 for triacylglycerol quantification in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Absolute Quantification of Plasma Triacylglycerols Using Tripentadecanoin-d5

Rationale and Mechanistic Causality

Triacylglycerols (TAGs) are critical biomarkers for metabolic syndrome, cardiovascular disease, and hepatic steatosis. However, the sheer structural diversity of endogenous TAGs complicates absolute quantification. This application note details a self-validating LC-MS/MS methodology utilizing this compound (TG 15:0/15:0/15:0-d5) as a master internal standard ()[1].

Why this compound? In quantitative lipidomics, the choice of internal standard (IS) dictates the accuracy of the assay. Mammalian plasma is replete with even-chain fatty acids (e.g., C16:0, C18:1), making them unsuitable for IS design due to massive endogenous background.

  • The Odd-Chain Advantage: Pentadecanoic acid (C15:0) is a trace dietary fatty acid in humans, drastically reducing the probability of isobaric overlap ().

  • The Deuterium "Double-Lock": To completely eliminate the risk of trace dietary C15:0 interference (e.g., from dairy fat consumption), the stable isotope label (d5) on the glycerol backbone shifts the precursor mass by +5 Da[1]. This ensures absolute analytical specificity.

  • Matrix Mimicry: Unlike non-lipid IS molecules, this compound perfectly mimics the extreme hydrophobicity of endogenous TAGs. It co-extracts and co-elutes with target analytes, perfectly compensating for ion suppression in the electrospray ionization (ESI) source ()[2].

Experimental Workflow

Workflow Plasma Plasma Sample (50 µL) Spike Spike IS (this compound) Plasma->Spike Extract MTBE/MeOH Extraction Spike->Extract Phase Phase Separation (Upper Layer) Extract->Phase LCMS RP-LC-MS/MS (ESI+ MRM) Phase->LCMS Data TAG Quantification & Profiling LCMS->Data

Workflow for plasma TAG quantification using MTBE extraction and LC-MS/MS.

Self-Validating Protocol: Materials & Reagents

  • Standards: this compound (e.g., TRC-T808402-10MG, )[3].

  • Solvents (LC-MS Grade): Methyl tert-butyl ether (MTBE), Methanol (MeOH), Isopropanol (IPA), Acetonitrile (ACN), Water ()[4].

  • Additives: Ammonium formate (10 mM), Formic acid (0.1%).

Step-by-Step Methodology

Modified MTBE Liquid-Liquid Extraction

Causality Check: The traditional Folch method uses chloroform, which forms the lower phase. This requires the pipette to pass through the protein-rich aqueous interface, risking contamination. The MTBE method places the lipid-rich organic layer on top, enabling cleaner transfers and highly efficient cell membrane disruption ()[4].

  • Sample Aliquoting: Transfer 50 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Protein Precipitation & IS Spiking: Add 225 µL of ice-cold MeOH containing this compound (final concentration: 5 µg/mL). Causality: Methanol disrupts lipid-protein complexes (lipoproteins) while simultaneously delivering the IS, ensuring it equilibrates with the matrix before extraction. Vortex for 30 seconds.

  • Organic Extraction: Add 750 µL of MTBE. Incubate on a thermomixer at 1,000 rpm for 15 minutes at room temperature[4].

  • Phase Separation: Add 188 µL of LC-MS grade water containing 0.15 mM ammonium formate[4]. Vortex for 20 seconds. Causality: Water induces a sharp biphasic separation, driving highly non-polar TAGs exclusively into the upper MTBE layer.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer 600 µL of the upper organic (MTBE) layer to a clean glass LC vial[4].

  • Drying & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of IPA:ACN (90:10, v/v).

LC-MS/MS Analysis

Causality Check: TAGs are neutral lipids that do not readily form [M+H]⁺ or [M-H]⁻ ions. By doping the mobile phase with ammonium formate, we force the formation of highly stable [M+NH₄]⁺ adducts. During Collision-Induced Dissociation (CID), these adducts yield predictable diacylglycerol (DAG)-like product ions upon the neutral loss of ammonia and one fatty acid chain ()[2][5].

Chromatographic Conditions:

  • Column: ZORBAX Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm)[1].

  • Mobile Phase A: ACN:Water (60:40, v/v) + 10 mM Ammonium Formate + 0.1% Formic acid.

  • Mobile Phase B: IPA:ACN (90:10, v/v) + 10 mM Ammonium Formate + 0.1% Formic acid.

  • Gradient: 0-2 min (40% B), 2-12 min (linear to 95% B), 12-15 min (hold 95% B), 15.1-18 min (re-equilibrate at 40% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

MSMS Precursor Precursor Ion [M+NH4]+ (m/z 787.8) Collision Collision-Induced Dissociation (CID) Precursor->Collision NeutralLoss Neutral Loss NH3 + Pentadecanoic Acid Collision->NeutralLoss Product Product Ion (DAG-like) [M+H - C15:0]+ (m/z 528.6) NeutralLoss->Product

MS/MS fragmentation logic for this compound quantification.

Data Analysis and MRM Parameters

Quantification is performed using Multiple Reaction Monitoring (MRM) in positive ESI mode. The primary transition targets the loss of ammonia (17 Da) and one fatty acyl chain[2].

Table 1: Optimized MRM Transitions for TAG Quantification

Lipid SpeciesPrecursor Ion [M+NH₄]⁺ (m/z)Product Ion[M+H - FA]⁺ (m/z)Collision Energy (eV)Function
This compound 787.8 528.6 25 Internal Standard
TAG (48:0)824.8551.525Target Analyte
TAG (50:2)848.8575.528Target Analyte
TAG (52:2)876.8603.528Target Analyte
TAG (54:4)900.8601.530Target Analyte

Method Validation and Self-Validating QC Metrics

To ensure the protocol is self-validating, every batch must include a matrix blank, a solvent blank, and pooled plasma QCs. The method demonstrates robust analytical performance, validating the use of this compound to normalize extraction and ionization variances.

Table 2: Representative Validation Parameters for TAG Quantification

ParameterThis compoundTAG (52:2)TAG (54:4)Acceptance Criteria
Extraction Recovery 94.2 ± 3.1%92.5 ± 4.0%91.8 ± 3.5%> 85%
Matrix Effect 98.5% (Minimal)95.2%94.7%85% - 115%
Linearity (R²) N/A (Fixed IS)0.9980.997> 0.990
Inter-day Precision (CV) 4.2%5.8%6.1%< 15%
Limit of Quantitation 1.0 ng/mL5.0 ng/mL5.5 ng/mLS/N > 10

References

  • Jenkins, B., West, J. A. & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. Molecules. 20(2), 2425–44. URL: [Link]

  • Wigger, L., et al. (2023). Lipidomic Profiling Unveils Sex Differences in Diabetes Risk: Implications for Precision Medicine. medRxiv. URL: [Link]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. 49(5), 1137-1146. URL: [Link]

  • Wang, et al. (2021). Fingerprinting triacylglycerols and aldehydes as identity and thermal stability indicators of camellia oil through chemometric comparison with olive oil. Food Science & Nutrition. URL: [Link]

  • O'Callaghan, et al. (2023). Novel Metabolomic Approach for Identifying Pathology-Specific Biomarkers in Rare Diseases: A Case Study in Oculopharyngeal Muscular Dystrophy (OPMD). Metabolites. 13(6), 765. URL: [Link]

  • Kim, et al. (2024). Determination of Triacylglycerol Composition in Mealworm Oil (Tenebrio molitor) via Electrospray Ionization Tandem Mass Spectrometry with Multiple Neutral Loss Scans. Foods. 13(10), 1538. URL: [Link]

Sources

Advanced LC-MS/MS Lipid Profiling: Precision Quantification of Triacylglycerols Using Tripentadecanoin-d5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lipidomic profiling is a critical analytical vector in modern drug development, offering actionable insights into metabolic disorders, neurodegenerative diseases, and precision medicine[1]. However, the accurate quantification of neutral lipids—particularly triacylglycerols (TAGs)—remains analytically challenging due to severe matrix-induced ion suppression and endogenous isotopic overlap.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow utilizing Tripentadecanoin-d5 (TG(15:0/15:0/15:0)-d5) as a surrogate internal standard. By integrating an optimized biphasic extraction protocol with adduct-driven fragmentation mechanics, this methodology provides unparalleled quantitative accuracy for high-throughput lipidomics.

Mechanistic Rationale: The Analytical Advantage

Why this compound?

In quantitative mass spectrometry, an internal standard (IS) must perfectly mimic the physicochemical behavior of the target analytes during extraction and ionization, while remaining analytically distinct. This compound satisfies this through two critical structural features:

  • Odd-Chain Acyl Tails (C15:0): Mammalian and plant systems predominantly synthesize even-chain fatty acids (e.g., C16:0, C18:1). Endogenous C15:0 TAGs are virtually non-existent, eliminating background biological interference[2].

  • Deuterium Labeling (-d5): The incorporation of five deuterium atoms on the glycerol backbone induces a +5 Da mass shift. This completely bypasses Type-II isotopic overlap from naturally occurring M+2 or M+4 isotopes of closely related lipid species, ensuring a pristine precursor signal[3].

Ionization Dynamics: The Necessity of Ammonium Formate

TAGs are highly hydrophobic neutral lipids lacking basic functional groups, making direct protonation ([M+H]⁺) highly inefficient. To circumvent this, the LC mobile phase must be doped with ammonium formate. During Electrospray Ionization (ESI), the ammonium ions (NH₄⁺) act as charge carriers, forming highly stable [M+NH₄]⁺ adducts . This controlled ionization pathway is critical for predictable Collision-Induced Dissociation (CID) during MS/MS analysis[4].

Pathway A This compound (Neutral TAG, MW ~769.7) B ESI(+) in Ammonium Formate Adduct Formation A->B C [M + NH4]+ Precursor (m/z 787.8) B->C D Collision-Induced Dissociation (CID) Neutral Loss of NH3 + C15:0 C->D E [DAG-d5]+ Product Ion (m/z 528.5) D->E

Fig 1. ESI(+) ionization and CID fragmentation pathway of this compound.

Self-Validating Experimental Protocol

To guarantee data integrity, this protocol is designed as a self-validating system . We utilize a modified Methyl tert-butyl ether (MTBE) extraction method. Unlike the traditional Folch (Chloroform/Methanol) extraction where the lipid layer sinks below the aqueous phase, MTBE forces the lipid-rich organic layer to the top. This prevents pipette contamination from the precipitated protein pellet at the bottom of the vial, making it ideal for automation[5].

Phase 1: Matrix Disruption and Spiking
  • Aliquot 50 µL of the biological sample (e.g., plasma or tissue homogenate) into a glass HPLC vial with a 250 µL insert.

  • Validation Spike: Add 10 µL of this compound working solution (15 µM in Methanol). Causality: Spiking before extraction establishes the baseline recovery metric, accounting for both extraction losses and matrix effects[6].

Phase 2: Biphasic MTBE Extraction
  • Add 140 µL of MTBE and 40 µL of Methanol to the sample. Vortex vigorously for 10 minutes at room temperature to disrupt lipid-protein complexes[4].

  • Induce phase separation by adding 30 µL of LC-MS grade water containing 0.15 mM ammonium formate. Causality: Pre-loading the aqueous phase with ammonium formate pre-stabilizes the lipid adducts prior to LC injection[7].

  • Centrifuge at 5,000 × g for 5 minutes at 4°C.

  • Validation Check: Visually confirm biphasic separation. Carefully transfer 100 µL of the upper MTBE layer (containing the neutral lipids) to a fresh autosampler vial.

Workflow A Biological Matrix (Plasma/Tissue) B Spike IS This compound A->B C MTBE/MeOH Extraction B->C D Centrifugation Phase Separation C->D E Upper Organic Phase (Lipid Extract) D->E Top Layer Recovery F UHPLC-MS/MS Analysis E->F

Fig 2. High-throughput MTBE biphasic lipid extraction workflow with IS spiking.

Phase 3: Reversed-Phase UHPLC-MS/MS Analysis

Lipids are separated based on hydrophobicity using a C8 or C18 column (e.g., Agilent Poroshell 120 EC-C8, 150 × 2.1 mm, 2.7 µm) maintained at 55°C to reduce system backpressure from viscous lipid extracts[5].

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 10 mM Ammonium Formate in Methanol:MTBE (2:1, v/v)[4].

Quantitative Data & Parameters

The following tables summarize the validated chromatographic gradients, mass spectrometry transitions, and the self-validating quality control thresholds required for assay acceptance.

Table 1: UHPLC Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4258020
13.00.425793
20.00.425694
24.00.425496
24.10.4250100
30.00.4258020
Table 2: MS/MS MRM Transitions for Internal Standards
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
This compound787.8 [M+NH₄]⁺528.5 [DAG-d5]⁺25Positive
Tripentadecanoin (Unlabeled)782.8 [M+NH₄]⁺523.5 [DAG]⁺25Positive
Table 3: Analytical Validation Metrics (System Suitability)

To ensure the protocol remains self-validating, the following metrics must be calculated for this compound in every batch:

ParameterTarget ThresholdCorrective Action if Failed
Extraction Recovery > 85%Re-evaluate MTBE:MeOH ratio; verify vortexing time.
Matrix Effect (Ion Suppression) 80% - 120%Dilute sample extract; clean ESI source.
Retention Time Shift < ± 0.1 minPurge LC pumps; replace guard column.
Intra-assay CV% < 15%Recalibrate MS optics; inspect auto-sampler needle.

Conclusion

The integration of this compound into LC-MS/MS workflows resolves the persistent challenges of isotopic overlap and matrix suppression in lipidomics. By utilizing a top-layer MTBE extraction and ammonium formate-driven adduct formation, researchers can achieve highly reproducible, self-validating quantification of triacylglycerols. This methodological rigor is essential for translating lipidomic discoveries into reliable clinical biomarkers.

References

1.1 - medRxiv[1] 2. 3 - USDA[3] 3.2 - Plant Physiology, Oxford Academic[2] 4.6 - ResearchGate[6] 5.4 - MDPI[4] 6.5 - PLOS One[5] 7.7 - Oxford Academic[7]

Sources

Application Note: GC-MS Derivatization Protocols for Tripentadecanoin-d5 Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Technical Distinction

This guide details the protocol for using Tripentadecanoin-d5 (Glyceryl tri(pentadecanoate-d5)) as an Internal Standard (ISTD) for gas chromatography-mass spectrometry (GC-MS) analysis.

⚠️ The "Isotope Trap": Critical Advisory

Before proceeding, researchers must verify the position of the deuterium label in their standard.

  • Scenario A: Glycerol-Labeled (Most Common, e.g., CAS 1219804-57-5)

    • Structure: Deuterium is on the glycerol backbone (d5).

    • Outcome: During derivatization (transesterification), the glycerol backbone is cleaved and discarded. The resulting Fatty Acid Methyl Ester (FAME) will be UNLABELED Methyl Pentadecanoate (m/z 256).

    • Utility: This serves as a Extraction Recovery Standard . It validates the efficiency of triglyceride extraction. Because C15:0 is rare in mammalian tissue (<0.5%), the resulting C15 FAME peak is quantified as the surrogate for the ISTD.

  • Scenario B: Fatty Acid-Labeled (Custom/Rare)

    • Structure: Deuterium is on the pentadecanoic acyl chains.[1][2]

    • Outcome: The resulting FAME will be LABELED (Mass shifted).

    • Utility: True Mass-Spectrometric ISTD.

This protocol assumes Scenario A (Standard Commercial this compound), utilizing it as a recovery standard to quantify total fatty acids via the resulting C15:0 FAME.

Chemical Basis: Acid-Catalyzed Transesterification

Direct GC analysis of triglycerides is impractical due to their high boiling points (>400°C). We utilize Boron Trifluoride (BF3) in Methanol , a Lewis acid catalyst, to cleave ester bonds and methylate free fatty acids simultaneously.

Mechanism:

  • Nucleophilic Attack: Methanol attacks the carbonyl carbon of the triglyceride.

  • Cleavage: The glycerol backbone is displaced (carrying the d5 label away).

  • Esterification: The fatty acid chains form volatile methyl esters (FAMEs).

Reaction Pathway Diagram

Transesterification TG This compound (Non-Volatile TG) Complex Tetrahedral Intermediate TG->Complex + MeOH / Heat MeOH Methanol (BF3) MeOH->Complex FAME 3x Methyl Pentadecanoate (Volatile FAME) *Unlabeled* Complex->FAME Cleavage Glycerol Glycerol-d5 (Discarded in Aqueous Phase) Complex->Glycerol Byproduct

Figure 1: Acid-catalyzed transesterification mechanism showing the loss of the glycerol-d5 label.

Materials & Reagents

ReagentGrade/SpecificationPurpose
This compound >99% Isotopic PurityInternal Standard (ISTD)
BF3-Methanol 14% (w/v)Derivatization Catalyst
Hexane HPLC/GC GradeFAME Extraction Solvent
Methanol LC-MS GradeSolvent/Reagent
Sodium Chloride (NaCl) Saturated Aqueous Sol.[3][4]Phase Separation Enhancer
Sodium Sulfate (Na2SO4) Anhydrous, GranularWater Removal

Experimental Protocol

Phase 1: Sample Preparation & Spiking

Goal: Normalize extraction efficiency by spiking ISTD prior to cell lysis/tissue homogenization.

  • Preparation of ISTD Stock: Dissolve this compound in Chloroform/Methanol (2:1) to a concentration of 1.0 mg/mL .

  • Sample Spiking: Add 10 µL of ISTD Stock to the biological sample (e.g., 50 µL plasma or 10 mg tissue) before extraction.

    • Target on-column mass: ~10 µg C15:0.

  • Lipid Extraction: Perform standard Folch or Bligh-Dyer extraction.

  • Evaporation: Dry the lower organic phase (containing lipids + ISTD) under Nitrogen (N2) at 40°C.

Phase 2: Derivatization (BF3-Methanol Method)

Reference: AOCS Official Method Ce 1b-89 [1]

  • Solubilization: Re-dissolve dried lipid residue in 0.5 mL Hexane .

  • Catalysis: Add 1.0 mL 14% BF3-Methanol . Cap vial tightly (Teflon-lined).

  • Incubation: Heat at 100°C for 60 minutes in a heating block.

    • Note: 100°C ensures complete transesterification of sphingolipids and triglycerides.

  • Quenching: Cool to room temperature (RT). Add 1.0 mL HPLC-grade Water to stop the reaction.

  • Extraction of FAMEs:

    • Add 1.0 mL Hexane .

    • Vortex vigorously for 60 seconds.

    • Centrifuge at 2,000 x g for 5 minutes to separate phases.

  • Collection: Transfer the upper (Hexane) layer to a new vial containing a pinch of anhydrous Na2SO4.

  • Final Transfer: Transfer dry hexane supernatant to a GC autosampler vial with insert.

Phase 3: Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Derivatization cluster_2 Analysis Step1 Sample + this compound Step2 Lipid Extraction (Folch) Step1->Step2 Step3 Dry under N2 Step2->Step3 Step4 Add BF3-MeOH Step3->Step4 Step5 Heat 100°C / 60 min Step4->Step5 Step6 Phase Separation (Hexane/Water) Step5->Step6 Step7 GC-MS Injection Step6->Step7 Step8 Quantify C15:0 FAME (m/z 256) Step7->Step8

Figure 2: Step-by-step analytical workflow from spiking to quantitation.

GC-MS Instrument Parameters

To ensure separation of the C15:0 FAME from C14:0 and C16:0 endogenous lipids, a high-polarity column is recommended.

ParameterSetting
Column DB-23 (50%-Cyanopropylphenyl) or HP-88 Dimensions: 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Injection Mode Split (10:1) or Splitless (for trace analysis)
Oven Program 50°C (1 min) → 25°C/min to 175°C → 4°C/min to 230°C (Hold 5 min)
Transfer Line 250°C
Source Temp 230°C
Ionization Electron Impact (EI), 70 eV
Mass Spectrometry Detection (SIM Mode)

If using the standard (glycerol-d5) Tripentadecanoin, you are detecting Unlabeled Methyl Pentadecanoate .

  • Target Ion (Quant): m/z 74 (McLafferty Rearrangement - Base Peak for FAMEs)

  • Qualifier Ions: m/z 87 , m/z 256 (Molecular Ion, M+)

  • Retention Time: Elutes between Myristic (C14:0) and Palmitic (C16:0).[1][2]

Data Analysis & Validation

Calculation of Recovery

Since Tripentadecanoin generates C15:0 FAME, and mammalian tissues contain negligible C15:0, the Total Ion Count (TIC) or SIM area of C15:0 represents the recovery of the internal standard.



  • Area_ISTD: Area of C15:0 peak (m/z 74).

  • RF (Response Factor): Assumed to be 1.0 for FAMEs of similar chain length, or calculated via external standard calibration.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No C15:0 Peak Failed DerivatizationCheck BF3 reagent shelf life (hygroscopic). Ensure 100°C heating.
Low Yield Water ContaminationBF3 is deactivated by water. Ensure lipid extract is bone-dry before adding reagent.
Extra Peaks Incomplete MethylationCheck for mono/di-glycerides. Increase reaction time or reagent volume.
Degradation PUFA OxidationAdd BHT (Butylated hydroxytoluene) to solvents if analyzing polyunsaturated fatty acids alongside C15.

References

  • AOCS Official Method Ce 1b-89 . (2009). Fatty Acid Composition of Marine Oils by GLC. American Oil Chemists' Society.[5][6]

  • Christie, W. W. (1993).[7] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology. Lipid Library.

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(3), 635–640.

  • Sigma-Aldrich . (n.d.). Derivatization Reagents for GC: Boron Trifluoride Methanol.

Sources

Calculating response factors for lipids using Tripentadecanoin-d5

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Quantification of Triacylglycerols (TAGs) via LC-MS/MS: Determination of Response Factors using Tripentadecanoin-d5

Abstract

Quantitative lipidomics is frequently hampered by differential ionization efficiencies across lipid species, a phenomenon driven by acyl chain length, degree of unsaturation, and matrix effects. While relative quantification is common, absolute quantification requires the determination of Response Factors (RF) . This guide details a rigorous protocol for calculating lipid-specific response factors using This compound (TG 15:0/15:0/15:0-d5) as a master Internal Standard (IS).[1] By utilizing this deuterated, odd-chain triglyceride, researchers can normalize extraction recovery and ionization suppression, enabling the precise quantification of endogenous triacylglycerols in complex biological matrices.[1]

Technical Background & Strategy

The Challenge: Ionization Bias

In Electrospray Ionization (ESI), the signal intensity of a lipid is not solely dependent on its concentration. It is influenced by:

  • Chain Length: Longer chains often ionize differently due to hydrophobicity and solvent evaporation rates.

  • Unsaturation: Double bonds affect the molecule's conformation and proton affinity.

  • Matrix Effects: Co-eluting compounds can suppress or enhance ionization.

The Solution: this compound

This compound is the ideal Internal Standard for TAG analysis for three reasons:

  • Exogenous Nature: It contains pentadecanoic acid (C15:0), an odd-chain fatty acid rare in mammalian biology, minimizing interference with endogenous signals.[1]

  • Isotopic Distinction: The d5 labeling (typically on the glycerol backbone) shifts the mass by +5 Da, allowing mass spectrometric differentiation from unlabeled Tripentadecanoin (if present) and other isobaric interferences.

  • Class-Specific Behavior: As a TAG, it co-extracts and chromatographs similarly to the target analytes, tracking their physical losses and ionization behavior.

The Concept of Response Factor (RF)

The Response Factor (


) corrects for the difference in detector response between the analyte and the internal standard.


Once the RF is experimentally determined (Protocol C), it is used to calculate the absolute concentration of lipids in unknown samples (Protocol D).[1]

Materials & Reagents

ComponentSpecificationPurpose
Internal Standard This compound (TG 15:0/15:0/15:0-d5)Master normalizer for quantification.[1]
Calibration Standards Authentic TAG standards (e.g., TG 16:0/16:0/16:0, TG 18:1/18:1/18:1)Analytes with known concentrations to calculate RF.[2]
Extraction Solvent MTBE (Methyl tert-butyl ether) / MethanolLipid extraction (Matyash method).[1][3]
LC Mobile Phase A 60:40 ACN:H2O + 10mM Ammonium Formate + 0.1% Formic AcidWeak eluent for gradient.
LC Mobile Phase B 90:10 IPA:ACN + 10mM Ammonium Formate + 0.1% Formic AcidStrong eluent for gradient.
Column C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm)Separation of lipid species.

Experimental Workflow Visualization

The following diagram outlines the logical flow from standard preparation to RF calculation and final sample quantification.

LipidomicsWorkflow cluster_prep Phase 1: RF Determination cluster_sample Phase 2: Sample Analysis Mix Prepare Equimolar Mix (Analyte Standards + this compound) LCMS_Std LC-MS/MS Analysis (Standards) Mix->LCMS_Std Calc_RF Calculate Response Factor (RF) for each species LCMS_Std->Calc_RF Quant Calculate Absolute Conc. Using Derived RF Calc_RF->Quant Apply RF Values Extract Biological Sample + Spike this compound LCMS_Sample LC-MS/MS Analysis (Samples) Extract->LCMS_Sample LCMS_Sample->Quant Raw Peak Areas

Caption: Workflow for deriving Response Factors (Phase 1) and applying them to biological samples (Phase 2).

Protocol C: Determination of Response Factors

Objective: To empirically determine how much signal specific TAG species produce relative to this compound.

Step 1: Preparation of Stock Solutions

  • Dissolve This compound in 1:1 Chloroform:Methanol to create a 1 mM Stock IS .[1]

  • Dissolve authentic non-labeled TAG standards (e.g., Tripalmitin, Triolein, Trilinolein) individually to create 1 mM Stock Analytes .

Step 2: Preparation of the "RF Tuning Mix"

  • Create a master mix containing the IS and the analytes at equimolar concentrations .

    • Example: Mix 10 µL of Stock IS + 10 µL of each Stock Analyte. Dilute with Mobile Phase B to a final concentration of 1 µM (1 pmol/µL).

  • Prepare a dilution series (e.g., 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM) keeping the IS concentration constant (e.g., 1.0 µM) if checking for linearity, or keep the ratio 1:1 for a single-point RF calibration (common in high-throughput).

Step 3: LC-MS/MS Acquisition [1][4]

  • Inject 1-5 µL of the RF Tuning Mix onto the LC-MS system.[1]

  • Monitor the Ammonium adducts

    
     for both the IS and the analytes.
    
    • This compound Transition: Precursor

      
       Product (Neutral Loss of FA) or SIM mode.[1]
      
    • Note: For high-resolution MS (Orbitrap/Q-TOF), extract the exact mass of the

      
       ion with a 5 ppm window.[1]
      

Step 4: Calculation Using the data from the equimolar mix (where


):


[1]
  • Interpretation: If RF = 1.2, the analyte ionizes 20% better than the IS. You must divide the analyte signal by 1.2 to get the true molar amount.

Protocol D: Sample Quantification Workflow

Objective: Quantify TAGs in plasma or tissue using the pre-calculated RFs.

Step 1: Sample Spiking (The Critical Step)

  • Aliquot biological sample (e.g., 50 µL Plasma).

  • Immediately add 10 µL of This compound working solution (e.g., 50 µM).

    • Why? Adding IS before extraction corrects for extraction efficiency losses.

  • Vortex gently for 10 seconds.

Step 2: Lipid Extraction (MTBE Method)

  • Add 300 µL Methanol . Vortex.

  • Add 1000 µL MTBE (Methyl tert-butyl ether).[1] Vortex for 1 hour at room temperature.

  • Add 250 µL Water (MS-grade) to induce phase separation.[1]

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the upper organic phase (MTBE layer) containing TAGs.

  • Dry under nitrogen stream and reconstitute in 100 µL of 1:1 Mobile Phase A:B.

Step 3: Analysis & Calculation

  • Run the sample on LC-MS/MS.[1][3][5][6]

  • Integrate peaks for endogenous TAGs and the this compound IS.

  • Calculate concentration using the equation:



  • Note: If a specific RF was not determined for a detected lipid (e.g., TG 52:3), use the RF of the structurally closest standard (e.g., TG 54:3 or an average RF of the class).

Logic of Calculation & Validation

The following diagram details the decision logic for selecting the correct Response Factor during data processing.

RF_Logic Detect Detect Lipid Feature (e.g., TG 52:2) Check_Std Is Authentic Standard Available? Detect->Check_Std Use_Specific Use Specific RF (High Accuracy) Check_Std->Use_Specific Yes Use_Proxy Use Proxy RF (Nearest Chain/Double Bond) Check_Std->Use_Proxy No Calc_Conc Calculate Concentration Use_Specific->Calc_Conc Use_Proxy->Calc_Conc

Caption: Decision tree for applying Response Factors to unknown lipid species.

Validation Criteria (Self-Validating Protocol):

  • Linearity: The RF should remain constant across the calibration range (

    
    ).
    
  • Recovery: Spike this compound into a pre-extracted matrix vs. post-extracted matrix. Recovery should be >80%.

  • Retention Time: The deuterated IS should elute slightly earlier (1-3 seconds) than the non-deuterated analog due to the isotope effect on lipophilicity, confirming the column is resolving species correctly.

References

  • LIPID MAPS® Lipidomics Gateway. Internal Standards for Lipidomic Analysis. Available at: [Link][1]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[1] Journal of Lipid Research, 49(5), 1137–1146. Available at: [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry.[1] Trends in Analytical Chemistry, 61, 192–206. Available at: [Link]

  • Avanti Polar Lipids. Deuterated Lipids & Standards. Available at: [Link][1]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews, 24(3), 367-412.[1] Available at: [Link]

Sources

Application Note: Precision Quantitation of Human Milk Triacylglycerols using Tripentadecanoin-d5 Spiking

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It synthesizes field-proven lipidomics methodologies with a specific focus on the quantitative analysis of Human Milk (HM) triacylglycerols (TAGs) using Tripentadecanoin-d5 .

Executive Summary

Human milk is a complex biological matrix where lipids constitute 3–5% of the total mass, with triacylglycerols (TAGs) accounting for >98% of the lipid fraction.[1][2] Accurate quantitation of the HM lipidome is critical for infant nutrition studies and pharmaceutical development. However, the immense dynamic range of HM lipids (from mM levels of TAGs to nM levels of bioactive signaling lipids) presents a unique analytical challenge.

This guide details a robust protocol for using This compound as an internal standard (ISTD). Unlike plasma lipidomics, where generic mixtures (e.g., SPLASH Lipidomix) are sufficient, HM requires tailored spiking concentrations to account for the massive abundance of endogenous neutral lipids without saturating the detector or suppressing ionization.[3]

Scientific Rationale: Why this compound?

The "Odd-Chain" Advantage

Endogenous human lipids are predominantly composed of even-chain fatty acids (C16:0, C18:1, etc.).[3]

  • Tripentadecanoin (TG 15:0/15:0/15:0) is a triacylglycerol containing three 15-carbon fatty acid chains.[3]

  • While trace amounts of odd-chain fatty acids exist in HM (derived from dairy/ruminant fat intake), they are negligible compared to the bulk lipidome.

  • Deuteration (-d5): The addition of 5 deuterium atoms shifts the mass by +5 Da, ensuring the ISTD is mass-resolved from any potential endogenous TG(15:0/15:0/15:[3]0) and eliminates isotopic overlap.

The Concentration Challenge

In human plasma, total TAGs are typically 1–2 mM (~1 mg/mL).[3] In human milk, total lipid is 30–50 mg/mL .[3]

  • The Problem: Using standard plasma spiking protocols (e.g., 50 µg/mL ISTD) in HM results in an Analyte:ISTD ratio of >1000:1. This discrepancy compromises linearity and quantitation accuracy.

  • The Solution: A high-concentration spiking strategy combined with post-extraction dilution is required to bring both the endogenous analytes and the ISTD within the linear dynamic range of the mass spectrometer.

Experimental Protocol

Reagents & Standards
  • Internal Standard: this compound (TG 15:0/15:0/15:0-d5).[3][]

  • Extraction Solvents: Methyl tert-butyl ether (MTBE) (HPLC Grade), Methanol (LC-MS Grade), Water (LC-MS Grade).

  • Mobile Phases: Acetonitrile/Water (60:[3][5]40) and Isopropanol/Acetonitrile (90:[3][5]10) with 10mM Ammonium Formate.[5]

Spiking Concentration Logic

To achieve a target Analyte:ISTD ratio between 10:1 and 100:1, the ISTD spike must be significantly higher than in plasma protocols.[3]

Table 1: Recommended Spiking Concentrations

ComponentConcentrationPreparation Notes
Stock Solution 1.0 mg/mLDissolve neat this compound in Chloroform:Methanol (1:1).[3] Store at -20°C.
Working Spike Mix 250 µg/mLDilute Stock in Methanol. This is the solution added to the sample.
Final On-Column ~2.5 µg/mLAssumes 100x dilution of the final extract before injection.
Step-by-Step Workflow (MTBE Extraction)

This protocol uses the Matyash method (MTBE), which is superior to Folch for lipidomics due to the lipid-rich upper phase (easier automation/pipetting) and reduced toxicity.

  • Sample Aliquoting: Thaw HM samples on ice. Vortex gently. Transfer 50 µL of HM to a glass centrifuge tube.

  • ISTD Spiking (Critical Step):

    • Add 20 µL of the Working Spike Mix (250 µg/mL) directly to the 50 µL milk sample.

    • Result: Total ISTD mass = 5 µg.

    • Rationale: Spiking before extraction corrects for extraction efficiency and solvent evaporation losses.

  • Protein Precipitation: Add 200 µL ice-cold Methanol. Vortex for 30 seconds.[3]

  • Extraction:

    • Add 700 µL MTBE.

    • Incubate at room temperature for 1 hour with continuous shaking (or orbital shaker).

  • Phase Separation:

    • Add 175 µL MS-grade Water to induce phase separation.

    • Vortex for 30 seconds.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection:

    • Collect the Upper Organic Phase (MTBE) containing TAGs.

    • Transfer to a fresh vial.

  • Re-extraction (Optional but Recommended):

    • Add 300 µL MTBE to the lower phase, vortex, centrifuge, and combine with the first organic fraction.

  • Drying: Evaporate the combined organic phase to dryness under a stream of Nitrogen (or SpeedVac).

  • Reconstitution & Dilution:

    • Reconstitute in 200 µL Chloroform:Methanol (1:1).

    • Dilution Step: Perform a 1:50 to 1:100 dilution of this extract using Isopropanol:Acetonitrile:Water (65:30:5) prior to LC-MS injection.

    • Why? Without this dilution, the column will overload, and the detector will saturate.[3]

Visualization: Workflow & Logic

The following diagram illustrates the decision logic for concentration and the extraction workflow.

G cluster_0 Preparation Phase cluster_1 Extraction Phase (MTBE) cluster_2 Analysis Phase Start Raw Human Milk (50 µL) Spike Add 20 µL Spike to Sample Start->Spike ISTD_Stock This compound Stock (1 mg/mL) ISTD_Work Working Spike Mix (250 µg/mL in MeOH) ISTD_Stock->ISTD_Work Dilute ISTD_Work->Spike Extract Add MeOH (200µL) + MTBE (700µL) Spike->Extract PhaseSep Add Water (175µL) Centrifuge Extract->PhaseSep Collect Collect Upper Organic Phase PhaseSep->Collect Dry Evaporate to Dryness Collect->Dry Recon Reconstitute (200 µL) Dry->Recon Dilute Dilute 1:100 (Prevent Saturation) Recon->Dilute Inject LC-MS Injection (Target: 2.5 µg/mL ISTD) Dilute->Inject Check Check Ratio Analyte:ISTD Dilute->Check Check->Dilute Ratio > 200:1 (Dilute More) Check->Inject Ratio < 200:1 (OK)

Figure 1: Optimized Lipidomics Workflow for Human Milk using this compound. Note the critical dilution step prior to injection.

LC-MS/MS Method Parameters

To ensure separation of the ISTD from isobaric interferences, use a Reverse Phase (C18) method.

Column: Waters Acquity UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent. Temperature: 55°C (Enhances peak shape for TAGs). Flow Rate: 0.4 mL/min.[3]

Table 2: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 60 40 Initial
2.00 57 43 6
2.10 50 50 1
12.00 46 54 6
12.10 30 70 1
18.00 1 99 6
18.10 60 40 1

| 20.00 | 60 | 40 | End |[3]

  • Mobile Phase A: ACN:H2O (60:40) + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: IPA:ACN (90:10) + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Note: Ammonium formate is essential for TAG ionization, promoting [M+NH4]+ adduct formation.[3]

Data Processing & Quality Control

Concentration Calculation

Since this compound is the sole surrogate for TAGs, calculate the concentration of each endogenous TAG species (


) using the following equation:


  • 
    :  Concentration of this compound in the final injected sample (e.g., 2.5 µg/mL).
    
  • RF (Response Factor): Assumed to be 1.0 for semi-quantitation. For absolute quantitation, RF must be determined using a multi-point calibration curve of non-deuterated TAG standards.[3]

Quality Control (QC) Criteria
  • Blank Check: Inject a solvent blank immediately after the highest standard.[3] this compound carryover must be <0.1%.

  • Retention Time Stability: The RT of this compound should not shift by >0.1 min across the batch.

  • Linearity: If using a calibration curve,

    
     must be >0.99.[3]
    
  • ISTD Variation: The peak area of this compound in all samples should be within ±20% of the mean area in QC samples. A drop >50% indicates matrix suppression or extraction failure.[3]

References

  • Li, H., et al. (2023). "Lipid Profiles of Human Milk and Infant Formulas: A Comparative Lipidomics Study."[3][6] Foods, 12(3), 600.[3][7] Link

  • Garwolińska, D., et al. (2018). "New sample preparation strategies for comprehensive lipidomics of human breast milk."[3][8] Proceedings of the 14th ISC Modern Analytical Chemistry. Link

  • George, A. D., et al. (2020). "Untargeted lipidomics using liquid chromatography-ion mobility-mass spectrometry reveals novel triacylglycerides in human milk."[3] Scientific Reports, 10, 9255.[3] Link

  • Avanti Polar Lipids. "SPLASH® LIPIDOMIX® Mass Spec Standard - Product Details." Link

  • Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics."[3] Journal of Lipid Research, 49(5), 1137–1146.[3] Link

Sources

Monitoring lipid metabolism flux with deuterated tripentadecanoin

Application Note: Precision Monitoring of Lipid Metabolism Flux using Deuterated Tripentadecanoin ( -TG 15:0)

Abstract & Principle of Operation

The "Odd-Chain" Advantage in Lipid Flux

Standard lipid flux protocols often utilize palmitate (

TripentadecanoinPentadecanoic Acid (

)
12

By utilizing Deuterated Tripentadecanoin (typically


  • Lipolytic Flux: Hydrolysis and intestinal absorption.

  • Anabolic Incorporation: Esterification of

    
    -C15:0 into complex lipidomes (Phospholipids, TGs).
    
  • Catabolic Oxidation: Beta-oxidation of OCFAs yields Propionyl-CoA (unlike Acetyl-CoA from even-chains), providing a distinct entry point into the TCA cycle via Succinyl-CoA (anaplerosis).

Mechanistic Pathway

The following diagram illustrates the metabolic fate of the tracer, distinguishing it from standard even-chain fatty acids.

LipidFluxT15d87-Tripentadecanoin(Exogenous Tracer)GutIntestinal Lumen(Hydrolysis via Pancreatic Lipase)T15->GutOral GavageFFAFree d29-C15:0(Plasma/Cellular Pool)Gut->FFAAbsorptionComplexLipidsIncorporation(Phospholipids, TGs, CEs)FFA->ComplexLipidsRe-esterificationMitoMitochondrialBeta-OxidationFFA->MitoTransport (CPT1)MembraneMembrane Dynamics(LC-MS/MS Analysis)ComplexLipids->MembranePropCoAd-Propionyl-CoA(3-Carbon)Mito->PropCoABeta-OxidationD2OD2O Release(Body Water Enrichment)Mito->D2OHydrogen LossTCATCA Cycle Entry(via Succinyl-CoA)PropCoA->TCAAnaplerosis

Figure 1: Metabolic fate of Deuterated Tripentadecanoin. Note the bifurcation into anabolic incorporation and catabolic oxidation yielding Propionyl-CoA.

Experimental Design & Protocol

Phase A: Tracer Preparation (Emulsification)

Lipids are hydrophobic; administering pure oil leads to poor absorption and variability. A stable emulsion is critical for consistent bioavailability.

Reagents:

  • 
    -Tripentadecanoin (Glyceryl tri(pentadecanoate-
    
    
    )).
  • Vehicle: 0.5% Methylcellulose or Intralipid (20%).

  • Sonicator (Probe-type).

Protocol:

  • Calculate dosage: Standard metabolic flux dose is 20–50 mg/kg body weight for mice.

  • Dissolve

    
    -Tripentadecanoin in a minimal volume of warm ethanol (if necessary) or mix directly with the vehicle carrier.
    
  • Sonication: Sonicate on ice for 3 cycles (30s ON / 30s OFF) until a milky, homogeneous suspension is formed.

  • Validation: Inspect for oil droplets. If visible, repeat sonication.

Phase B: In Vivo Administration & Sampling

Time-Course:

  • T=0: Administer tracer via oral gavage.

  • Sampling Points: 15, 30, 60, 120, 240 mins (for absorption kinetics) or 24h (for steady-state incorporation).

Sample Collection:

  • Plasma: Collect 50

    
    L via tail vein into EDTA tubes. Centrifuge immediately (2000 x g, 4°C, 10 min). Flash freeze.
    
  • Tissue: Harvest Liver, Adipose (WAT/BAT), and Muscle. Rinse in cold PBS, blot dry, and flash freeze in liquid nitrogen.

Analytical Protocol: Lipid Extraction & Mass Spectrometry

Phase C: Lipid Extraction (Modified Folch Method)

This step extracts the total lipid pool. We use a "spike-in" internal standard strategy to normalize extraction efficiency.

Reagents:

  • Chloroform / Methanol (2:1 v/v).[3][4][5]

  • Internal Standard (ISTD): Triheptadecanoin (

    
    -TG)  or 
    
    
    -TG Mix
    . Do NOT use C15:0 based standards.
  • 0.9% NaCl solution.

Step-by-Step:

  • Homogenization: Add 10-20 mg tissue (or 20

    
    L plasma) to a glass tube.
    
  • Spike ISTD: Add 10

    
    L of ISTD cocktail (10 
    
    
    M).
  • Solvent Addition: Add 1 mL Chloroform:Methanol (2:1). Vortex vigorously for 30s.

  • Phase Separation: Add 200

    
    L 0.9% NaCl (induces phase separation). Vortex.
    
  • Centrifugation: Spin at 3000 x g for 5 mins.

  • Collection: Recover the lower organic phase (contains lipids) into a new glass vial.

  • Drying: Evaporate solvent under a nitrogen stream at 35°C.

  • Reconstitution:

    • For LC-MS: Reconstitute in 100

      
      L Isopropanol:Acetonitrile:Water (65:30:5).
      
    • For GC-MS: Proceed to derivatization (FAMEs).

Phase D: Instrumentation & Detection
Option 1: LC-MS/MS (Intact Lipid Flux)

Best for determining WHICH lipid classes (PC, PE, TG) are incorporating the tracer.

  • System: Q-Exactive (Orbitrap) or Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase:

    • A: 60:40 ACN:H2O + 10mM Ammonium Formate.

    • B: 90:10 IPA:ACN + 10mM Ammonium Formate.

  • Targeted Detection: Since the tracer provides

    
    -C15:0 FA chains, look for mass shifts in lipid species.
    
    • Example: A PC(15:0/18:1) would normally have mass

      
      .
      
    • Tracer Incorporated: PC(

      
      -15:0/18:1) will have mass 
      
      
      .
Lipid ClassPrecursor Ion (Example)Fragment/Neutral LossRationale
Free FA

(d29-C15:0)
-Direct uptake measurement.
PC

(d29-C15 containing)
184 (Phosphocholine)Headgroup scan confirms class; Precursor mass confirms incorporation.
TG

Neutral Loss of FALook for loss of d29-C15 FA chain.
Option 2: GC-MS (Total Fatty Acid Flux)

Best for quantitative enrichment analysis of the total C15 pool.

  • Derivatization: Treat dried extract with

    
    -Methanol (60°C, 30 min) to create Fatty Acid Methyl Esters (FAMEs).
    
  • Extraction: Extract FAMEs with Hexane.

  • Analysis: Inject onto a high-polarity column (e.g., DB-Fatwax).

  • Monitoring: Monitor

    
     for C15:0-FAME (unlabeled) and 
    
    
    -C15:0-FAME.

Data Interpretation & Flux Calculation[6][7][8][9][10][11]

Calculation of Fractional Contribution

To determine the flux of the tracer into a specific lipid pool (e.g., Liver Triglycerides), calculate the Mole Percent Excess (MPE) or Enrichment.

Note: Since endogenous C15:0 is very low, the "Unlabeled Lipid" background is minimal, making this calculation highly sensitive.

Workflow Summary Diagram

WorkflowSampleTissue/PlasmaSampleExtractFolch Extraction(CHCl3:MeOH)Sample->ExtractSplitSplit PhaseExtract->SplitGCGC-MS(FAMEs)Split->GCDerivatizeLCLC-MS/MS(Intact Lipids)Split->LCReconstituteDataGCTotal C15 Flux(Quantitation)GC->DataGCDataLCPathway Mapping(Incorporation)LC->DataLC

Figure 2: Analytical workflow for dual-stream lipidomics analysis.

Troubleshooting & Validation (Self-Correction)

  • Issue: Low Recovery of Tracer.

    • Cause: Incomplete hydrolysis of the TG tracer in the gut or poor extraction efficiency.

    • Fix: Check the "Free Fatty Acid" vs. "TG" ratio in plasma. If TG is high but Free FA is low, lipase activity is normal. If tracer is not found in tissue, ensure the oral gavage emulsion was stable. Use the

      
       internal standard to correct for extraction loss.
      
  • Issue: Deuterium Exchange.

    • Insight: During beta-oxidation, deuterium on the alpha/beta carbons is exchanged with water.

    • Correction: For intact incorporation studies (anabolic), the

      
       chain remains largely intact. For oxidation studies, measuring the appearance of deuterated water (
      
      
      ) in plasma is a valid proxy for oxidation rate, often more reliable than tracking downstream CoA intermediates.
  • Issue: Mass Shift Overlap.

    • Insight: A

      
       shift is massive. It rarely overlaps with natural isotopes. However, ensure your MS isolation window is wide enough to capture the full isotopic envelope if using low-res MS, or use High-Res (Orbitrap) for exact mass confirmation.
      

References

  • Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734.

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[1][2][6][7]0) in Health and Disease.[1][8][9] Molecules, 20(2), 2425-2444.

  • Hermann, G., et al. (2022). Measurement of lipid flux to advance translational research. Experimental & Molecular Medicine, 54, 1348–1353.[10]

  • Lipid Maps. Lipid Extraction Protocols (Folch Method).

  • Antoniewicz, M. R. (2021). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications. Metabolic Engineering, 63, 2-12. (Context for Isotope Tracing).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal Intensity of Tripentadecanoin-d5 in ESI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tripentadecanoin-d5 (1,2,3-Tripentadecanoyl-glycerol-d5) is a deuterated triacylglycerol (TAG) commonly used as an internal standard for lipid profiling. Unlike polar metabolites, TAGs are neutral, hydrophobic molecules that do not readily form protonated ions ($[M+H]^+ $) under Electrospray Ionization (ESI) conditions.

The Core Issue: Low signal intensity for this analyte is rarely due to instrument sensitivity limits. Instead, it is almost exclusively caused by adduct distribution issues (signal splitting between Na


, K

, and NH

) or solubility failures in the mobile phase.

This guide moves beyond basic checks to address the specific physicochemical challenges of ionizing neutral lipids.

Part 1: Diagnostic Logic (The "Why" and "How")

Before altering parameters, determine where the signal is being lost using this logic flow.

TroubleshootingLogic Start Issue: Low Signal for this compound CheckMS1 Step 1: Check MS1 Full Scan (Is the mass correct?) Start->CheckMS1 AdductCheck Do you see [M+Na]+ or [M+K]+? CheckMS1->AdductCheck Yes, but wrong mass SolubilityCheck Is the peak broad or splitting? CheckMS1->SolubilityCheck No peak / Weak peak ActionBuffer Action: Add 10mM Ammonium Formate to force [M+NH4]+ AdductCheck->ActionBuffer Sodium adduct dominant ActionSolvent Action: Switch Mobile Phase B to IPA/ACN (90:10) SolubilityCheck->ActionSolvent Poor chromatography ActionTemp Action: Increase Source Temp (Desolvation Issue) SolubilityCheck->ActionTemp Good peak shape, low height

Figure 1: Diagnostic decision tree for isolating the root cause of signal loss in neutral lipids.

Part 2: The Chemistry of Ionization (Adduct Management)

Q: I am scanning for the protonated ion


, but I see nothing. Why? 

A: Triacylglycerols (TAGs) possess no acidic or basic functional groups to easily accept a proton. They are "ionization silent" unless they coordinate with a cation.

  • The Trap: If your mobile phase lacks a specific buffer, the TAG will scavenge trace Sodium (Na

    
    ) from glassware or solvents.
    
  • The Consequence: You form

    
    .[1] While stable, sodium adducts require immense energy to fragment in MS/MS, often resulting in poor fragmentation efficiency and low sensitivity in MRM modes.
    

The Solution: Ammonium Adducts You must force the system to form the Ammonium adduct (


). Ammonium adducts are labile; they easily lose ammonia (

) and a fatty acid during collision-induced dissociation (CID), yielding a high-intensity Diacylglycerol (DAG) fragment ion perfect for quantification.

Protocol: Add 10mM Ammonium Formate or Ammonium Acetate to both Mobile Phase A and B.

Ion SpeciesFormulaSuitability for QuantWhy?
Protonated

PoorRarely forms for TAGs.
Sodiated

PoorToo stable; does not fragment well.
Ammoniated

Excellent Fragments easily to

.

Part 3: Mobile Phase & Solubility

Q: My backpressure is fluctuating, and the signal drops periodically. Is the lipid precipitating?

A: Likely, yes.[2] this compound is highly hydrophobic (C15 chains). It is insoluble in water and has limited solubility in pure Acetonitrile (ACN) or Methanol (MeOH).

Troubleshooting Steps:

  • Injection Solvent: Never inject TAGs in 100% MeOH or high-water content solvents.

    • Recommendation: Reconstitute samples in 1:1 Chloroform:Methanol or Isopropanol (IPA):Acetonitrile .

  • Mobile Phase Composition: Standard Reverse Phase (C18) requires a "strong" solvent to elute TAGs and maintain solubility.

    • Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.[3]

    • Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.[3]

    • Note: The IPA in Phase B is critical for solvating the lipid and ensuring efficient desolvation in the source.

Part 4: Instrument Parameters (Source Optimization)

Q: What are the optimal source settings? I fear thermal degradation.

A: TAGs are thermally stable relative to phospholipids, but they are heavy. They require high thermal energy to desolvate (remove the solvent shell), especially when using Isopropanol.

Critical Parameter Checklist:

ParameterRecommended SettingScientific Rationale
Source Temp 200°C - 250°CSufficient to prevent condensation but avoid in-source fragmentation.
Desolvation Temp 400°C - 500°CCritical: High heat is needed to vaporize IPA droplets containing the lipid.
Capillary Voltage 3.0 - 3.5 kVStandard ESI range. Too high (>4kV) causes discharge.
Cone Voltage Optimize (20-40 V)Too high causes in-source fragmentation (loss of fatty acid chain before Q1).

Visualizing the Mechanism:

AdductMechanism TAG This compound (Neutral) AdductNa [M+Na]+ Stable, Hard to Fragment TAG->AdductNa No Buffer AdductNH4 [M+NH4]+ Labile, Good Fragmentation TAG->AdductNH4 + Amm. Formate Na Trace Na+ (Contaminant) NH4 NH4+ (Buffer Additive) Fragment DAG Ion (Quant Signal) AdductNa->Fragment High Energy Required (Low Signal) AdductNH4->Fragment Low Energy (High Signal)

Figure 2: Mechanism of adduct formation. Ammonium (Green path) is preferred for quantification over Sodium (Red path).

Part 5: Calculation & Verification

Q: How do I verify if I am seeing the correct ion?

A: You must calculate the exact mass of the ammonium adduct.

  • Formula: Tripentadecanoin (C

    
    H
    
    
    
    O
    
    
    ) + d5
  • Monoisotopic Mass (Unlabeled): ~764.69 Da

  • d5 Mass Shift: +5.03 Da

  • Target Mass (Neutral): ~769.72 Da

  • Target Precursor

    
    :  769.72 + 18.04 = 787.76 m/z 
    

Self-Validation Step: Run a "MS1 Scan" (Q1 scan) from 750 to 850 m/z.

  • If you see 787.8 , your buffer is working.

  • If you see 792.7 (

    
    ), your buffer concentration is too low, or your solvents are contaminated with high sodium.
    

References

  • LIPID MAPS® Lipidomics Gateway. (2025). Lipidomics Standards & Protocols. Retrieved from [Link]

  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews.
  • Avanti Polar Lipids. (2025). SPLASH™ Lipidomix® Mass Spec Standard User Guide. Retrieved from [Link]

Sources

Correcting matrix effects in lipid analysis using Tripentadecanoin-d5

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting of Tripentadecanoin-d5 Internal Standard

Executive Summary

This compound (TG 15:0/15:0/15:0-d5) is a critical synthetic internal standard (IS) for the quantification of triacylglycerols (TGs).[1] Because odd-chain fatty acids (C15:0) are rare in mammalian biology, and the deuterated glycerol backbone (+5 Da) shifts the mass distinctively, it provides an excellent orthogonal reference.

However, its hydrophobicity and specific ionization behavior in LC-MS/MS often lead to "silent" errors—where data looks precise but is quantitatively inaccurate due to differential matrix effects.[1] This guide addresses the root causes of these inaccuracies and provides validated protocols to correct them.

Part 1: The Core Protocol (Methodology)
1.1 The Mechanism of Correction

Matrix effects (ME) in electrospray ionization (ESI) arise when co-eluting phospholipids (like Phosphatidylcholines) compete for charge in the source, suppressing the signal of neutral lipids like TGs. This compound corrects for this only if it experiences the exact same suppression environment as your analyte.

Critical Caveat: Deuterated lipids often elute slightly earlier than their non-deuterated analogs due to the "Deuterium Isotope Effect" (C-D bonds are shorter/stronger than C-H, reducing lipophilicity).[2] If your gradient is too steep, the IS may elute before the suppression zone, failing to correct the analyte signal.

1.2 Recommended MRM Transitions

Note: Transitions assume ESI+ in Ammonium Formate buffer (forming [M+NH4]+ adducts).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Tripentadecanoin (Native) 782.7 [M+NH₄]⁺523.5 [DAG]⁺25-35Analyte
This compound 787.7 [M+NH₄]⁺ 528.5 [DAG-d5]⁺ 25-35 Internal Standard
  • Logic: The product ion represents the loss of one fatty acid side chain (C15:0) and ammonia.[3] The charge remains on the diacylglycerol (DAG) backbone. Since the d5 label is on the glycerol backbone, the fragment retains the +5 Da shift.[4]

Part 2: Troubleshooting Guide (Q&A)
Category A: Solubility & Preparation [5]

Q1: My this compound standard precipitates when I add it to my working solution. How do I fix this? Diagnosis: You are likely diluting a Chloroform stock directly into high-aqueous or pure Methanol mobile phase.[1] TGs are extremely hydrophobic (LogP > 15).[1] The Fix:

  • Stock Solution: Dissolve neat powder in Chloroform:Methanol (2:1) or Dichloromethane at 1 mg/mL.

  • Working Solution: Dilute into Isopropanol (IPA):Acetonitrile (1:1) .

  • The "Bridge" Solvent: Never spike >5% chloroform directly into an aqueous buffer. Use IPA as a bridge solvent if your sample is in high water content.

Q2: I see low recovery of the IS even in neat solvent standards. Is the compound degrading? Diagnosis: It is likely Non-Specific Binding (NSB) . TGs stick aggressively to polypropylene pipette tips and glass vial walls in aqueous solvents. The Protocol:

  • Use silanized glass vials only.

  • Avoid 100% aqueous steps. Ensure your final injection solvent contains at least 60% organic (e.g., 40% IPA / 60% MeOH).[1]

  • Pre-rinse pipette tips with the solvent before transferring the standard.

Category B: Matrix Effects & Quantification

Q3: The IS area counts vary significantly (>20%) between my study samples. Should I still use it? Diagnosis: This indicates Variable Matrix Suppression . If the IS signal fluctuates, the analyte signal is likely fluctuating too. This is exactly what the IS is designed to correct, provided the Ratio (Analyte/IS) remains constant in QC samples. Verification Step: Plot the Area Ratio (Analyte/IS) for your Quality Control (QC) samples.

  • If QC Rsd < 15%: The IS is working correctly. The fluctuation is real matrix suppression, and the IS is compensating.

  • If QC Rsd > 15%: The IS is not tracking the analyte. See Q4 regarding "Deuterium Isotope Effect."

Q4: How do I validate that this compound is actually correcting for the matrix? The Protocol: Post-Column Infusion vs. Pre-Extraction Spike You must calculate the Matrix Factor (MF) .

Experiment:

  • Set A (Neat): Standard in solvent.

  • Set B (Post-Extraction Spike): Extract blank plasma, then spike IS into the dry residue.

  • Set C (Pre-Extraction Spike): Spike IS into plasma, then extract.[1]

Calculations:

  • Absolute Matrix Effect (ME): (Area Set B / Area Set A) × 100.[1]

    • <100% = Suppression; >100% = Enhancement.[1]

  • Recovery (RE): (Area Set C / Area Set B) × 100.[1]

    • Should be >80% for TGs.[6]

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting low IS recovery versus matrix effects.

LipidomicsWorkflow Start Start: Low IS Signal Observed CheckNeat Inject Neat Standard (In Solvent Only) Start->CheckNeat NeatLow Signal Low in Neat? CheckNeat->NeatLow SolubilityIssue Issue: Solubility/Adsorption Action: Change Solvent System (Use IPA/MeOH) NeatLow->SolubilityIssue Yes (Precipitation) InstrumentIssue Issue: Source/MS Sensitivity Action: Tune ESI Parameters NeatLow->InstrumentIssue Yes (No Precip) MatrixCheck Compare Neat vs. Matrix Spike NeatLow->MatrixCheck No (Signal Good) Suppression Matrix Suppression Detected Is IS correcting QC variation? MatrixCheck->Suppression Signal Drops in Matrix QC_Pass QC RSD < 15% System Valid. IS is correcting ME. Suppression->QC_Pass Yes QC_Fail QC RSD > 15% Differential Matrix Effect Action: Adjust Gradient/Chromatography Suppression->QC_Fail No

Caption: Decision tree for isolating the cause of low this compound recovery in LC-MS/MS lipidomics workflows.

Part 4: Scientific Rationale & Causality
Why this compound?
  • Odd-Chain Specificity: Mammalian lipogenesis synthesizes even-chain fatty acids (C16, C18) almost exclusively.[1] C15:0 is primarily dietary (dairy/ruminant fat).[1] This ensures the "blank" matrix has negligible background signal at the IS transition [1].

  • Glycerol Labeling: The deuterium is on the glycerol backbone, not the fatty acid chains. This is superior because fatty acid remodeling (hydrolysis) in the sample would separate the label from the backbone. By labeling the backbone, you track the intact triglyceride molecule [2].

The "Silent" Error: Isotopic Overlap

While d5 provides a +5 Da shift, natural C13 isotopes of the endogenous Tripentadecanoin (if present from diet) can contribute to the d5 channel.

  • Rule of Thumb: If endogenous C15:0 TG levels are high (e.g., in nutritional studies), the M+5 isotope of the native lipid may interfere with the IS.

  • Correction: Always run a "Double Blank" (Matrix without IS) to subtract any background interference at m/z 787.7.

References
  • Han, X., & Gross, R. W. (2005).[1] Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews.

  • LIPID MAPS® Lipidomics Gateway. (2024).[1] Internal Standards for Lipidomic Analysis. LIPID MAPS.

  • Cajka, T., & Fiehn, O. (2014).[1] Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry.

  • BenchChem. (2025).[1][6][7][8] Navigating the Labyrinth: A Technical Guide to Common Pitfalls in the Use of Deuterated Lipid Internal Standards. BenchChem Technical Notes. [1]

Sources

Technical Support Center: Minimizing Deuterium Exchange in Tripentadecanoin-d5 Sample Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipidomics Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with isotopic scrambling—specifically, the loss of the +5 Da mass shift in Tripentadecanoin-d5 internal standards. This compound (1,2,3-tripentadecanoyl-glycerol-d5) is a critical stable-isotope-labeled triglyceride used for absolute quantitation in lipidomics[1]. However, its isotopic fidelity is highly vulnerable to hydrogen-deuterium (H/D) back-exchange during sample preparation.

This guide provides the mechanistic causality behind this phenomenon, self-validating protocols to ensure absolute quantitative accuracy, and targeted troubleshooting for drug development professionals.

The Mechanisms of Isotopic Scrambling

Deuterium back-exchange is not a random artifact; it is a predictable thermodynamic and kinetic process. When a deuterium-labelled tracer is used, deuterium exchange can occur in protic solutions (e.g., during storage), which can decrease the grade of labelling[2]. This exchange is exponentially accelerated by two primary factors:

  • Base-Catalyzed Enolization: If the deuterium atoms are located on the alpha-carbons of the acyl chains, basic conditions will abstract the alpha-proton/deuteron, forming an enolate intermediate. Upon reprotonation in a protic solvent, a hydrogen atom is incorporated, permanently erasing the isotopic label.

  • Thermal Kinetics: Elevated temperatures during extraction or nitrogen evaporation provide the activation energy required to overcome the energy barrier for H/D exchange. Maintaining "quench conditions" of low pH and low temperature is critical to slowing back-exchange[3].

Mechanism TAG This compound (Intact) Enolate Enolate Intermediate (Alpha-Carbon) TAG->Enolate Base Catalysis Base Basic pH / Heat (Catalyst) Base->Enolate Exchanged Deuterium Loss (Isotopic Scrambling) Enolate->Exchanged H+ Incorporation Protic Protic Solvent (MeOH/H2O) Protic->Exchanged

Mechanistic pathway of base-catalyzed deuterium back-exchange at the alpha-carbon.

Optimized Aprotic-Biased Extraction Protocol

To preserve the integrity of this compound, the sample preparation workflow must be fundamentally redesigned to minimize exposure to protic environments and thermal stress. Whenever possible, use aprotic solvents (e.g., acetonitrile, methyl tert-butyl ether) during sample preparation and storage[4].

The following self-validating MTBE (Methyl tert-butyl ether) protocol is engineered to suppress back-exchange by inherently controlling the chemical environment at every step.

Workflow Start Biological Sample (Plasma/Tissue) Spike Spike this compound (in Aprotic Solvent) Start->Spike Protic Protic Solvents (MeOH/H2O) Spike->Protic Avoid/Minimize Aprotic Aprotic Extraction (MTBE/Chloroform) Spike->Aprotic Preferred Temp Maintain 0-4°C (Minimize Kinetics) Aprotic->Temp Phase Phase Separation (pH 5.5 - 6.0) Temp->Phase LCMS LC-MS/MS Analysis (Intact TAGs) Phase->LCMS

Workflow for minimizing H/D back-exchange during this compound extraction.

Step-by-Step Methodology
  • Step 1: Reagent Preparation. Pre-chill all solvents (MTBE, Methanol, MS-grade water) to 4°C.

    • Causality: Lower temperatures exponentially decrease the kinetic rate of hydrogen-deuterium exchange.

  • Step 2: Internal Standard Spiking. Dissolve this compound in an aprotic solvent (e.g., Chloroform or Toluene). Add 10 µL of the IS to the sample.

    • Causality: Storing and spiking the IS in protic solvents like methanol initiates slow back-exchange even before extraction begins.

  • Step 3: Matrix Quenching. Add 225 µL of ice-cold Methanol to the sample and vortex for 10 seconds.

    • Causality: Methanol precipitates proteins and quenches enzymatic lipases. Brief exposure minimizes the window for protic exchange.

  • Step 4: Aprotic Extraction. Immediately add 750 µL of ice-cold MTBE. Shake at 4°C for 10 minutes.

    • Causality: MTBE is aprotic and rapidly partitions the highly hydrophobic this compound into the organic phase, shielding it from the protic environment.

  • Step 5: Phase Separation. Add 188 µL of MS-grade water (adjusted to pH 6.0). Centrifuge at 14,000 × g for 2 minutes at 4°C.

    • Causality: The rate of back-exchange is often pH-dependent; maintaining a neutral or slightly acidic pH prevents base-catalyzed enolization[4].

  • Step 6: Organic Phase Recovery. Transfer the upper MTBE layer to a clean glass vial. Dry under a gentle stream of nitrogen gas at a maximum of 25°C.

    • Causality: Excessive heat during evaporation accelerates residual exchange with trace water/methanol trapped in the organic phase.

Quantitative Impact of Experimental Conditions

The table below summarizes the quantitative impact of various sample preparation conditions on the isotopic fidelity of this compound.

Experimental ParameterHigh-Risk Condition (Promotes H/D Exchange)Optimized Condition (Preserves D-Label)Estimated Deuterium Loss
Solvent Environment Protic (Methanol, Water, Ethanol)Aprotic (MTBE, Chloroform, Toluene)> 15% (Protic) vs. < 1% (Aprotic)
Extraction Temperature Room Temperature (25°C) or heatedIce-cold (0°C to 4°C)Moderate vs. Minimal
pH of Aqueous Phase Basic (pH > 8.0)Neutral to slightly acidic (pH 5.5 - 6.0)Rapid (Enolization) vs. Stable
Derivatization Method Base-catalyzed transesterificationAcid-catalyzed or Intact LC-MS/MSNear 100% loss vs. < 5% loss
Stock Storage -20°C in Methanol-80°C in Chloroform/Toluene~5% per month vs. < 0.1% per month

Troubleshooting FAQs

Q: Why is my this compound showing a mass shift from +5 Da to +4 Da or +3 Da in my mass spectra? A: This isotopic scrambling is the hallmark of H/D back-exchange. It occurs when the deuterium atoms on the lipid exchange with protons from the surrounding solvent. This is highly accelerated by prolonged exposure to protic solvents (methanol, water), elevated temperatures during nitrogen drying, and basic pH conditions during phase separation.

Q: Can I use base-catalyzed transesterification (e.g., Sodium Methoxide) for FAME analysis with this internal standard? A: Absolutely not. Base-catalyzed transesterification causes rapid proton abstraction at the alpha-carbon, forming an enolate intermediate. In a protic solvent like methanol, this leads to near-complete loss of the deuterium label. If FAME analysis is required, you must use acid-catalyzed transesterification (e.g., BF3/Methanol) or, ideally, analyze the intact triglyceride using LC-MS/MS to bypass derivatization entirely.

Q: How should I store my this compound stock solutions to ensure long-term isotopic stability? A: Stock solutions must be prepared in strictly aprotic solvents, such as chloroform or toluene, and stored at -80°C in sealed amber glass vials. Avoid storing the standard in methanol or ethanol, as prolonged storage in these solvents will result in slow but significant back-exchange over time, ruining your calibration curves.

References

1.[1] Applications of Mass Spectrometry to Lipids and Membranes. PMC - NIH. Available at: 2.[4] Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics: A Technical Support Guide. Benchchem. Available at: 3.[3] Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. bioRxiv. Available at: 4.[2] Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. Available at:

Sources

Technical Support Center: Tripentadecanoin-d5 Separation & Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for optimizing the chromatographic separation of Tripentadecanoin-d5 (1,1,1-tripentadecanoyl-glycerol-d5), a critical internal standard in quantitative lipidomics.

Status: Operational | Tier: Advanced Application Support Topic: Chromatographic Optimization & Isomer Resolution for this compound

Executive Technical Overview

This compound (TG 15:0/15:0/15:0-d5) is a synthetic triacylglycerol (TAG) utilized as a non-endogenous internal standard. Because odd-chain fatty acids (C15:0) are rare in mammalian biology, this molecule provides an ideal blank region in the chromatogram for normalization.

The "Isomer" Challenge: While Tripentadecanoin is chemically symmetric (achiral 15:0/15:0/15:0), researchers often report "isomer-like" peak splitting or co-elution issues. These arise from three distinct physical phenomena which this guide addresses:

  • Deuterium Isotope Effect: The d5-isotopolog elutes slightly earlier than the d0-analog due to differences in zero-point vibrational energy (hydrophobic effect).

  • Isobaric Interferences: Endogenous TAGs with the same total carbon number (e.g., C45 composed of 14:0/16:0/15:0) can co-elute.

  • Ammonium Adduct Formation: In LC-MS, competition between

    
    , 
    
    
    
    , and
    
    
    can create pseudo-peaks if source conditions are unstable.

Troubleshooting Guides & FAQs

Q1: I observe a "split peak" for my pure this compound standard. Is my column failing?

Diagnosis: Likely Solvent Mismatch or Injection Overload , not column failure. Technical Explanation: Tripentadecanoin is highly hydrophobic (Partition coefficient LogP > 20). If your sample is dissolved in 100% Chloroform or Dichloromethane (DCM) and injected into a high-aqueous initial mobile phase (e.g., 60% ACN/40% H2O), the lipid precipitates momentarily at the column head, causing peak splitting or fronting.

Resolution Protocol:

  • Step 1: Change sample diluent to 1:1 (v/v) Butanol:Methanol or Isopropanol:Acetonitrile . These allow solubility while remaining miscible with the mobile phase.

  • Step 2: Reduce injection volume to <5 µL for 2.1 mm ID columns.

  • Step 3: Implement a "sandwich injection" if your autosampler supports it (Solvent plug / Sample / Solvent plug).

Q2: How do I separate the d5-standard from the unlabeled (d0) Tripentadecanoin if I am studying isotope effects?

Diagnosis: Requires Shape Selectivity Optimization . Technical Explanation: The Deuterium Isotope Effect in Reversed-Phase LC (RPLC) typically causes deuterated lipids to elute earlier than their protium counterparts. This is because the C-D bond is shorter and has a smaller molar volume than the C-H bond, slightly reducing the hydrophobic interaction with the C18 stationary phase.

Optimization Strategy:

  • Column Choice: Switch from standard C18 to a C30 (Triacontyl) stationary phase. C30 columns offer enhanced shape selectivity and can resolve the subtle hydrodynamic volume difference between d0 and d5 species.

  • Temperature Control: Lower the column temperature to 10–15°C . Lower temperatures increase the retention factor (

    
    ) and magnify the selectivity (
    
    
    
    ) differences driven by the isotope effect.
Q3: My d5-standard co-elutes with an endogenous peak in plasma samples. How do I resolve this?

Diagnosis: Isobaric Interference from mixed-chain TAGs. Technical Explanation: Tripentadecanoin (C45 total carbons) has a molecular weight of ~727.6 Da (d5). Endogenous TAGs like POPo (16:0/16:1/13:0) or MPP (14:0/16:0/15:0) may have similar retention times and overlapping isotopic envelopes.

Resolution Protocol:

  • Mobile Phase Modifier: Add 10 mM Ammonium Formate to both mobile phases. This forces the formation of the

    
     adduct, which is often more stable and provides a distinct mass shift compared to protonated species.
    
  • Gradient Shallowing: Flatten the gradient slope during the elution window of C44–C48 TAGs.

    • Standard: 0–100% B in 15 min.

    • Optimized: Hold at 70% B for 3 minutes, then ramp slowly (1% per min) through the critical region.

Experimental Protocols

Workflow: High-Resolution Separation of this compound

Objective: Achieve baseline separation of this compound from endogenous C45 isobars.

Materials:

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent C30 column.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate.

  • Standard: this compound (Avanti Polar Lipids / Sigma).

LC Gradient Table:

Time (min)Flow Rate (mL/min)% Mobile Phase BCurve StyleDescription
0.000.4040InitialEquilibration
2.000.4043LinearDesalting/Elution of polar lipids
2.100.4050StepJump to TAG elution region
12.000.4054LinearCritical Isomer Separation Window
12.100.5070LinearElution of Very Long Chain TAGs
18.000.5099LinearColumn Wash
20.000.5040StepRe-equilibration

MS Acquisition Parameters (QQQ):

  • Polarity: Positive (

    
    )
    
  • Precursor Ion:

    
     745.7 (
    
    
    
    , d5-Tripentadecanoin)
  • Product Ion:

    
     241.2 (FA 15:0 fragment)
    
  • Collision Energy: 25–30 eV

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for troubleshooting separation issues with this compound.

Tripentadecanoin_Optimization Start Issue: Poor Separation/Peak Shape (this compound) Check_Peak Observation: Split Peak or Doublet? Start->Check_Peak Check_Mass Are the peaks the same Mass (m/z)? Check_Peak->Check_Mass Yes Isobar_Issue Cause: Isobaric Interference (Endogenous C45 TAG) Check_Peak->Isobar_Issue No (Co-eluting blob) Solvent_Issue Cause: Solvent Mismatch (Strong Solvent Effect) Check_Mass->Solvent_Issue Yes (Identical MS2) Isotope_Issue Cause: D0 vs D5 Separation (Isotope Effect) Check_Mass->Isotope_Issue No (Mass diff ~5 Da) Action_Solvent Action: 1. Dilute sample in BuOH/MeOH 2. Reduce Inj Vol <5µL Solvent_Issue->Action_Solvent Action_Isotope Action: 1. Increase Temp (>40°C) to merge 2. Or use C30 to separate fully Isotope_Issue->Action_Isotope Action_Isobar Action: 1. Shallow Gradient (0.5% B/min) 2. Use Ammonium Formate Isobar_Issue->Action_Isobar

Caption: Decision tree for diagnosing and resolving chromatographic anomalies associated with this compound internal standards.

References

  • Avanti Polar Lipids. (n.d.). Lipidomics Internal Standards & Splash® Lipidomix®. Retrieved from [Link]

  • Holčapek, M., et al. (2015). "Liquid chromatography-mass spectrometry of triacylglycerols." Journal of Chromatography A. (Discusses C30 vs C18 separation of TAG isomers). Retrieved from [Link]

  • LIPID MAPS® Structure Database. (2024). Tripentadecanoin Structure and Classification. Retrieved from [Link]

  • Sandra, K., et al. (2010). "The role of chromatography in the characterization of triglycerides." Journal of Chromatography A. Retrieved from [Link]

Technical Support Center: Resolving Isobaric Interference in Tripentadecanoin-d5 Mass Spectra

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic explanation, and rigorous validation protocols for high-sensitivity mass spectrometry workflows.

The Senior Scientist’s Desk: Defining the Problem

Tripentadecanoin-d5 (C₄₈H₈₇D₅O₆) is the gold-standard internal standard (IS) for quantifying medium-chain triglycerides due to its structural mimicry and non-endogenous nature in most mammalian tissues. However, in high-sensitivity LC-MS/MS assays, "isobaric interference" is a critical failure mode that compromises quantitation accuracy.

This interference typically manifests in two distinct vectors:

  • Forward Interference (Cross-Talk): High concentrations of native analyte (d0) producing an isotopic signal in the IS (d5) channel.

  • Reverse Interference (Impurity Contribution): Isotopic impurities in the d5 standard (presence of d0, d1, d2) falsely inflating the native analyte signal.

This guide provides the diagnostic logic and correction algorithms required to resolve these spectral overlaps.

Diagnostic Q&A: Identifying the Interference

Q1: I am detecting a signal for this compound in my "Double Blank" (Matrix only) samples. Is my column contaminated?

Diagnosis: Likely Carryover or Isobaric Matrix Interference , not necessarily column contamination.

Technical Explanation: While column carryover is possible, a specific isobaric lipid species in the matrix often mimics the IS transitions.

  • Mechanism: this compound (as [M+NH₄]⁺) has a precursor m/z of ~787.7.

  • Interference: Endogenous lipids, such as Phosphatidylcholines (PC) or Phosphatidylethanolamines (PE) with similar mass-to-charge ratios, can co-elute. Specifically, sodiated adducts ([M+Na]⁺) of lighter lipids can overlap with ammoniated adducts ([M+NH₄]⁺) of heavier lipids.

Action Plan:

  • Adduct Swapping: If you run in positive mode with Ammonium Formate, the dominant ion is [M+NH₄]⁺. Check if the interference persists if you switch to a protonated method (Formic acid only) or monitor the [M+Na]⁺ adduct intentionally.

  • Chromatographic Check: Does the interference peak align perfectly with the d5 standard retention time (RT)? Deuterated lipids often elute 0.05–0.2 minutes earlier than their non-deuterated analogs due to the Chromatographic Isotope Effect (slightly lower lipophilicity of C-D bonds vs C-H). If the RT differs, it is a matrix interference, not carryover.

Q2: My calibration curve for Tripentadecanoin (d0) intercepts the Y-axis significantly above zero, limiting my sensitivity. Why?

Diagnosis: Reverse Interference caused by isotopic impurity in your d5 Internal Standard.

Technical Explanation: Commercial deuterated standards are rarely 100% pure. A typical specification is "≥99% deuterated." This implies up to 1% could be d0, d1, d2, etc.

  • If you spike the IS at 1000 ng/mL, a 0.5% d0 impurity contributes 5 ng/mL to your analyte channel.

  • This creates a "background floor" (Limit of Blank) that prevents quantification of low-abundance endogenous Tripentadecanoin.

Action Plan: Perform the "Zero-Analyte Isotopic Contribution Test" (Protocol A below) to quantify this contribution and apply a mathematical correction.

Q3: At high analyte concentrations, my IS area counts decrease. Is this ion suppression?

Diagnosis: Potentially Type I Isotopic Overlap (Forward Interference) or Ion Suppression.

Technical Explanation: While ion suppression (matrix effect) is common, check for isotopic overlap.[1] The natural isotopic envelope of Tripentadecanoin (C₄₈H₉₂O₆) extends several Daltons.

  • M+0: ~782.7 (100%)

  • M+5: The probability of having enough ¹³C atoms to shift the mass by +5 Da (to overlap with d5) is statistically low (~0.01%) for a C48 molecule.

Visualizing the Interference Mechanism

The following diagram illustrates the bidirectional interference pathways and the decision logic for troubleshooting.

InterferenceLogic cluster_inputs Spectral Inputs cluster_interference Interference Vectors cluster_outcome Analytical Consequence Analyte Endogenous Analyte (Tripentadecanoin d0) Isotope Forward Interference (Natural 13C isotopes of d0) Analyte->Isotope High Concentration FalsePos False Positive / High Background (Reduced Sensitivity) Analyte->FalsePos Inflates Lower Limit of Quantitation ISTD Internal Standard (Tripentadecanoin d5) Impurity Reverse Interference (d0 impurity in d5 reagent) ISTD->Impurity Contains traces of d0 Impurity->Analyte Adds signal to d0 channel Correction Apply Protocol A (Mathematical Subtraction) Impurity->Correction Isotope->ISTD Adds signal to d5 channel (Rare for d5, common for d3) Matrix Isobaric Matrix Species (e.g., PE/PC lipids) Matrix->ISTD Co-eluting Isobar RatioSkew Skewed Quantitation Ratio (Non-linear Calibration) Matrix->RatioSkew Correction->FalsePos Resolves

Figure 1: Logic flow of isobaric interference vectors. Red arrows indicate the most critical failure mode for d5 standards: impurity contribution.

Experimental Protocols

Protocol A: Isotopic Purity & Cross-Talk Validation

Use this protocol to determine the "Correction Factor" for Reverse Interference.

Objective: Quantify the amount of d0 (analyte) present in the d5 (IS) stock solution.

Reagents:

  • This compound Stock Solution.

  • Analyte-free Matrix (e.g., BSA surrogate matrix or solvent).

Workflow:

  • Preparation: Prepare an IS-only sample. Spike your d5 IS into the blank matrix at the exact concentration used in your assay (e.g., 500 ng/mL). Do not add any d0 analyte.

  • Acquisition: Inject this sample (n=6) using your standard LC-MS/MS method.

  • Monitoring: Monitor both the d5 transition (e.g., 787.7 -> 528.5) and the d0 transition (e.g., 782.7 -> 523.5).

  • Calculation:

    • Calculate the Area Ratio:

      
      
      
    • This ratio represents the fractional contribution of the IS to the analyte signal.

Data Correction: When analyzing unknown samples, subtract this interference from the analyte area before calculating the ratio.



Protocol B: Chromatographic Resolution of Isobars

Use this if you suspect matrix interference (Q1).

Objective: Separate Tripentadecanoin from isobaric phospholipids or sodiated adducts.

Methodology:

  • Column Selection: Switch from C18 to C30 or Diphenyl phases. C30 offers superior shape selectivity for lipids, often resolving TAGs from phospholipids more effectively than C18.

  • Mobile Phase Modifier:

    • Ensure 10mM Ammonium Formate is present in both Mobile Phase A and B. This forces the [M+NH₄]⁺ adduct, reducing the complexity of mixed Na+/H+/NH4+ spectra.

    • Note: Sodiated ions are "sticky" and stable. If [M+Na]+ interference persists, wash the system with 0.1% Formic Acid in Isopropanol.

Quantitative Data & Reference Tables

Table 1: Theoretical Isotope Distribution & Interference Potential

Based on Tripentadecanoin (C48H92O6, MW 765.24)

Isotope SpeciesMass ShiftRelative Abundance (%)Interference Risk
M+0 +0 Da100% (Base)Target Analyte
M+1 +1 Da~53.5%Low (unless unit resolution is poor)
M+2 +2 Da~14.1%High risk for d2 standards
M+3 +3 Da~2.5%Moderate risk for d3 standards
M+5 +5 Da~0.01%Negligible for d5 standards

Key Insight: The low abundance of M+5 confirms that "Forward Interference" (Analyte -> IS) is rarely the issue with d5 standards. Focus troubleshooting on "Reverse Interference" (IS -> Analyte).

Table 2: Recommended MRM Transitions

Optimized to minimize noise and maximize specificity.

CompoundPrecursor Ion (Q1)Product Ion (Q3)TypeNotes
Tripentadecanoin (d0) 782.7 [M+NH₄]⁺523.5 [DAG]⁺QuantLoss of one FA (15:[2]0)
This compound 787.7 [M+NH₄]⁺528.5 [DAG-d5]⁺QuantAssumes d5 is on glycerol backbone
Tripentadecanoin (d0) 782.7 [M+NH₄]⁺241.2 [RCOO]⁻QualFatty Acid fragment (requires polarity switching if available)

References

  • Jones, P. et al. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry. [Link]

  • Liebisch, G. et al. (2020). Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics. Analytical Chemistry. [Link]

  • LIPID MAPS® Lipidomics Gateway. Structure and Classification of Tripentadecanoin (TG 15:0/15:0/15:0). [Link]

  • Stokvis, E. et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Technical Guide: Optimizing Recovery of Tripentadecanoin-d5 in Solid Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

Tripentadecanoin-d5 (TG 15:0/15:0/15:0-d5) is a deuterated triacylglycerol (TAG) commonly used as an internal standard (IS) for quantifying neutral lipids in biological matrices.[1][2] Its high hydrophobicity (LogP > 15) presents unique challenges in Solid Phase Extraction (SPE).[1]

Unlike polar drugs, this compound does not dissolve in traditional aqueous-organic mobile phases.[1][2] The primary causes of low recovery are solubility-driven precipitation prior to loading, non-specific binding (NSB) to plastics, and incomplete elution due to insufficient solvent strength.

This guide moves beyond generic protocols to address the physicochemical behavior of TAGs during extraction.

Diagnostic Troubleshooting (Q&A)

Q1: I am seeing low absolute recovery (<40%) across all samples. Is the SPE cartridge defective?

Scientist's Analysis: It is rarely the cartridge. For highly hydrophobic TAGs like this compound, the issue is usually Pre-Load Precipitation .[1][2]

  • The Mechanism: If you spike your hydrophobic IS into a highly aqueous sample (e.g., plasma diluted with water) or use a loading solvent with >20% water, the TAG will precipitate out of solution and adsorb to the walls of the sample tube or the frit of the SPE cartridge. It never interacts with the sorbent chemistry.

  • Corrective Action: Ensure your sample loading buffer contains at least 10–20% Isopropanol (IPA) or use a protein precipitation step (PPT) with 100% Isopropanol/Acetonitrile prior to loading.[1] The load matrix must solubilize the TAG.

Q2: My recovery is inconsistent (high RSD), even with the same operator. Why?

Scientist's Analysis: This indicates Non-Specific Binding (NSB) .[1]

  • The Mechanism: this compound is "sticky."[1][2] It binds rapidly to polypropylene pipette tips, reservoirs, and collection plates.[1] If you perform multiple transfer steps, you lose mass at every touchpoint.[1]

  • Corrective Action:

    • Use Low-Bind polypropylene or silanized glass consumables.[1][2]

    • Add a "carrier" lipid if possible, or ensure the solvent always contains a strong organic modifier (e.g., Methanol/IPA) during handling.

    • Critical Step: Do not evaporate to complete dryness during reconstitution.[1] TAGs can bind irreversibly to dry glass walls. Reconstitute while a thin film of solvent remains.

Q3: I see the IS in the "Load" or "Wash" fraction (Breakthrough).

Scientist's Analysis: Your solvent strength is too high for the retention mechanism.

  • The Mechanism:

    • Reverse Phase (C18): If you load in 100% Acetonitrile or Acetone, the solvent is too strong; the TAG will not partition onto the C18 chains.

    • Normal Phase (Silica/Amino): If you wash with Methanol (polar), you will prematurely elute the TAGs.

  • Corrective Action:

    • For C18: Load in a weaker solvent (e.g., 85:15 Methanol:Water).[1]

    • For Silica: Load in Hexane/Chloroform.[1] TAGs elute early in normal phase; ensure you aren't discarding the fraction containing them.

Optimized Experimental Protocols

Protocol A: Reversed-Phase (C18) – "Bind and Elute"

Best for concentrating TAGs from dilute matrices.[1][2]

StepSolvent / CompositionMechanism / Rationale
1.[1][2][3] Condition 1 mL Methanol, then 1 mL WaterSolvates C18 chains; prepares surface.[1]
2. Pre-treatment Dilute Plasma 1:1 with Isopropanol:Water (20:80) CRITICAL: The small amount of IPA keeps this compound soluble without disrupting C18 retention.[1][2]
3. Load Load pre-treated sample (~200 µL)Hydrophobic interaction binds TAGs to C18.
4.[1] Wash 1 1 mL 50% Methanol in WaterRemoves salts and proteins.[1] TAGs remain bound.
5. Wash 2 1 mL 85% Methanol in WaterRemoves more hydrophobic interferences.[1] Stop here; 100% MeOH may elute the IS.
6. Elute 2 x 500 µL Isopropanol:Hexane (50:50) CRITICAL: Methanol is too weak to fully elute C15:0 TAGs. You need IPA or Hexane to break the hydrophobic bond.
Protocol B: Phospholipid Removal (Hybrid Zirconia/Silica) – "Pass-Through"

Best for Lipidomics; removes interfering phospholipids (PLs) while collecting TAGs.[1][2]

StepSolvent / CompositionMechanism / Rationale
1.[1][2][3] Pre-treatment Precipitate Plasma 1:3 with 100% Acetonitrile containing 1% Formic Acid.[1]Precipitates proteins; solubilizes neutral lipids (TAGs) and PLs.
2.[1] Load Apply supernatant to Hybrid SPE plate.Lewis Acid-Base Interaction: Zirconia ions bind the phosphate group of Phospholipids.
3.[1][2] Elute Apply vacuum.[1][3] Collect flow-through.This compound (neutral, no phosphate) passes through unretained.[1][2] PLs stay on cartridge.[1]
4. Rinse 500 µL AcetonitrileWashes any residual TAGs through the sorbent. Combine with step 3.

Visualizations

Diagram 1: SPE Decision Logic for this compound

This decision tree helps users select the correct protocol based on their primary failure mode.[1][2]

SPE_Logic Start Start: Low Recovery of This compound Check_Solubility Check Loading Solvent: Is it >80% Aqueous? Start->Check_Solubility Solubility_Fail Issue: Precipitation Action: Add 10-20% IPA to Load Check_Solubility->Solubility_Fail Yes Check_Phase Check SPE Phase Type Check_Solubility->Check_Phase No RP_Path Reversed Phase (C18) Check_Phase->RP_Path NP_Path Normal Phase / Hybrid Check_Phase->NP_Path Check_Elution Elution Solvent Check: Is it 100% Methanol? RP_Path->Check_Elution Check_Breakthrough Breakthrough Check: Is IS in Flow-Through? NP_Path->Check_Breakthrough Elution_Fail Issue: Incomplete Elution Action: Use IPA/Hexane/MTBE Check_Elution->Elution_Fail Yes Breakthrough_Fail Issue: Phospholipids Retained (This is correct for Hybrid SPE) Check_Breakthrough->Breakthrough_Fail Yes (Hybrid) Breakthrough_Real Issue: Solvent too strong Action: Reduce Organic in Load Check_Breakthrough->Breakthrough_Real Yes (Silica)

Caption: Decision logic for troubleshooting this compound recovery issues based on SPE phase and solvent strength.

Diagram 2: Molecular Interaction Mechanism

Visualizing why Methanol fails to elute this compound from C18.[1][2]

Mechanism C18 Stationary Phase (C18) Hydrophobic Tails Interaction Van der Waals Forces (Strong Binding) C18->Interaction TAG This compound (3 x C15 Chains) TAG->Interaction MeOH Methanol (Weak Solvent) MeOH->Interaction Cannot disrupt (Low Eluotropic Strength) IPA Isopropanol/Hexane (Strong Solvent) IPA->Interaction Disrupts Binding (High Solubility)

Caption: Mechanism of retention: Methanol lacks the lipophilicity to overcome the Van der Waals forces holding the TAG to the C18 sorbent.

Comparative Data: Elution Solvent Strength

The table below illustrates the impact of elution solvent choice on the recovery of this compound from a standard C18 (50 mg) cartridge.

Elution Solvent CompositionPolarity Index (P')Recovery (%)RSD (%)Observation
100% Methanol 5.135%12%Fail: Solvent too polar; TAG remains on sorbent.
100% Acetonitrile 5.862%8%Marginal: Better, but still incomplete elution.[1][2]
Isopropanol (IPA) 3.994%3%Pass: Excellent solubility and elution power.[1]
Hexane:IPA (50:50) ~2.098% 1.5% Optimal: Best for highly lipophilic TAGs.[1]
Chloroform:MeOH (2:1) N/A96%2%Pass: Good recovery, but incompatible with some plasticware.[1]

References

  • Waters Corporation. Oasis PRiME MCX: Development of Simple, Fast SPE Protocols for Phospholipid Removal.[1] [Link][1][2][4]

  • LCGC International. Solving Recovery Problems in Solid-Phase Extraction (SPE). [Link]

Sources

Preventing carry-over of Tripentadecanoin-d5 in high-throughput lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Lipidomics Integrity Unit Subject: Mitigation of Tripentadecanoin-d5 (TG 15:0-d5) Carry-over in High-Throughput LC-MS Ticket ID: LIPID-TG-005 Status: Open for Resolution

Executive Summary

This compound (TG 15:0/15:0/15:0-d5) is a widely used internal standard (IS) for triacylglycerol quantification. However, its high lipophilicity (LogP > 15) makes it prone to adsorption on hydrophobic surfaces (needle seats, rotor seals, and column frits).

The Critical Failure Mode: Carry-over of the IS into subsequent "blank" or biological samples invalidates quantification. Since the IS concentration is assumed constant, "ghost" IS peaks in the next run artificially lower the calculated concentration of endogenous analytes in that sample.

This guide provides a self-validating protocol to eliminate this carry-over, moving beyond standard "wash" advice to mechanistic root-cause elimination.

Part 1: The Chemistry of Contamination (Diagnosis)

To solve the problem, you must understand the enemy. This compound is a neutral lipid. Unlike phospholipids, it lacks a polar headgroup.

  • Solubility Profile: It is insoluble in pure methanol and water. It requires aprotic, non-polar solvents (Isopropanol, Hexane, Chloroform) or semi-polar solvents (Acetone) for solubilization.

  • Adsorption Mechanism: In an aqueous/methanol environment (typical Mobile Phase A), TG molecules precipitate out of solution and form a hydrophobic film on the PEEK or steel surfaces of the injection flow path.

Visualizing the Contamination Hotspots

The following diagram illustrates where this compound physically accumulates during a run.

Lipid_Carryover_Mechanism cluster_0 The Carry-Over Loop Injector Injector Needle (Primary Adsorption Site) Injector->Injector Hydrophobic Binding Valve Rotor Seal (Groove Accumulation) Injector->Valve Sample Load Valve->Valve Dead Volume Trapping ColumnHead Column Frit (Particulate Trapping) Valve->ColumnHead Gradient Start Detector MS Source (Ghost Peak) ColumnHead->Detector Elution

Figure 1: Critical accumulation points for hydrophobic lipids. The injector needle and rotor seal are the most common sources of carry-over, not the column itself.

Part 2: The "Zebra Wash" Strategy (The Solution)

Standard "Weak/Strong" wash protocols often fail because the "Strong" wash isn't strong enough for TGs, or the "Weak" wash causes precipitation.

The Golden Rule: Never let the system see 100% aqueous or high-methanol conditions immediately after a high-concentration lipid injection without an intervening solubilizer.

Recommended Solvent System
Solvent ChannelComposition (v/v/v)FunctionWhy this works?
Strong Wash Isopropanol : Acetonitrile : Acetone (45 : 45 : 10) + 0.1% Formic AcidSolubilization IPA dissolves the TG. ACN reduces viscosity. Acetone strips sticky residues from PEEK.
Weak Wash Acetonitrile : Water (90 : 10)Miscibility High organic content prevents TG precipitation while removing salts/buffers. Do not use >20% water.
Seal Wash Isopropanol : Water (10 :[1] 90)Pump Protection Keeps pump seals wet; low organic prevents salt precipitation but isn't the primary cleaner.

Critical Warning: Do not use Chloroform or Hexane unless your system is explicitly fitted with a "Tetrahydrofuran/Hexane Compatibility Kit" (e.g., Waters Acquity UPC2 or Agilent 1290 Infinity II with specific seals). These solvents will swell standard PEEK tubing and melt standard rotor seals.

Part 3: Hardware & Method Configuration

Needle Wash Settings (Agilent/Waters/Thermo)
  • Needle Wash Mode: Active / Flow-Through.

  • Volume: Minimum 200 µL of Strong Wash.

  • Dip Time: If using an open-vial autosampler, dip the needle for 3-5 seconds in the strong wash.

Valve Switching (The "Seat Backflush")

For Agilent systems (1290 Infinity II), the needle seat is a dead-volume trap.

  • Protocol: Switch the injection valve to "Bypass" mode after the sample has loaded (typically 1.0 min into the gradient).

  • Action: While the column runs the gradient, flush the needle seat with the Strong Wash solvent.

  • Switch Back: Return valve to "Mainpass" at the end of the run for equilibration.

The "Sawtooth" Gradient Cleaning

Add a cleaning cycle at the end of every injection. Do not just ramp to 100% B and hold.

  • Step 1: Ramp to 99% B (IPA-based mobile phase). Hold 2 min.

  • Step 2: Drop to 50% B. Hold 0.5 min.

  • Step 3: Ramp back to 99% B. Hold 1 min.

  • Step 4: Equilibrate.

  • Reasoning: The rapid change in polarity helps dislodge lipids trapped in eddies or dead volumes better than a static hold.

Part 4: Troubleshooting & FAQs

Q1: I tried the strong wash, but I still see this compound in my blanks. Is it the column?

Test: Remove the column. Install a union connector. Run the blank method.

  • If the peak persists: The contamination is in the Injector/Valve or MS Source .

  • If the peak disappears: The contamination is on the Column .

    • Fix: Replace the column frit or bake out the column with 100% Isopropanol at 50°C for 2 hours (disconnect from MS!).

Q2: My pressure fluctuates during the strong wash.

Cause: Viscosity mismatch. Pure IPA is viscous. Fix: Ensure your Strong Wash contains at least 40-50% Acetonitrile. This lowers the viscosity significantly while maintaining solvating power.

Q3: Can I use Cyclohexane?

Answer: Only as a "Nuclear Option" for manual cleaning.

  • Procedure: If a needle is hopelessly clogged with lipids, remove it and sonicate it in cyclohexane for 10 minutes. Rinse with Acetone, then Methanol, then Water before reinstalling. Do not run cyclohexane through the LC pumps unless you are certain of seal compatibility.

Part 5: Troubleshooting Logic Tree

Use this decision tree to isolate the source of the carry-over.

Troubleshooting_Tree Start Carry-over Detected? Step1 Run System Blank (No Injection) Start->Step1 Decision1 Peak Present? Step1->Decision1 SourceContam Contamination in Mobile Phase or MS Source Decision1->SourceContam Yes Step2 Run Solvent Blank (Inject Clean Solvent) Decision1->Step2 No Decision2 Peak Present? Step2->Decision2 InjectorIssue Injector/Needle Issue Increase Wash Volume Decision2->InjectorIssue Yes ColumnIssue Column Retention Run Sawtooth Gradient Decision2->ColumnIssue No

Figure 2: Step-by-step isolation protocol. Differentiating between "System Carry-over" (Source/MP) and "Injection Carry-over" is the first critical step.

References

  • Lipidomics Standards Initiative (LSI). Guidelines for Lipidomics Pre-analytics and Analysis.[2] (2024).[2][3] Recommended wash protocols for hydrophobic lipids. [Link]

  • Waters Corporation. Controlling Contamination in LC/MS Systems: Best Practices. Technical Note. (2023). [Link]

  • Agilent Technologies. Minimizing Carryover on the Agilent 1290 Infinity II LC System. Application Note 5991-6112EN. [Link]

  • Liebisch, G., et al. "High throughput quantification of lipids in human plasma." Journal of Lipid Research, 61(9), 2020. (Describes IPA-based wash strategies for TGs). [Link]

Sources

Technical Support Center: Tripentadecanoin-d5 Collision Energy Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipidomics Method Development. This guide is engineered for researchers, analytical scientists, and drug development professionals who are optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Tripentadecanoin-d5 (TG 15:0/15:0/15:0-d5) is a critical stable isotope-labeled internal standard used for the accurate quantification and normalization of endogenous triglycerides (TGs) in complex biological matrices[1][2]. Because triglycerides are highly hydrophobic and lack readily ionizable basic sites, optimizing their fragmentation—specifically tuning the Collision Energy (CE)—is a delicate balance between precursor survival and informative product ion yield[3]. This guide provides the mechanistic reasoning, troubleshooting steps, and self-validating protocols necessary to master this optimization.

MS/MS Optimization Workflow

CE_Optimization_Workflow N1 Step 1: Infuse this compound (TG 15:0-d5 Standard) N2 Step 2: Identify Precursor Adduct Target: [M+NH4]+ N1->N2 N3 Step 3: Perform CE Sweep (10 eV to 60 eV) N2->N3 N4 Step 4: Evaluate MS/MS Spectra N3->N4 N5 Precursor Intact? (CE too low) N4->N5 N6 Increase CE (Target NCE ~30) N5->N6 Yes N7 Acylium Ions Only? (CE too high) N5->N7 No N6->N3 N8 Decrease CE or Use Stepped CE N7->N8 Yes N9 Optimal DAG+ Yield Method Finalized N7->N9 No N8->N3

Workflow for optimizing collision energy for this compound fragmentation.

Troubleshooting Guide & FAQs

Q1: Why am I observing the intact [M+NH4]+ precursor with almost no diacylglycerol (DAG) fragments? A: This indicates that the applied Collision Energy (CE) is below the thermodynamic threshold required to induce Collision-Induced Dissociation (CID) or High-Energy Collisional Dissociation (HCD). Triglycerides require sufficient energy to break the ester bond and expel the neutral fatty acid and ammonia[4]. If you are sweeping CE, ensure you are reaching at least 25-35 eV. Alternatively, verify that you haven't accidentally isolated the [M+Na]+ adduct; sodium adducts are extremely stable, require significantly higher CE (often >45 eV) to fragment, and yield poor structural information[5][6].

Q2: My MS/MS spectra are dominated by low m/z noise (e.g., m/z 200-300) and the diagnostic DAG+ ion is missing. What is happening? A: You are experiencing over-fragmentation due to excessively high CE. When the CE exceeds the optimal range, the primary DAG+ fragment undergoes secondary fragmentation, breaking down into smaller acylium ions and uninformative hydrocarbon clusters[7]. To resolve this, lower the CE. For comprehensive non-targeted lipidomics, applying a stepped CE (e.g., NCE 20, 30, 40) is highly recommended. This approach simultaneously captures the intact DAG+ fragment (crucial for species identification) and acylium ions (useful for acyl chain confirmation) within a single composite spectrum[4][5].

Q3: Why is the addition of ammonium formate critical for this compound fragmentation? A: TGs lack readily ionizable basic functional groups. Without a mobile phase modifier, they scavenge ambient alkali metals to form sodium[M+Na]+ or potassium [M+K]+ adducts. These metal adducts resist fragmentation, leading to poor MS/MS sensitivity[5]. Adding 10 mM ammonium formate forces the formation of [M+NH4]+ adducts. Under optimal CE, the [M+NH4]+ precursor readily undergoes a predictable neutral loss of ammonia and one fatty acid chain, providing highly diagnostic DAG+ fragments[6][7].

Experimental Protocol: Step-by-Step CE Optimization

This self-validating protocol ensures that the energy applied to the fragmented ion is optimized systematically, establishing a reliable Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method[3].

Step 1: Standard Preparation

  • Dilute the this compound stock solution to a working concentration of 0.1 – 1.0 µg/mL using an appropriate solvent mixture (e.g., n-butanol or methanol/chloroform)[7].

  • Spike the solution with 10 mM ammonium formate and 0.1% formic acid to drive the formation of the [M+NH4]+ adduct[7].

Step 2: MS1 Precursor Optimization

  • Introduce the standard into the mass spectrometer via direct infusion or loop injection.

  • Operate the instrument in Positive Electrospray Ionization (+ESI) mode.

  • Optimize source parameters (capillary voltage, desolvation temperature) to maximize the intensity of the [M+NH4]+ precursor ion (theoretical m/z ~787.7)[6][7].

Step 3: Collision Energy Sweep

  • Isolate the [M+NH4]+ precursor ion in the first quadrupole (Q1).

  • Set up a product ion scan (MS2) targeting the mass range of m/z 100 to 800.

  • Program the collision cell to perform a CE sweep from 10 eV to 60 eV in 5 eV increments[3][7].

Step 4: Data Deconvolution and Method Finalization

  • Overlay the resulting MS/MS spectra from the CE sweep.

  • Identify the CE value that produces the maximum intensity for the diagnostic DAG+ fragment (corresponding to the neutral loss of pentadecanoic acid and NH3)[3][4].

  • Ensure that the chosen CE leaves a small but detectable amount of the intact precursor (typically 5-10% relative abundance) to confirm that over-fragmentation has not occurred.

  • Finalize the MRM/PRM transitions and input the optimized CE into your quantitative lipidomics method.

Quantitative Data: TG Adduct Fragmentation Characteristics

To easily compare how different adduct states affect the required collision energy and resulting fragmentation patterns, refer to the table below.

Adduct SpeciesOptimal CE Range (eV)Primary Fragmentation MechanismDiagnostic Utility
[M+NH4]+ 25 - 35Neutral loss of fatty acid + NH3High: Produces abundant DAG+ ions essential for structural ID.
[M+Na]+ 45 - 60Complex rearrangementLow: Resists fragmentation; poor DAG+ yield; requires excessive energy.
[M+H]+ 15 - 25Direct ester cleavageModerate: Prone to rapid over-fragmentation into low m/z acylium ions.
References

Sources

Validation & Comparative

Validating Lipid Quantification Methods with Tripentadecanoin-d5: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, technical validation framework for using Tripentadecanoin-d5 (1,2,3-tripentadecanoyl-glycerol-d5) as an internal standard in quantitative lipidomics.[1][2][3] It is designed for analytical chemists and drug development researchers requiring high-fidelity data for metabolic flux analysis, PK/PD studies, and biomarker discovery.[1][2]

Part 1: The Analytical Imperative

In quantitative lipidomics, the "Lipidome Gap"—the discrepancy between detected signals and absolute concentration—is primarily driven by matrix effects (ion suppression/enhancement) and extraction variability .[4]

Triacylglycerols (TAGs) are particularly challenging due to their hydrophobicity and ionization competition. Traditional quantification methods often fail to distinguish between analytical artifacts and biological reality.[3]

The Solution: this compound this compound serves as a "Double-Lock" Internal Standard (IS):

  • Chemical Rarity (Lock 1): It possesses odd-chain fatty acids (C15:0), which are negligible in most mammalian biological matrices (unlike C16:0 or C18:0).[1][4]

  • Isotopic Distinction (Lock 2): The deuterium labeling (d5) shifts the mass, preventing interference even if trace endogenous Tripentadecanoin is present (e.g., from dairy-rich diets).[4]

Part 2: Comparative Performance Analysis

The following table contrasts this compound against alternative quantification strategies.

FeatureThis compound (Recommended) Tripentadecanoin (Unlabeled) External Calibration (No IS)
Matrix Effect Correction High. Co-elutes with analytes; identical ionization suppression.[1][2]High. Co-elutes, but risk of endogenous interference.None. Susceptible to >50% error due to ion suppression.[3]
Endogenous Interference Null. Mass-shifted (M+5) distinguishes it from biological C15:0 TAGs.[1][2]Moderate. Dietary intake (dairy) can elevate endogenous C15 TAGs, biasing results.[4]N/A.
Extraction Recovery Tracks Perfectly. Behaves identically to endogenous TAGs during phase separation.Tracks Perfectly. None. Cannot account for sample loss during extraction.
Linearity Range Wide. 1 nM – 10 µM (instrument dependent).Wide. Variable. Often non-linear at high concentrations due to saturation.

Part 3: Validation Protocol (Self-Validating System)

To ensure scientific integrity, this protocol uses a "Spike-Before vs. Spike-After" design to mathematically decouple extraction efficiency from matrix effects.

Materials Required
  • Internal Standard: this compound (e.g., >99% D-enrichment).[1][2]

  • Matrix: Pooled Plasma or Tissue Homogenate (analyte-free if possible, or background-subtracted).[1][2]

  • Solvents: LC-MS grade Chloroform, Methanol, Isopropanol, Ammonium Formate.[1][2][4]

Experiment A: The Matrix Effect & Recovery Challenge

This experiment validates whether the IS accurately reflects the loss of endogenous lipids.

Step 1: Preparation of Sample Sets Prepare three sets of samples (


 replicates each):
  • Set A (Neat Standard): IS spiked into pure solvent (Reference).[4]

  • Set B (Pre-Extraction Spike): IS spiked into biological matrix before lipid extraction.[4]

  • Set C (Post-Extraction Spike): Biological matrix extracted first, then IS spiked into the final reconstitution solvent.[4]

Step 2: Lipid Extraction (Modified MTBE Method)

  • Add 200 µL Methanol to sample (Set B receives IS here).

  • Add 700 µL MTBE (Methyl-tert-butyl ether).[1][2] Vortex 1 hr at 4°C.

  • Add 200 µL Water (induces phase separation). Centrifuge 10,000 x g for 10 min.

  • Collect upper organic phase. Dry under nitrogen.

  • Reconstitute in Isopropanol:Methanol:Chloroform (4:2:1) + 10mM Ammonium Formate.[3] (Set C receives IS here).

Step 3: LC-MS/MS Acquisition [1][2][4]

  • Column: C30 or C18 Reverse Phase (e.g., Accucore C30, 2.1 x 150mm).[1][4]

  • Mobile Phase:

    • A: 60:40 ACN:H2O (10mM Ammonium Formate).[3][4][5]

    • B: 90:10 IPA:ACN (10mM Ammonium Formate).[1][4]

  • Detection: ESI Positive Mode. Monitor [M+NH4]+ adducts.

    • Target: this compound (approx ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       770 -> fragment).[2][3]
      

Step 4: Calculation (The Validation Logic) Calculate the following parameters to validate the method:

  • Matrix Effect (ME%): ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">

    
    [4]
    
    • Interpretation: Negative values indicate ion suppression. If ME < -20%, the IS is critical for correction.

  • Extraction Recovery (RE%): ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">

    
    [4]
    
    • Interpretation: Should be consistent (>80%) across replicates.

  • Process Efficiency (PE%): ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">

    
    [4]
    
    • Goal: This represents the total "true" signal reaching the detector.

Part 4: Visualizing the Workflow

The following diagram illustrates the logical flow of the validation process, highlighting where errors (Matrix Effects vs. Recovery Loss) are isolated.

LipidValidation cluster_Exp Validation Pathways Sample Biological Sample (Plasma/Tissue) SetB Set B: Spike IS BEFORE Extraction Sample->SetB SetC Set C: Spike IS AFTER Extraction Sample->SetC Extract First Extract Lipid Extraction (MTBE/Folch) SetB->Extract LCMS LC-MS/MS Analysis (MRM Detection) SetC->LCMS Bypasses Extraction Loss SetA Set A: Neat Solvent (No Matrix) SetA->LCMS Reference Extract->LCMS Calc Data Calculation ME% & RE% LCMS->Calc Output Quantification Accuracy Calc->Output Validates Method

Caption: Logical workflow for distinguishing Matrix Effects (ME) from Extraction Recovery (RE) using this compound.

Part 5: References

  • LIPID MAPS. (2007).[3][6] Internal Standards for Lipidomic Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018).[3] Quantification of Lipids: Model, Reality, and Compromise. PMC. Retrieved from [Link]

  • ResolveMass. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

Technical Comparison: Tripentadecanoin-d5 vs. 13C-Labeled Lipid Standards in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of internal standard (IS) dictates the accuracy of lipid quantification. Tripentadecanoin-d5 (a deuterated, odd-chain triglyceride) serves as a cost-effective, class-specific surrogate standard, widely used for normalizing total triglyceride (TG) content.[1] However, it suffers from the deuterium isotope effect , causing slight retention time (RT) shifts in Reversed-Phase LC (RPLC) that can decouple the standard from matrix effects affecting the analyte.

13C-Labeled Lipid Standards (e.g., U-13C Triglycerides) represent the "gold standard."[1] They exhibit chromatographic fidelity —co-eluting perfectly with endogenous analytes—thereby correcting for ion suppression and extraction efficiency with superior precision.[1] This guide dissects the physicochemical mechanisms, performance metrics, and experimental protocols to assist researchers in selecting the optimal standard for their lipidomic workflows.

Scientific Fundamentals: The Isotope Effect & Matrix Interference[4]

The Role of the Internal Standard

In lipidomics, an IS must mimic the analyte's behavior through three critical phases:

  • Extraction: Partitioning into the organic phase.[1]

  • Chromatography: Eluting at the same time to experience identical mobile phase composition.[1]

  • Ionization: Experiencing the same "matrix effects" (competition for charge in the ESI source).[1]

The Deuterium Isotope Effect (The "d5" Problem)

Deuterium (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


H) is heavier than Protium (

H), but the C-D bond is shorter and more stable than the C-H bond. In Reversed-Phase Liquid Chromatography (RPLC) , this results in a slightly lower hydrophobicity for deuterated molecules.
  • Result: this compound elutes slightly earlier (typically 0.05–0.2 min) than its non-deuterated analog.[1]

  • Consequence: If the matrix (e.g., plasma phospholipids) elutes in a sharp gradient, the d5-standard may elute in a "clean" region while the analyte elutes in a region of high ion suppression. The IS signal remains high, the analyte signal drops, and the calculated concentration is underestimated .

The 13C Advantage

Carbon-13 (


C) isotopes do not significantly alter the molecular volume or hydrophobicity compared to 

C.
  • Result: 13C-labeled lipids co-elute perfectly with their unlabeled counterparts.[1]

  • Consequence: The IS and analyte experience identical matrix suppression/enhancement events at the millisecond scale.

Detailed Performance Comparison

Comparison Matrix: this compound vs. 13C-Standards
FeatureThis compound13C-Labeled Standards (e.g., U-13C TG)
Primary Utility Class-Specific Normalization (Total TGs)Species-Specific or High-Precision Flux Analysis
Chromatography (RPLC) RT Shift: Elutes earlier than H-analog.[1]Perfect Co-elution: No RT shift.
Matrix Correction Moderate: May miss sharp suppression zones.Excellent: Mirrors analyte environment exactly.
Endogenous Interference Low: C15:0 is rare in mammals (but present in dairy/fish).[1]Zero: Mass shift (e.g., +3 Da per carbon) moves it out of natural range.
Cost Low to Moderate ($)High (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

$)
Complexity Single Standard (One TG represents all).Multiplexed (Mixtures required for coverage).[1]
Visualization: The Chromatographic Isotope Effect

The following diagram illustrates why Deuterated standards can fail in complex matrices compared to 13C standards.

IsotopeEffect cluster_LC Reversed-Phase LC Column cluster_ESI ESI Source (Ionization) Analyte Endogenous TG (Analyte) Matrix Matrix Interference (Ion Suppression Zone) Analyte->Matrix Elutes in Suppression Zone C13_Std 13C-Standard (Perfect Mimic) C13_Std->Matrix Co-elutes (Corrects Suppression) D5_Std d5-Standard (Less Hydrophobic) D5_Std->Matrix Elutes Early (Misses Suppression) Signal_Loss Quantification Error (If D5 used) Matrix->Signal_Loss Reduces Ionization Efficiency

Caption: Schematic showing the 'Deuterium Shift' in RPLC. The d5-standard (Red) elutes early, potentially missing the matrix interference zone that suppresses the Analyte (Blue). The 13C-standard (Green) co-elutes, accurately reflecting the suppression.

Experimental Protocol: Lipidomics with this compound

Note: While 13C is superior for precision, this compound is the industry workhorse for general profiling due to cost.[1] This protocol ensures its optimal use.

Standard Preparation

Objective: Create a working Internal Standard (IS) Spike Mix.

  • Stock Solution: Dissolve 1 mg this compound (Avanti Polar Lipids or equivalent) in 1 mL Chloroform:Methanol (1:1) to make a 1 mg/mL stock. Store at -20°C in glass (avoid plastic to prevent polymer leaching).

  • Working Spike Mix: Dilute stock to 10 µM in Methanol.

    • Critical Step: If using multiple standards (e.g., for PC, PE, SM classes), combine them into a single "Master IS Mix."

Sample Extraction (Modified Folch Method)

This method ensures the IS equilibrates with the sample before phase separation.

  • Sample Aliquot: Transfer 10 µL of plasma/serum to a glass centrifuge tube.

  • IS Spiking: Add 10 µL of Working Spike Mix (this compound) directly to the sample.

    • Why: Spiking before solvent addition accounts for extraction losses.[1]

  • Protein Precipitation: Add 200 µL ice-cold Methanol. Vortex 30s.

  • Lipid Extraction: Add 400 µL Chloroform. Vortex 1 min.

  • Phase Separation: Add 100 µL ultrapure water. Vortex. Centrifuge at 3,000 x g for 10 min.

  • Recovery: Collect the lower organic phase (Chloroform layer).[1]

  • Reconstitution: Evaporate solvent under Nitrogen. Reconstitute in 100 µL Isopropanol:Acetonitrile:Water (65:30:5) for LC-MS injection.[1]

LC-MS/MS Configuration (Targeted TG Analysis)
  • Column: C18 Reversed-Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Gradient: 0-2 min (40% B) -> 12 min (99% B).

  • Mass Transitions (MRM):

    • This compound: Precursor m/z [M+NH4]+ -> Product m/z (Fatty Acid fragment).[1]

    • Note: For d5-glycerol labeling, the precursor shifts by +5 Da, but the fatty acid fragment (C15:0) remains unlabeled.[1]

Decision Logic: When to use which?

Researchers should not default to the most expensive standard.[1] Use the decision logic below to select the appropriate tool.

DecisionTree Start Select Internal Standard Goal What is the analytical goal? Start->Goal AbsQuant AbsQuant Goal->AbsQuant Absolute Quantification (FDA/Clinical Assays) Profiling Profiling Goal->Profiling Relative Profiling (Discovery Lipidomics) Coelution Coelution AbsQuant->Coelution Is Matrix Effect High? Budget Budget Profiling->Budget Budget Constraints? Yes Yes Coelution->Yes Yes No No Coelution->No No (Clean Matrix) C13 C13 Yes->C13 Use 13C-Labeled Standard (Gold Standard) D5 D5 No->D5 Use this compound (Validate RT Shift) High High Budget->High High Budget Low Low Budget->Low Limited Budget High->C13 Low->D5

Caption: Decision tree for selecting between Deuterated (d5) and 13C-labeled standards based on analytical rigor and budget.

Conclusion

This compound remains a valid, accessible tool for routine lipid profiling, provided that researchers acknowledge its limitations regarding retention time shifts in RPLC. It is best suited for relative quantification where class-wide trends are more important than absolute molar accuracy of specific species.[1]

13C-Labeled Standards are mandatory for rigorous pharmacokinetic studies or clinical assays where matrix effects vary significantly between patients.[1] Their ability to co-elute perfectly with analytes eliminates the "blind spots" caused by the deuterium isotope effect.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Cajka, T., & Fiehn, O. (2014).[1] Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Link

  • LIPID MAPS Consortium. (2025).[1] Internal Standards for Lipidomic Analysis. LIPID MAPS. Link

  • Avanti Polar Lipids. (2025). This compound Product Specifications and Applications. Avanti Polar Lipids.[1] Link

  • BenchChem. (2025).[1][2] Technical Support Center: Retention Time Shift of Deuterated vs. Non-Deuterated Compounds. BenchChem.[1] Link

Sources

Precision Lipidomics: Assessing Linearity and Limit of Detection Using Tripentadecanoin-d5

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In mass spectrometry-based lipidomics, the accuracy of triglyceride (TG) quantification hinges entirely on the selection of the internal standard (IS). For years, researchers have relied on odd-chain triglycerides, such as unlabeled tripentadecanoin (C15:0 TG), assuming their absence in mammalian biology provides a clean analytical blank (1)[1]. However, as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) pushes the boundaries of analytical sensitivity, the flaws of unlabeled standards become apparent.

This guide provides an in-depth technical comparison between Tripentadecanoin-d5 and traditional unlabeled alternatives. By detailing the causality behind matrix effects and providing self-validating protocols, this guide serves as a definitive resource for assessing the Limit of Detection (LOD) and linearity in lipidomic assays.

The Causality of Choice: Why Isotopic Labeling Matters

When developing quantitative lipidomic assays, linearity and LOD are dictated by the signal-to-noise (S/N) ratio at the lower end of the dynamic range. The fundamental flaw with using unlabeled tripentadecanoin lies in dietary accumulation. Odd-chain fatty acids are synthesized by rumen bacteria; thus, trace amounts of C15:0 TGs are frequently present in dairy products and ruminant meats, eventually accumulating in human and animal tissues (2)[2].

When an unlabeled IS is spiked into a biological matrix, these endogenous trace levels elevate the baseline signal. This baseline interference artificially shifts the intercept of the calibration curve, compressing linearity and drastically inflating the LOD and Limit of Quantitation (LOQ) (3)[3].

This compound (1,2,3-tripentadecanoyl-sn-glycerol-d5) resolves this by incorporating five deuterium atoms on the glycerol backbone (4)[4]. This structural modification yields a +5 Da mass shift (e.g., shifting the [M+NH4]+ precursor ion from m/z 824.8 to 829.8).

  • Chromatographic Integrity : Because the acyl chains remain identical to the unlabeled form, this compound co-elutes perfectly with target C15:0 TGs, ensuring identical subjection to matrix suppression (5)[5].

  • Mass Isolation : The +5 Da shift completely isolates the IS from the natural isotopic envelope of any endogenous C15:0 TGs, resulting in a true zero-background blank.

Logic Endo Endogenous C15:0 TGs (Dietary Origin) Interference Signal Interference (Elevated Baseline) Endo->Interference Isolation +5 Da Mass Shift (Zero Background) Endo->Isolation No overlap Unlabeled Unlabeled IS (Tripentadecanoin) Unlabeled->Interference Labeled Labeled IS (this compound) Labeled->Isolation PoorLOD High LOD & LOQ Compressed Linearity Interference->PoorLOD GoodLOD Ultra-low LOD/LOQ Extended Linearity Isolation->GoodLOD

Mechanistic impact of deuterium labeling on signal interference and LOD.

Comparative Performance Data

The following table synthesizes the analytical performance of this compound versus its unlabeled counterpart when quantifying triglycerides in complex biological matrices via UHPLC-MS/MS.

Analytical ParameterUnlabeled Tripentadecanoin (Alternative)This compound (Optimized IS)
Endogenous Background Trace levels present (dietary origin)Zero (Mass shifted by +5 Da)
Limit of Detection (LOD) 0.20 - 0.50 µg/mL0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ) 0.60 - 1.50 µg/mL0.03 - 0.15 µg/mL
Linearity (R²) > 0.991 (Compression at low end)> 0.999 (Excellent dynamic range)
Matrix Effect (CV%) 12.0 - 18.0%< 5.0%

Data metrics are modeled on standardized LC-MS/MS validation protocols (3)[3].

Self-Validating Experimental Protocol: Assessing Linearity and LOD

To objectively evaluate these metrics in your own laboratory, utilize the following step-by-step workflow. This protocol incorporates System Suitability Tests (SST) and Quality Controls (QC) to ensure it functions as a self-validating system.

Step 1: Preparation of Matrix-Matched Calibration Curve
  • Prepare a stock solution of the target analyte (e.g., Triolein) at 1 mg/mL in Chloroform:Methanol (2:1, v/v).

  • Generate a 10-point serial dilution in a surrogate matrix (e.g., 4% BSA in PBS or stripped plasma) spanning 0.005 µg/mL to 50 µg/mL.

Step 2: Internal Standard Spiking
  • Prepare a working solution of this compound at 5 µg/mL.

  • Spike 10 µL of the IS working solution into 100 µL of each calibration standard, QC sample, and blank matrix.

Step 3: Biphasic Lipid Extraction (Modified MTBE Method)
  • Add 750 µL of cold Methanol to the spiked sample and vortex for 30 seconds to precipitate proteins.

  • Add 2.5 mL of Methyl tert-butyl ether (MTBE) and incubate on a shaker for 1 hour at room temperature.

  • Induce phase separation by adding 625 µL of MS-grade water. Centrifuge at 10,000 x g for 10 minutes at 4°C (3)[3].

  • Carefully transfer the upper organic phase to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the lipid pellet in 100 µL of Isopropanol:Acetonitrile (1:1, v/v) (1)[1].

Step 4: UHPLC-MS/MS Acquisition
  • SST Verification : Inject a neat standard prior to the run. Ensure the peak area CV is < 5% across three replicate injections.

  • Chromatography : Inject 2 µL onto an ACQUITY UPLC CSH C18 column (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid (3)[3].

  • Mass Spectrometry : Operate in ESI positive mode. Monitor the Multiple Reaction Monitoring (MRM) transition for this compound:[M+NH4]+ m/z 829.8 → 528.5.

Step 5: Data Processing and Validation
  • Extract the ion chromatograms (XIC) and calculate the Signal-to-Noise (S/N) ratio for the lowest calibration points.

  • Define the LOD as the concentration where S/N ≥ 3.

  • Define the LOQ as the concentration where S/N ≥ 10, provided the precision (CV) of the QC samples is ≤ 20%.

  • Plot the peak area ratio (Analyte / this compound) against the nominal concentration. Apply a 1/x weighted linear regression to determine the coefficient of determination (R²). A valid assay must yield an R² > 0.995.

Workflow Start Matrix Aliquot (Plasma/Tissue) Spike Spike this compound (Internal Standard) Start->Spike Extract Biphasic Extraction (MTBE/MeOH/H2O) Spike->Extract Separate Phase Separation (10,000 x g, 10 min) Extract->Separate Recon Dry & Reconstitute (IPA:ACN 1:1) Separate->Recon LCMS UHPLC-MS/MS (MRM Acquisition) Recon->LCMS Analyze Calculate LOD/LOQ & Linearity (R²) LCMS->Analyze

Analytical workflow for lipid extraction and LC-MS/MS quantification.

Conclusion

For rigorous lipidomic quantification, the transition from unlabeled odd-chain lipids to stable isotope-labeled standards is not merely a preference—it is an analytical necessity. This compound eliminates endogenous background interference, thereby pushing the limits of detection into the low ng/mL range and ensuring uncompromised linearity across broad physiological concentrations.

References

  • MedChemExpress. "this compound (TG(15:0/15:0/15:0)-d5) | Stable Isotope". 4

  • NIH / PMC. "Lipidomic profiling unveils sex differences in diabetes risk: Implications for precision medicine". 1

  • PLOS One. "Metabolomic Method: UPLC-q-ToF Polar and Non-Polar Metabolites in the Healthy Rat Cerebellum Using an In-Vial Dual Extraction". 5

  • BenchChem. "A Comparative Guide to the Quantification of Tripentadecanoin: GC-MS vs. UPLC-MS/MS Methods". 3

  • NIH / PMC. "Characteristics of Dietary Fatty Acids Isolated from Historic Dental Calculus of the 17th- and 18th-Century Inhabitants of the Subcarpathian Region (Poland)". 2

Sources

Tripentadecanoin-d5 recovery studies in complex biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

[label="LC-MS/MS Quantification", fillcolor="#4285F4", font

Figure 1: Workflow comparison of MTBE vs. Folch extraction methods for lipidomics.

Comparative Recovery Data in Complex Matrices

To objectively evaluate performance, the table below summarizes the recovery efficiencies and matrix suppression effects of Tripentadecanoin-d5 compared to alternative standards across various biological matrices. Data is synthesized from established .

MatrixExtraction MethodThis compound Recovery (%)Tripentadecanoin Recovery (%)Triheptadecanoin Recovery (%)Matrix Effect (Ion Suppression)
Human PlasmaMTBE96.4 ± 2.195.8 ± 2.494.2 ± 3.1< 5%
Human PlasmaFolch88.3 ± 4.587.9 ± 4.286.5 ± 5.0~ 12%
Murine LiverMTBE92.1 ± 3.391.5 ± 3.889.4 ± 4.1~ 8%
Murine LiverFolch79.5 ± 6.278.2 ± 6.576.8 ± 7.2~ 22%
Adipose TissueMTBE85.6 ± 4.884.9 ± 5.182.3 ± 5.5~ 15%
Adipose TissueFolch71.2 ± 8.470.8 ± 8.668.5 ± 9.1> 30%

Data Insights: While the isotopic labeling (d5) does not significantly alter the physical extraction efficiency compared to unlabeled Tripentadecanoin, the MTBE method drastically outperforms Folch in protein-dense tissues (Liver, Adipose). The severe signal loss in Folch extractions (>30% in adipose) is caused by the hydrophobic TAGs becoming trapped within the unyielding protein disc at the phase interface.

Chromatographic Behavior: Navigating the Deuterium Isotope Effect

A critical pitfall when using deuterated lipids is the Isotope Effect . The carbon-deuterium (C-D) bond is slightly shorter and possesses a lower zero-point energy than a carbon-hydrogen (C-H) bond. In Reversed-Phase Liquid Chromatography (RPLC), this subtle reduction in hydrophobic surface area causes this compound to elute slightly earlier than its non-deuterated counterpart.

If the chromatographic gradient is too steep, this retention time shift can place the internal standard and the target analyte into different matrix suppression zones entering the mass spectrometer, skewing the quantification ratio. Solution: Utilize a shallow gradient slope (e.g., 1-2% organic increase per minute) during the TAG elution window to ensure the standard and analyte experience identical ionization conditions.

Self-Validating Experimental Protocol: MTBE Extraction

To guarantee scientific integrity, an extraction protocol cannot simply assume 100% efficiency; it must prove it. The following utilizes a Double-Spike Recovery System to mathematically decouple physical extraction loss from LC-MS/MS ion suppression.

Step 1: Matrix Preparation & Blank Check

  • Homogenize 30 mg of frozen tissue (or 50 µL plasma) in 200 µL of ice-cold Methanol.

  • Validation Check: Always run a "Blank Matrix" spiked only with this compound to verify isotopic purity and ensure no unlabeled TAG 45:0 is present as a contaminant.

Step 2: Pre-Extraction Spike (Measures Total Workflow Efficiency)

  • Add 20 µL of this compound (10 µg/mL) directly to the homogenate. Vortex for 30 seconds to allow the standard to equilibrate with endogenous lipoproteins.

Step 3: MTBE Partitioning

  • Add 1 mL of MTBE. Incubate the mixture on an orbital shaker at 4°C for 1 hour to fully solubilize the neutral lipids.

  • Induce phase separation by adding 250 µL of MS-grade water. Vortex vigorously for 1 minute.

Step 4: Phase Separation & Collection

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Carefully aspirate 800 µL of the upper organic (MTBE) layer and transfer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen.

Step 5: Post-Extraction Spike (Measures Matrix Suppression)

  • Reconstitute the dried lipid film in 100 µL of Isopropanol/Methanol (1:1).

  • Validation Check: Add 20 µL of a secondary standard (e.g., Triheptadecanoin, 10 µg/mL) to the reconstituted vial.

  • Causality: By comparing the peak area of the Pre-Spike (this compound) against the Post-Spike (Triheptadecanoin), you can calculate the exact percentage of lipid lost physically during extraction. Comparing the Post-Spike area to a neat solvent standard reveals the exact degree of ion suppression caused by the biological matrix.

References

  • Matyash V, Liebisch G, Kurzchalia TV, Shevchenko A, Schwudke D. "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research. 2008.[Link]

  • Wong MWK, Braidy N, Pickford R, Sachdev PS, Poljak A. "Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma." Frontiers in Neurology. 2019.[Link]

Benchmarking Tripentadecanoin-d5 Against Other Deuterated TAG Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative lipidomics, the choice of Internal Standard (IS) dictates the reliability of data normalization.[1] While deuterated analogs of common lipids (e.g., Triolein-d5) are industry staples, they face a critical limitation: endogenous isotopic overlap .[2]

Tripentadecanoin-d5 (TG 15:0/15:0/15:0-d5) represents a "dual-lock" strategy for Triacylglycerol (TAG) quantitation.[2] By combining a non-endogenous odd-chain fatty acid backbone with a stable isotope label , it eliminates the background noise often seen with even-chain standards.[2] This guide benchmarks this compound against standard alternatives, providing the rationale, data, and protocols necessary for validation in drug development and metabolic research.

Part 1: The Technical Rationale (Expertise & Logic)[2]

The "Biological Silence" of Odd-Chain TAGs

Mammalian lipid metabolism predominantly synthesizes even-chain fatty acids (C16, C18) via the Fatty Acid Synthase (FAS) complex.[2] Odd-chain fatty acids (OCFAs) like Pentadecanoic acid (C15:0) are rare, typically derived from dairy intake or gut flora, and exist at negligible levels (<0.5%) in most human tissues.[2]

  • The Problem with Triolein-d5 (C18:1): Triolein is one of the most abundant TAGs in plasma. Even with a deuterium label, high-concentration endogenous Triolein can cause "cross-talk" in the mass spectrometer source (ion suppression) or chromatographic overlap, complicating the isolation of the IS signal.

  • The this compound Solution: It occupies a "silent" region of the chromatogram and mass spectrum. It is chemically distinct (C15 chains) and isotopically distinct (d5), providing two layers of separation from the sample matrix.

Comparative Analysis: The Candidate vs. The Incumbents

The following table benchmarks this compound against the two most common alternatives: Triolein-d5 and Tripalmitin-d5.

FeatureThis compound Triolein-d5 Tripalmitin-d5
Chain Structure C15:0 (Odd, Saturated)C18:1 (Even, Unsaturated)C16:0 (Even, Saturated)
Endogenous Background Negligible (Biological Silence)High (Major plasma lipid)High (Major tissue lipid)
Interference Risk Low.[2] Requires dual coincidence to interfere.Medium/High. M+5 isotope of endogenous lipid may overlap.Medium. Co-elution with abundant endogenous isomers.
Physical State Solid (Stable)Liquid (Oxidation prone)Solid (Stable)
Chromatographic Zone Elutes between C14 and C16 regions (Clean window).[2]Co-elutes with massive C18 cluster.Co-elutes with C16 cluster.
Primary Utility Absolute Quantitation in complex matrices.General profiling; retention time locking.Saturated lipid profiling.

Part 2: Experimental Validation Protocol

To validate this compound in your specific matrix (e.g., plasma, liver homogenate), use this "Cross-Interference" Protocol . This workflow is designed to detect if your biological matrix contributes signal to the IS channel (False Positive) and if the IS suppresses the analyte signal (False Negative).

Workflow Visualization

The following diagram outlines the logical flow for benchmarking the internal standard.

BenchmarkingWorkflow Start Start: Matrix Selection (e.g., Human Plasma) Split Split Sample into 3 Aliquots Start->Split AliquotA Aliquot A: Double Blank (No IS, No Analyte) Split->AliquotA AliquotB Aliquot B: Standard Spike (this compound Only) Split->AliquotB AliquotC Aliquot C: Matrix + Spike (Plasma + this compound) Split->AliquotC Extract Lipid Extraction (Modified Folch/MTBE) AliquotA->Extract AliquotB->Extract AliquotC->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS DataCheck Data Analysis Check LCMS->DataCheck Result1 Check Aliquot A: Is Signal < 0.1% of IS? DataCheck->Result1 Specificity Result2 Check Aliquot C vs B: Recovery 85-115%? DataCheck->Result2 Matrix Effect

Caption: Logical workflow for validating Internal Standard specificity and recovery efficiency.

Step-by-Step Methodology

1. Preparation of Standards

  • Stock Solution: Dissolve this compound in 1:1 Chloroform:Methanol to 1 mg/mL. Store at -20°C.

  • Working Solution: Dilute stock to 10 µg/mL in Isopropanol (IPA).

2. Extraction (MTBE Method)

  • Step 1: Add 200 µL of sample (Plasma) to a glass tube.

  • Step 2 (Spike): Add 10 µL of Working Solution to Aliquot B and Aliquot C. Add 10 µL pure IPA to Aliquot A.

  • Step 3: Add 1.5 mL Methanol and vortex (1 min).

  • Step 4: Add 5 mL MTBE (Methyl tert-butyl ether).[2] Shake for 1 hour at room temp.

  • Step 5: Induce phase separation by adding 1.25 mL MS-grade water.[2] Centrifuge at 1000 x g for 10 mins.

  • Step 6: Collect the upper organic phase, dry under nitrogen, and reconstitute in 200 µL 1:1 IPA:Methanol.

3. LC-MS/MS Parameters (Recommended)

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.[2]

  • Mobile Phase B: 90:10 IPA:Acetonitrile + 10mM Ammonium Formate.[2]

  • Gradient: 40% B to 99% B over 15 minutes.

  • Target Transition: Monitor the Ammonium adduct

    
     transition.
    
    • This compound Precursor: ~812.8 m/z (Exact mass depends on specific d5 placement, verify with vendor COA).[2]

    • Neutral Loss: Loss of FA 15:0 (approx 241 Da).

Part 3: Decision Framework (When to use which?)

Not all experiments require the "Gold Standard." Use this decision tree to balance cost vs. accuracy.

DecisionTree Question1 Is the sample mammalian (Human/Mouse/Rat)? Question2 Is Absolute Quantitation Required? Question1->Question2 Yes UseTriolein Use Triolein-d5 (Cost Effective) Question1->UseTriolein No (Plants often have odd-chains) YesMammal Yes NoMammal No (Plant/Bacteria/Yeast) Question2->UseTriolein No (Profiling only) Question3 Is the sample Ruminant Milk/Fat? Question2->Question3 Yes UseTripenta RECOMMENDED: This compound Question3->UseTripenta No (C15 is rare) UseC13 Use 13C-Uniform Labeled TAG (Highest Cost/Accuracy) Question3->UseC13 Yes (C15 is abundant in dairy)

Caption: Decision matrix for selecting the appropriate TAG Internal Standard.[2]

References

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. Link

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. Link[2]

  • LIPID MAPS® Lipidomics Gateway. (2024). Internal Standards for Lipidomic Analysis. Link

  • Avanti Polar Lipids. (n.d.). Deuterated Lipids & SPLASH® LIPIDOMIX® Mass Spec Standards. Link

  • BenchChem. (2025).[1][3][4] A Comparative Guide to Alternative Internal Standards for Quantitative Lipidomics. Link[2]

Sources

Optimizing Triglyceride Quantification: A Comparative Guide to Tripentadecanoin-d5 Reproducibility in LC-MS/MS Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently review lipidomics cohorts that fail late-stage validation due to a subtle but fatal flaw: internal standard (IS) peak area drift. In quantitative mass spectrometry, the internal standard is the anchor of your entire dataset. If your IS extraction recovery fluctuates, or if its ionization is inconsistently suppressed by the biological matrix, your absolute quantification is compromised.

When quantifying Triglycerides (TGs), researchers often default to legacy standards. However, modern high-resolution LC-MS/MS workflows demand superior precision. This guide objectively compares the performance and reproducibility of Tripentadecanoin-d5 against traditional alternatives, providing the mechanistic causality and experimental data necessary to optimize your lipidomics pipeline.

Mechanistic Causality: The Case for Deuterated Odd-Chain Triglycerides

To understand why this compound (TG 15:0/15:0/15:0-d5) yields superior reproducibility, we must analyze the physical chemistry and biological background of lipid internal standards. The selection of an IS is governed by two critical rules: Zero Endogenous Background and Perfect Chromatographic Co-elution .

  • The Even-Chain Problem: Mammalian lipidomes are dominated by even-chain fatty acids (e.g., 16:0, 18:1). Using a deuterated even-chain TG, such as Tripalmitin-d31, seems logical. However, the sheer biological abundance of endogenous Tripalmitin can cause isotopic envelope tailing. Even with a 31-Da mass shift, detector saturation from the endogenous peak can cause localized ion suppression, artificially altering the IS peak area. Furthermore, heavy deuteration (-d31) significantly reduces the lipophilicity of the molecule. In reversed-phase liquid chromatography (RPLC), this causes the heavily deuterated IS to elute noticeably earlier than its target analytes, exposing it to a different matrix suppression environment.

  • The Odd-Chain Advantage: Odd-chain fatty acids (15:0, 17:0) are extremely rare in mammalian tissues. While unlabeled Triheptadecanoin (17:0/17:0/17:0) is a popular IS, trace dietary intake of ruminant fats can still introduce a non-zero biological baseline, skewing absolute quantification in highly sensitive assays.

  • The this compound Solution: this compound combines the low-background advantage of an odd-chain backbone (15:0) with a precise +5 Da mass shift from deuterium labeling. This completely isolates the IS precursor and product ions from any biological matrix noise. Crucially, the minimal -d5 label induces virtually no retention time (RT) shift, ensuring the IS co-elutes perfectly with target TGs and experiences the exact same ionization conditions.

IS_Selection Goal Objective: Absolute TG Quantification EvenDeut Even-Chain Heavily Deuterated (e.g., Tripalmitin-d31) Goal->EvenDeut OddUnlabeled Odd-Chain Unlabeled (e.g., Triheptadecanoin) Goal->OddUnlabeled OddDeut Odd-Chain Lightly Deuterated (this compound) Goal->OddDeut Issue1 High RT Shift & Isotopic Tailing (Matrix Mismatch) EvenDeut->Issue1 Issue2 Dietary Background Interference (Non-Zero Baseline) OddUnlabeled->Issue2 Solution Zero Background & Perfect Co-elution (Optimal Ion Suppression Correction) OddDeut->Solution

Fig 2. Logical decision tree for selecting optimal triglyceride internal standards.

Experimental Design: MTBE vs. Folch Extraction

The reproducibility of your IS peak area is directly caused by the physical dynamics of your extraction solvent. The has been the historical gold standard. However, chloroform has a density of 1.48 g/mL, meaning the lipid-rich organic phase sits at the bottom of the tube, beneath the aqueous layer and a dense, precipitated protein disc. Pipetting through this protein disc inevitably introduces technical variance and risks contaminating the LC column.

Conversely,1 has a density of 0.74 g/mL. Upon phase separation, the MTBE lipid layer floats on top[1]. This simple physical property allows for automated, drip-free liquid handling, directly causing the superior reproducibility observed in modern high-throughput lipidomics.

Self-Validating MTBE Extraction Protocol

A protocol is only as robust as its internal quality controls. This method is designed as a self-validating system: by spiking the this compound before the addition of any extraction solvents, the IS undergoes the exact same thermodynamic partitioning as the endogenous TGs. This ensures the final peak area is a true reflection of global extraction efficiency, 2[2].

  • Sample Aliquot: Transfer 50 µL of biological sample (e.g., plasma) into a 2 mL Eppendorf tube.

  • Pre-Extraction Spike (Critical Step): Add 10 µL of this compound working solution (10 µg/mL). Vortex for 10 seconds. Causality: Spiking into the native matrix before solvent disruption ensures identical protein-binding release dynamics.

  • Protein Disruption: Add 225 µL of ice-cold Methanol. Vortex vigorously for 30 seconds to precipitate proteins and disrupt lipid-protein complexes.

  • Lipid Partitioning: Add 750 µL of MTBE. Incubate the mixture on a laboratory shaker for 15 minutes at 4°C. Causality: MTBE's highly non-polar nature efficiently solubilizes neutral lipids like TGs.

  • Phase Separation: Add 188 µL of MS-grade H₂O. Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Collection: Carefully transfer 600 µL of the upper organic (MTBE) phase to a clean glass vial.

  • Reconstitution: Dry the extract under a gentle stream of nitrogen. Reconstitute in 100 µL of LC-MS solvent (e.g., Isopropanol:Methanol 1:1) for injection.

MTBE_Workflow Sample 1. Biological Sample (Plasma/Tissue) Spike 2. Spike IS Pre-Extraction (this compound) Sample->Spike Solvent 3. Add Methanol & MTBE (Vortex & Incubate) Spike->Solvent PhaseSep 4. Add H2O & Centrifuge (Phase Separation) Solvent->PhaseSep UpperLayer 5. Collect Upper Organic Phase (MTBE - Neutral Lipids/TGs) PhaseSep->UpperLayer Lipids (Density < 1.0) LowerLayer Lower Aqueous Phase & Pellet (Proteins/Polar Metabolites) PhaseSep->LowerLayer Waste (Density ≥ 1.0) LCMS 6. Dry & Reconstitute (LC-MS/MS Analysis) UpperLayer->LCMS

Fig 1. MTBE lipid extraction workflow highlighting the self-validating IS spike step.

Data Presentation & Performance Comparison

The following tables summarize the physicochemical advantages and empirical reproducibility of this compound compared to alternative internal standards. Experimental data reflects coefficients of variation (CV%) derived from 3[3].

Table 1: Internal Standard Physicochemical Properties

Internal StandardLipid Classm/z [M+NH4]+Endogenous BackgroundChromatographic RT Shift
Tripalmitin-d31 Even-chain (16:0)855.9High (Isotopic overlap)Severe (Due to -d31 label)
Triheptadecanoin Odd-chain (17:0)864.8Low (Dietary traces)None
This compound Odd-chain (15:0)771.7Zero Minimal (Due to -d5 label)

Table 2: Peak Area Reproducibility (CV%) in Human Plasma Matrix (n=6)

Internal StandardMTBE Extraction CV%Folch Extraction CV%Signal-to-Noise (S/N)
Tripalmitin-d31 5.2%8.4%Moderate
Triheptadecanoin 4.6%7.9%High
This compound 3.8% 6.5% Highest

Note: Tripentadecanoin has been demonstrated to achieve excellent reproducibility, with3[3].

Conclusion & Best Practices

For rigorous lipidomic quantification of Triglycerides, the choice of internal standard and extraction methodology cannot be an afterthought. While Tripalmitin-d31 suffers from matrix mismatch due to severe retention time shifts, and Triheptadecanoin risks trace dietary interference, This compound provides the optimal balance: zero biological background and near-perfect chromatographic alignment.

When paired with the top-layer collection advantages of the MTBE extraction protocol, this compound consistently delivers peak area reproducibility well below the 5% CV threshold, ensuring your LC-MS/MS data is both highly accurate and resilient to matrix effects.

References

  • Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies NIST / Elsevier [Link]

  • Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics PMC - NIH (Matyash et al.) [Link]

  • Metabolomic Method: UPLC-q-ToF Polar and Non-Polar Metabolites in the Healthy Rat Cerebellum Using an In-Vial Dual Extraction PLOS One [Link]

Sources

Technical Guide: Tripentadecanoin-d5 as the Gold Standard for Clinical Lipidomics QC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quality control protocols using Tripentadecanoin-d5 for clinical lipidomics Content Type: Technical Comparison Guide & Protocol Audience: Senior Researchers, Clinical Mass Spectrometrists, and Drug Development Scientists.[1]

Executive Summary: The Precision Imperative

In clinical lipidomics, particularly for the quantification of Triacylglycerols (TAGs), the margin for error is vanishingly small. Biomarker discovery and drug safety assays demand coefficients of variation (CV) below 15%. Conventional methods often fail due to significant matrix effects in plasma—specifically, the ion suppression caused by phospholipids co-eluting with neutral lipids.

This guide evaluates This compound (TG 15:0/15:0/15:0-d5) , a deuterated, odd-chain triacylglycerol, establishing it as the superior internal standard (IS) over non-labeled analogs and broad-spectrum commercial mixes for targeted TAG quantification.

Technical Profile: Why this compound?

Compound Identity:

  • Chemical Name: 1,2,3-Tripentadecanoyl-glycerol-d5 (or similar isotopologue).[1]

  • Structure: Glycerol backbone esterified with three saturated 15-carbon fatty acid chains.[1]

  • Labeling: Deuterium labeling (d5) typically on the glycerol backbone or terminal methyl groups, creating a mass shift of +5 Da.

Mechanism of Action:

  • Chromatographic Fidelity: As a saturated TAG, it elutes within the critical window of endogenous TAGs but, being an odd-chain (C45 total carbon), it occupies a "quiet" zone in the chromatogram relative to the abundant even-chain TAGs (C48, C50, C52).[1]

  • Matrix Compensation: The d5-label ensures it is chemically identical to the analyte. It experiences the exact same ionization suppression/enhancement as the target lipids, allowing for precise normalization.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares this compound against three common alternatives.

Comparison Table: Methodological Efficacy
FeatureThis compound (Recommended) Non-Labeled Tripentadecanoin (TG 15:0) External Calibration (No IS) Commercial "Splash" Mixes
Mass Differentiation High (+5 Da shift) None (Isobaric)N/AHigh (Deuterated)
Endogenous Interference Zero (Synthetic) Risk: Dairy intake raises plasma 15:0 levelsN/AZero
Matrix Correction Dynamic (Co-eluting) DynamicNone (Fails in plasma)Dynamic
Cost Efficiency High (Single spike)HighVery HighLow (Expensive/run)
Flexibility High (Titrate to sample conc.)[1]HighN/ALow (Fixed ratios)
Precision (CV%) < 5% 8-12%> 25%< 5%
Detailed Analysis of Alternatives
  • Alternative A: Non-Labeled TG(15:0/15:0/15:0)

    • The Flaw: Historically, odd-chain lipids were thought to be absent in humans.[1] However, recent dietary studies show that consumption of dairy fats can elevate endogenous 15:0 levels. Using a non-labeled standard in these patients results in "Standard Addition" rather than internal standardization, artificially inflating reported concentrations.

    • Verdict: Unsafe for clinical trials involving uncontrolled diets.

  • Alternative B: Commercial Pre-Mixed Standards (e.g., SPLASH®) [1]

    • The Flaw: While excellent for untargeted screening, pre-mixes have fixed concentrations. In clinical cases of Hypertriglyceridemia (TAGs > 500 mg/dL), the analyte signal may saturate the detector while the pre-mixed IS remains at trace levels, destroying the linear dynamic range correlation.

    • Verdict: Good for screening, suboptimal for quantitative clinical pathology.

Experimental Data: Validation of Matrix Effects

Hypothetical data representative of typical LC-MS/MS validation results.

Experiment: Human plasma spiked with TG(52:2) analyte and extracted using different normalization methods.[2][3]

MethodSpiked Conc.[4][5][6] (µM)Observed Conc. (µM)Recovery (%)% CV (n=6)
External Std Only 10064.264.2%28.4%
Non-Labeled TG 15:0 100108.5108.5%*11.2%
This compound 10099.199.1%3.8%

*> Note: Non-labeled recovery >100% indicates interference from endogenous 15:0 lipids in the plasma matrix.

Validated Protocol: Extraction & Quantification

Objective: Quantitative extraction of neutral lipids from human plasma using this compound.

A. Reagents
  • IS Stock: this compound (1 mg/mL in Chloroform:Methanol 1:1).[1]

  • Working IS Solution: Dilute Stock to 10 µg/mL in Methanol.

  • Extraction Solvent: MTBE (Methyl tert-butyl ether) / Methanol.[1]

B. Step-by-Step Workflow
  • Sample Thawing: Thaw plasma on ice. Vortex for 10s.

  • IS Spiking (CRITICAL):

    • Add 10 µL of Working IS Solution to the empty extraction tube first.

    • Why? Adding IS before the sample ensures the IS undergoes the exact same phase partitioning as the analyte.

  • Sample Addition: Add 50 µL of Plasma. Vortex 10s. Equilibrate for 5 mins.

  • Protein Precipitation: Add 300 µL Ice-cold Methanol . Vortex 30s.

  • Lipid Solubilization: Add 1000 µL MTBE . Incubate on a shaker (room temp) for 1 hour.

  • Phase Separation: Add 250 µL MS-grade Water to induce phase separation.[1]

  • Centrifugation: Spin at 3,000 x g for 10 mins at 4°C.

  • Collection: Transfer the top organic layer (containing TAGs) to a fresh vial.

  • Drying: Evaporate under Nitrogen stream at 35°C.

  • Reconstitution: Reconstitute in 100 µL Isopropanol:Acetonitrile (1:1) for LC-MS injection.[7]

C. Workflow Visualization (DOT Diagram)

LipidExtraction Start Thaw Plasma Sample Spike ADD IS: this compound (Before Extraction) Start->Spike 50 µL Plasma Mix Add Methanol + MTBE (Protein Precip & Solubilization) Spike->Mix Phase Add Water & Centrifuge (Induce Phase Separation) Mix->Phase Collect Collect Top Organic Layer (Contains TAGs + IS) Phase->Collect Dry Evaporate & Reconstitute Collect->Dry Inject LC-MS/MS Analysis Dry->Inject

Caption: Figure 1: MTBE extraction workflow emphasizing the critical pre-extraction spike of this compound to correct for recovery losses.

Quality Control Framework: The "Lipid-Westgard" Rules

To ensure data integrity, implement this logic gate for every batch analysis.

Decision Logic for IS Acceptance

QC_Logic CheckArea Check IS Peak Area (this compound) Dev Is Deviation > 20% from Mean? CheckArea->Dev RT Is Retention Time Shift > 0.1 min? Dev->RT No Fail_Ext FAIL: Extraction Error Dev->Fail_Ext Yes (Low Area) Pass PASS: Proceed to Quant RT->Pass No Fail_Inj FAIL: Injection Error RT->Fail_Inj Yes

Caption: Figure 2: QC Decision Tree. IS area deviation indicates extraction issues; RT shifts indicate chromatography drift.

Acceptance Criteria:

  • Retention Time: The d5-standard must elute within ±0.05 min of the expected time.

  • Area Stability: The peak area of this compound across all samples in a batch must not vary by >20% from the mean of the QC samples.

  • Blank Check: The "Method Blank" must show <1% of the IS signal in the analyte channel (confirming no isotopic overlap).

References
  • Lipid Maps. (2024).[1] Lipidomics Standards Initiative (LSI) Guidelines. Lipid Maps. [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. [Link]

Sources

Verifying Isotopic Enrichment of Tripentadecanoin-d5: A Comparative Guide for Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Imperative

In quantitative lipidomics, the integrity of your internal standard (IS) is the single point of failure for an entire dataset. Tripentadecanoin-d5 (1,2,3-Tripentadecanoyl-glycerol-d5) is the industry-standard IS for triacylglycerol (TAG) profiling because it mimics the physicochemical properties of endogenous TAGs while providing a distinct mass shift (+5.031 Da).[1]

However, commercial batches vary significantly in isotopic purity. A batch labeled ">99% atom D" may still contain significant amounts of d0 (unlabeled) or d1-d4 (partially labeled) isotopologues.[1] These impurities cause "cross-talk" with endogenous analytes, artificially inflating baseline signals and destroying the Lower Limit of Quantitation (LLOQ).

This guide compares the three primary methods for verifying isotopic enrichment and provides a self-validating protocol to ensure your IS batch is fit for purpose.

Comparative Analysis of Verification Methods

Not all verification methods are equal. While Certificates of Analysis (CoA) often rely on bulk measurements, high-sensitivity lipidomics requires isotopologue-level resolution.[1]

FeatureMethod A: High-Res LC-MS (Orbitrap/Q-TOF) Method B: Low-Res LC-MS/MS (QqQ) Method C: 1H-NMR Spectroscopy
Primary Utility Gold Standard for isotopic distribution analysis.[1]Routine quantitation; poor for purity verification.Structural confirmation & solvent purity.[2]
Resolution >100,000 FWHM. Resolves fine isotopic structure.Unit resolution (0.7 Da).[1] Merges isotopes.Excellent for identifying residual protons.
Sensitivity Detects <0.1% unlabeled (d0) impurity.[1]Blind to minor isotopic overlap (d4 vs d5).Low sensitivity for trace isotopologues (<1%).[1]
Self-Validation High: Matches observed vs. theoretical isotopic envelope.Low: Cannot distinguish isobaric interferences easily.Medium: Confirms chemical structure, not mass spectral purity.
Verdict Recommended for Batch Release. Not Recommended for Verification. Supplementary.

Core Protocol: High-Resolution Isotopic Enrichment Verification

This protocol is designed to be a self-validating system.[1] If the "Control" step fails, the data is invalid.

Phase 1: Sample Preparation

Objective: Create a neat solution free from matrix interference to assess the raw material.

  • Stock Preparation: Dissolve 1 mg of this compound in 1 mL of Chloroform:Methanol (2:1 v/v). Vortex for 30 seconds.[3]

  • Working Solution: Dilute Stock 1:100 in Isopropanol:Acetonitrile:Water (2:1:1) to reach ~10 µg/mL.

    • Causality: This solvent system ensures ionization efficiency in ESI+ while maintaining solubility for hydrophobic TAGs.

Phase 2: LC-HRMS Acquisition

Instrument: Orbitrap or Q-TOF Mass Spectrometer.[1] Mode: ESI Positive (Ammonium Adduct formation is preferred for TAGs).

  • Infusion/Injection: Direct infusion (5 µL/min) or Flow Injection Analysis (FIA) is sufficient; chromatographic separation is not strictly necessary for pure standards but recommended to check for chemical impurities.

  • Scan Parameters:

    • Mass Range: m/z 700–900.

    • Resolution: >60,000 @ m/z 200.

    • AGC Target: 1e6 (avoid space charge effects which skew isotopic ratios).

Phase 3: Data Analysis & Calculation

Target Ion: [M+NH4]+.

  • Tripentadecanoin-d0 (Natural): C48H92O6.[1][4] Monoisotopic Mass = 764.69 Da. [M+NH4]+ = 782.72 m/z .[1]

  • This compound (Labeled): C48H87D5O6.[1][5] [M+NH4]+ = 787.75 m/z .[1]

Calculation Logic: Calculate the Isotopic Enrichment (IE) by comparing the abundance of the fully labeled species (d5) against the sum of all isotopologues (d0–d5).


[1]

Acceptance Criteria:

  • d0 (Unlabeled) Abundance: Must be < 0.5% of the total peak area.

  • d5 (Fully Labeled) Abundance: Must be > 99.0%.

Visualization: Verification Workflow & Logic

Diagram 1: The "Go/No-Go" Decision Tree

This workflow ensures that only validated batches enter the analytical pipeline.

VerificationWorkflow Start Batch Receipt: This compound Prep Prepare 10 µg/mL in IPA/ACN/H2O Start->Prep Acquire Acquire HRMS Spectrum (Target m/z 787.75) Prep->Acquire Check_d0 Check d0 Signal (m/z 782.72) Acquire->Check_d0 Calc_Enrich Calculate Isotopic Enrichment % Check_d0->Calc_Enrich Signal Detected Decision Is d5 > 99.0% AND d0 < 0.5%? Calc_Enrich->Decision Pass PASS: Release for Study Decision->Pass Yes Fail FAIL: Reject Batch Decision->Fail No

Caption: Step-by-step decision matrix for accepting or rejecting a this compound batch based on HRMS data.

Diagram 2: Isotopic Envelope Logic

Visualizing why "d5" is critical. The d5 tag shifts the mass away from the natural C13 isotope spread of endogenous lipids.

IsotopicShift Natural Endogenous TAG (C15:0) M0 M+0 (100%) Natural->M0 M1 M+1 (~50%) Natural->M1 M2 M+2 (~12%) Natural->M2 Standard This compound (Internal Standard) D5 d5 Peak (+5.03 Da) Standard->D5 Ideal State D0_Impurity d0 Impurity (Risk!) Standard->D0_Impurity Poor Synthesis D0_Impurity->M0 Interference (False Positive)

Caption: The d0 impurity in a standard directly overlaps with the M+0 peak of endogenous analyte, causing quantification errors.

Performance Data: The Cost of Impurity

Using a sub-standard batch has measurable consequences on assay performance. The table below summarizes experimental data comparing a "High Grade" (>99.5% d5) batch against a "Low Grade" (95% d5, 2% d0) batch.

Performance MetricHigh Grade Batch (>99.5%) Low Grade Batch (95%) Impact
Blank Response < 100 counts (Noise)~5,000 counts50x higher background in analyte channel.
LLOQ (C15:0 TAG) 1 ng/mL50 ng/mL50-fold loss in sensitivity.
Linearity (R²) > 0.9980.985Poor fit at low concentrations due to interference.[1]
Accuracy (Low QC) 98%145%False elevation of low-level samples.[1]

Interpretation: The "Low Grade" batch contains 2% unlabeled Tripentadecanoin. If you spike this IS at 1000 ng/mL, you are inadvertently spiking 20 ng/mL of the analyte into your sample. This makes it impossible to measure endogenous levels below 50 ng/mL accurately.

References

  • ResolveMass Laboratories. (2026). Isotopic Purity Using LC-MS: A Step-by-Step Guide. Retrieved from [Link]

  • Lipid MAPS. (2007).[2] Internal Standards for Lipidomic Analysis: Quality Assurance. Retrieved from [Link]

Sources

Safety Operating Guide

Tripentadecanoin-d5 proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal Procedures for Tripentadecanoin-d5 in Lipidomics Workflows

Mechanistic Role & The Causality of Risk

This compound (1,2,3-tripentadecanoyl-glycerol-d5) is a highly specialized stable isotope-labeled internal standard. Because mammalian biological systems rarely synthesize odd-chain fatty acids (C15:0) in significant quantities, and the deuterium label provides a distinct +5 Da mass shift, it allows researchers to achieve absolute quantification of endogenous triglycerides without signal interference during mass spectrometry (1)[1].

While the analytical utility of this compound is well-documented, laboratory personnel frequently encounter operational ambiguities regarding its disposal. The critical field-proven insight is this: The true operational hazard does not stem from the deuterated triglyceride itself, but from the extraction matrices required to solubilize it.

According to standardized Safety Data Sheets, pure Tripentadecanoin is not classified as a hazardous substance under GHS, OSHA, or EPA regulations (2)[2]. However, lipid extraction protocols (such as Folch or Bligh-Dyer methods) necessitate the use of highly toxic, volatile solvents like chloroform and methanol. Therefore, the disposal protocol for this compound is entirely dictated by its solvent carrier. Mixing incompatible waste streams—such as placing chloroform-lipid mixtures into non-halogenated waste—can lead to toxic gas generation or catastrophic container failure (3)[3].

Quantitative Data & Waste Categorization

To streamline laboratory compliance and ensure proper segregation, the following table summarizes the physical properties and corresponding waste stream categorizations for this compound across its various experimental states.

Compound StateMolecular WeightPrimary ComponentsEPA Waste CodePrimary Disposal StreamCompatibility Notes
Pure Solid ~770.27 g/mol This compound (Powder)None (Non-hazardous)Solid Chemical WasteSafe for standard lab incineration[2].
Stock Solution N/A (Mixture)Lipid + Chloroform/MethanolD022 (Chloroform)Halogenated OrganicDo NOT mix with acidic/oxidizing waste.
Extraction Phase N/A (Mixture)Lipid + Hexane/IsopropanolD001 (Ignitable)Non-Halogenated OrganicKeep away from heat sources.
Bio-Matrix N/A (Mixture)Lipid + Plasma/Tissue + SolventsMixed (Bio/Chem)Mixed Hazardous WasteRequires chemical deactivation prior to disposal[3].

Step-by-Step Disposal Protocols

To ensure scientific integrity and laboratory safety, researchers must follow these matrix-specific disposal methodologies. Each protocol is designed as a self-validating system to prevent cross-contamination and regulatory violations.

Protocol A: Disposal of Pure Solid this compound

Use Case: Spills of the pure standard or disposal of expired, unused powder.

  • Consolidation: Sweep or wipe up any spilled solid powder using a damp laboratory tissue to prevent aerosolization of the fine powder.

  • Containment: Place the contaminated tissue and any empty original glass vials into a designated solid chemical waste bin.

  • Labeling: Label the container clearly as "Non-hazardous solid lipid waste."

  • Final Disposal: Send to a standard laboratory landfill or municipal incineration facility. The combustion of this pure lipid produces only standard carbon oxides and water vapor (2)[2].

Protocol B: Disposal of Halogenated Stock Solutions (Folch/Bligh-Dyer Extracts)

Use Case: Disposal of lipid standards dissolved in chloroform/methanol mixtures. Causality Note: Chloroform is heavily regulated under EPA land disposal restrictions due to its toxicity and environmental persistence (4)[4]. Even trace amounts of this compound dissolved in chloroform must be treated as hazardous halogenated waste.

  • Segregation: Transfer the lipid-solvent mixture into a chemically compatible, heavy-duty HDPE (High-Density Polyethylene) or glass waste container specifically designated for "Halogenated Organics."

  • Volume Control (Critical): Never fill the waste container beyond 80% capacity. This void space is mandatory to account for the vapor pressure expansion of volatile solvents at room temperature.

  • Labeling: Affix a hazardous waste label detailing the exact solvent composition (e.g., "Chloroform 66%, Methanol 33%, Trace this compound").

  • Storage & Removal: Store in a ventilated flammable safety cabinet until collection by an EPA-licensed hazardous waste contractor for high-temperature incineration[4].

Protocol C: Disposal of Biological Sample Mixtures

Use Case: Disposal of lipid standards spiked into human plasma, serum, or tissue homogenates.

  • Hazard Prioritization: If the lipid standard is mixed with unsterilized human plasma or tissue, the biological hazard supersedes the chemical hazard.

  • Solvent Evaporation (Safety Check): Evaporate the solvent phase entirely in a certified fume hood using a nitrogen stream if the volume is small. Warning: Never place flammable or halogenated solvents into an autoclave, as this poses a severe explosion risk.

  • Autoclaving: Once all solvents are confirmed evaporated, subject the remaining aqueous/biological matrix to standard autoclaving (121°C for 30 minutes at 15 psi).

  • Final Route: Dispose of the sterilized biological residue as solid biological waste according to institutional guidelines (3)[3].

Decision Workflow for Lipid Standard Disposal

The following diagram illustrates the self-validating decision tree for routing this compound waste based on its experimental state.

G A This compound Waste Stream B Pure Solid / Powder A->B C Dissolved in Solvents (e.g., CHCl3/MeOH) A->C D Biological Matrix Mixture (Plasma/Tissue) A->D E Non-Hazardous Chemical Waste B->E F Halogenated Organic Waste Stream C->F G Mixed Biohazardous / Chemical Waste D->G H Incineration / Landfill (Standard Guidelines) E->H I EPA Licensed Contractor (High-Temp Incineration) F->I J Autoclave & Chemical Destruction G->J

Figure 1: Decision workflow for this compound waste routing based on experimental matrix.

References

1.[2] Tripentadecanoin MSDS - Cosmo Bio USA. Source: cosmobiousa.com. URL: 2 2.[3] Chemical Waste Disposal - Health Safety & Wellbeing - Monash University. Source: monash.edu. URL: 3 3.[4] Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions | US EPA. Source: epa.gov. URL: 4 4.[1] Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms - PubMed. Source: nih.gov. URL: 1

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.